N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Description
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Properties
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIGBISTJOKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373284 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613245-91-3 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid: A Versatile Tool in Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. We will delve into its core structural features, physicochemical properties, and its pivotal role in advancing modern therapeutics through enhanced solubility, stability, and targeted delivery. This document will further provide field-proven insights and detailed experimental protocols for its application and characterization, ensuring scientific integrity and reproducibility.
Unveiling the Molecular Architecture and Properties
This compound, often referred to by its synonyms such as Fmoc-NH-PEG2-succinamic acid, is a meticulously designed molecule that bridges the gap between various entities in complex bioconjugates.[1] Its structure is a testament to rational chemical design, incorporating three key functional domains: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2]
Structural Breakdown
The unique architecture of this linker is central to its versatility.[1][3] The Fmoc group provides a temporary shield for the primary amine, which is crucial for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).[3][4] The hydrophilic PEG spacer, consisting of two ethylene glycol units, imparts favorable solubility characteristics in aqueous environments and reduces steric hindrance between conjugated molecules.[2][3][5] Finally, the terminal carboxylic acid offers a reactive handle for covalent attachment to amine-containing molecules, forming stable amide bonds.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this linker is paramount for its effective application. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [1][6][7][8] |
| Molecular Weight | 470.52 g/mol | [1][6][7][8] |
| CAS Number | 613245-91-3 | [1][6][7][8][9] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The presence of the PEG motif significantly enhances the hydrophilicity of the molecule, which in turn improves the solubility and bioavailability of the resulting conjugates.[1][3][5]
Core Applications in Research and Development
The unique trifunctional nature of this compound underpins its widespread use in several cutting-edge areas of biomedical research.
Peptide Synthesis and Modification
In the realm of peptide science, this linker serves as a valuable building block in solid-phase peptide synthesis (SPPS).[3][4] The Fmoc group allows for its seamless integration into standard Fmoc-based SPPS protocols.[5] Its incorporation into a peptide sequence can introduce a flexible, hydrophilic spacer, which can be beneficial for mimicking or replacing flexible domains in proteins, improving solubility, or reducing aggregation.[5][10]
Drug Delivery and Development
A significant application of this linker lies in the field of drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11][12][13]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker tethers a potent cytotoxic drug to a monoclonal antibody.[11][] The PEG component of this compound enhances the overall hydrophilicity of the ADC, which can mitigate aggregation issues and improve its pharmacokinetic profile.[][15]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11][12] This linker can be employed to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG spacer providing the necessary length and flexibility for the formation of a productive ternary complex.[11][16]
Caption: Key applications of the linker in synthesis and therapeutic development.
Experimental Protocols: A Practical Guide
To ensure the successful application of this compound, adherence to validated experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for its use in peptide synthesis and for its analytical characterization.
Protocol for Incorporation into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the linker.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[18][19]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.[18]
-
Coupling of the Linker:
-
Dissolve 3 equivalents of this compound, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.[19]
-
Add the activation mixture to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[20]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
Peptide Precipitation and Purification:
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized conjugate.
RP-HPLC is the standard method for assessing the purity of the final product.[20]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[20]
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group if present).[20][21]
Mass spectrometry is used to confirm the molecular weight of the final conjugate, verifying its identity.
Sample Preparation for ESI-MS:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.
Data Analysis:
-
The resulting mass spectrum will show a series of multiply charged ions.
-
Deconvolution of this series will yield the accurate molecular mass of the PEGylated peptide.[22][23] The presence of the PEG linker will result in a characteristic mass shift compared to the unconjugated peptide.
¹H NMR spectroscopy can provide detailed structural information about the conjugate.[24]
Sample Preparation for ¹H NMR:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
Expected Spectral Features:
-
The characteristic signals of the Fmoc group (if present) will appear in the aromatic region (~7.3-7.9 ppm).[25]
-
The ethylene glycol protons of the PEG spacer will typically appear as a sharp singlet or multiplet around 3.5-3.7 ppm.[25][26]
-
The signals corresponding to the amino acid residues of the peptide will also be present.
Caption: A typical analytical workflow for characterizing the final conjugate.
Conclusion
This compound is a powerful and versatile tool in the arsenal of chemists and biologists. Its well-defined structure, incorporating a cleavable protecting group, a hydrophilic spacer, and a reactive handle, makes it an ideal linker for a wide range of applications, from peptide synthesis to the development of sophisticated drug delivery systems like ADCs and PROTACs. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable molecule in their scientific endeavors.
References
-
Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. [Link]
-
SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. [Link]
-
Einarsson, S., Folestad, S., Josefsson, B., & Lagerkvist, S. (1986). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 371, 295-304. [Link]
-
Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567-577. [Link]
-
Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Kuballa, T., Rzeppa, S., & Schmidt, T. (2012). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 403(7), 2099-2108. [Link]
-
Cambridge Bioscience. Fmoc-8-amino-3,6-dioxaoctanoic acid - MedChem Express. [Link]
-
Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. [Link]
-
Lu, Y. A., Felix, A. M., & Heimer, E. P. (1995). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. Peptide Research, 8(3), 160-166. [Link]
-
Saccani, G., Gherardi, S., Cirlini, M., & Caligiani, A. (2011). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of AOAC International, 94(3), 904-910. [Link]
-
Angene. N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of mPEG-PEG, PEG-Phe-Fmoc, BMPS-Phe-PEG-Chol, and.... [Link]
-
Omizzolo, M. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]
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Peptideweb.com. Synthesis protocols. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
Reipa, V., & DeRose, P. C. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Polymers, 15(3), 512. [Link]
-
An, Y., & Harth, E. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Bioconjugate Chemistry, 27(5), 1307-1313. [Link]
-
Lee, Y. S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41853-41859. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-PEG Linkers
Abstract
In the landscape of advanced chemical synthesis and drug development, linker technologies are pivotal in dictating the efficacy, stability, and pharmacokinetic profiles of complex biomolecules.[1] The strategic conjugation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group with polyethylene glycol (PEG) chains has given rise to a versatile class of linkers, critical in solid-phase peptide synthesis (SPPS), antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a comprehensive exploration of the core physicochemical properties of Fmoc-PEG linkers, delving into their structure, solubility, reactivity, and the profound impact these characteristics have on their application. We will synthesize field-proven insights with detailed experimental protocols and data to provide a self-validating framework for researchers, scientists, and drug development professionals.
The Architectural Synergy: Deconstructing the Fmoc-PEG Linker
An Fmoc-PEG linker is a heterobifunctional molecule designed for controlled, sequential chemical modifications. Its architecture is a deliberate fusion of two distinct chemical entities: the base-labile Fmoc protecting group and the versatile PEG spacer .[2][4]
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This temporary protecting group is the cornerstone of the most common strategy in solid-phase peptide synthesis (SPPS).[5][6] Its defining characteristic is its stability in acidic and neutral conditions but facile cleavage under mild basic conditions, typically with piperidine.[5][7] This orthogonality allows for the selective deprotection of an N-terminal amine without disturbing acid-labile side-chain protecting groups or the resin linkage.[5][8]
-
The Polyethylene Glycol (PEG) Spacer: The PEG component is a synthetic polyether polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[9] Its inclusion is a strategic choice to modulate the physicochemical properties of the final conjugate. The primary benefits imparted by the PEG chain are enhanced aqueous solubility, biocompatibility, reduced immunogenicity, and an increased hydrodynamic radius, which can prolong circulation half-life.[9][10][11]
The synergy between these two components provides a powerful tool: a linker that can be selectively attached and deprotected while simultaneously enhancing the desirable properties of the molecule it modifies.
Caption: Mechanism of Fmoc group deprotection.
Piperidine is the reagent of choice because it not only efficiently deprotects the amine but also acts as a scavenger for the reactive DBF, forming a stable adduct and preventing side reactions. [7][12]The deprotection can often be monitored by UV spectroscopy, as the DBF-piperidine adduct has a strong absorbance. [5]While highly stable to acids, the Fmoc group can also be cleaved thermally at high temperatures (e.g., 120°C in DMSO) without a base. [13] PEG Chain Stability: The polyether backbone of PEG is chemically robust and stable under a wide range of conditions, including those used for peptide synthesis and bioconjugation. [14]This stability ensures the linker maintains its structural integrity throughout multi-step synthetic processes.
Table 1: Physicochemical Properties Summary
| Property | Characteristic | Implication in Drug Development & Synthesis |
| Structure | Fmoc group + PEG spacer + terminal functional group. [3][4] | Provides orthogonal handle for sequential synthesis and modulates conjugate properties. |
| Solubility | High in aqueous and many organic solvents. [9][15] | Prevents aggregation of hydrophobic molecules, improves handling, and enhances bioavailability. [16][17] |
| Molecular Weight | Can be monodisperse (defined MW) or polydisperse (average MW). [18][19] | Monodisperse linkers ensure product homogeneity, critical for therapeutics like ADCs. [14] |
| Reactivity | Fmoc group is base-labile; stable to acid. [5][20] | Enables selective N-terminal deprotection in SPPS without cleaving acid-labile side-chain groups. [5] |
| Immunogenicity | PEG chains are generally non-immunogenic. [9][18] | Reduces the potential for an immune response against the conjugated therapeutic. [21] |
| Pharmacokinetics | PEGylation increases hydrodynamic volume. [10] | Reduces renal clearance, leading to a longer in-vivo half-life of the conjugate. [16][21] |
Characterization and Quality Control: A Self-Validating System
Rigorous characterization is essential to confirm the identity, purity, and properties of an Fmoc-PEG linker and its subsequent conjugates.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
HPLC is a cornerstone technique for assessing the purity of Fmoc-PEG linkers and their conjugates. []When coupled with mass spectrometry (LC/MS), it becomes a powerful tool for identity confirmation. [][23]
-
Purity Assessment: Reversed-phase HPLC (RP-HPLC) can separate the desired product from starting materials and byproducts.
-
Identity Confirmation: MS provides an accurate mass measurement, confirming the molecular weight of the linker or the final conjugate. For PEGylated molecules, the mass spectrum will often show a characteristic pattern of repeating units, each differing by approximately 44 Da (the mass of an ethylene glycol unit). [23]* Challenges: Characterizing large or polydisperse PEGs by MS can be challenging due to their heterogeneity and the formation of multiple charged species. [23][24]Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum by reducing the charge states, aiding interpretation. [23][24]
Protocol 1: General RP-HPLC-MS Analysis of an Fmoc-PEG-Conjugate
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 214 nm, 254 nm, and 280 nm. The Fmoc group has a strong absorbance.
-
-
Mass Spectrometry Conditions (ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-2000).
-
Data Analysis: Deconvolute the resulting spectrum to determine the intact mass of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR is a definitive technique for structural elucidation. [25]It provides information about the chemical environment of protons, confirming the presence of both the Fmoc and PEG moieties.
-
Fmoc Group Protons: The aromatic protons of the fluorenyl ring system appear as characteristic signals in the aromatic region of the spectrum (~7.3-7.8 ppm). [26]* PEG Chain Protons: The repeating -CH₂-CH₂-O- units of the PEG chain typically produce a large, sharp singlet at ~3.6 ppm. [25][26]* Molecular Weight Estimation: For monodisperse linkers, the molecular weight can be estimated by comparing the integration of the terminal group protons to the integration of the repeating PEG unit protons. [25][27]It is crucial to correctly assign signals, as ¹³C-coupled ¹H peaks from the repeating units can have integrations comparable to those of the terminal groups in large polymers. [25][27]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
For polydisperse PEG linkers, GPC/SEC is the primary method for determining the average molecular weight (Mw, Mn) and the polydispersity index (PDI). [15][28]The technique separates molecules based on their hydrodynamic size. By combining GPC with other analytical techniques like NMR (GPC-NMR), one can correlate molecular weight information with structural details for a more complete characterization. [28]
Application in Practice: Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of Fmoc-PEG linkers is in modifying peptides, either during or after SPPS, to enhance their therapeutic properties. [21][29]An Fmoc-PEG-acid or Fmoc-PEG-NHS ester can be coupled to the N-terminus of a resin-bound peptide.
Caption: Workflow for N-terminal PEGylation during SPPS.
Protocol 2: N-Terminal Peptide PEGylation on Solid Support
This protocol assumes the peptide has been fully synthesized on a resin using a standard Fmoc/tBu strategy. [29][30]
-
Resin Preparation: The peptide-resin is contained within a reaction vessel.
-
Final N-Terminal Deprotection:
-
Add a solution of 20% piperidine in N,N-dimethylformamide (DMF) to the resin. [30][31] * Agitate for 5-10 minutes at room temperature. Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. [29]3. Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove all residual piperidine.
-
-
PEGylation Reaction:
-
Prepare a solution of the Fmoc-PEG-linker (e.g., Fmoc-NH-PEG-COOH, 1.5-2 equivalents) and an activating agent (e.g., HATU, 1.5-2 equivalents) with a base (e.g., DIPEA, 3-4 equivalents) in DMF. [29] * Add this pre-activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. [29]5. Final Wash: Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
-
Cleavage and Purification:
-
Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). [5][30] * Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using preparative RP-HPLC.
-
Conclusion and Future Outlook
Fmoc-PEG linkers represent a masterful integration of orthogonal protection chemistry with polymer science, providing an indispensable tool for drug development and bioconjugation. Their core physicochemical properties—predictable reactivity, enhanced solubility, and biocompatibility—allow for the rational design of complex molecules with improved therapeutic profiles. As the demand for sophisticated bioconjugates like ADCs, PROTACs, and long-acting peptides continues to grow, the precise control afforded by well-characterized, monodisperse Fmoc-PEG linkers will become even more critical. Future innovations will likely focus on developing novel PEG architectures and cleavable moieties to further expand the capabilities of this versatile linker technology.
References
- The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide. (n.d.). BenchChem.
- The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide to m-PEG16-alcohol and Shorter Chain Alternatives. (n.d.). BenchChem.
- The Balancing Act: How PEG Linker Length Dictates Efficacy in Drug Delivery Systems. (n.d.). BenchChem.
- Overview of PEG Linkers. (n.d.). ChemPep.
- PEG Linkers & Their Applications. (2022). Biopharma PEG.
- Application Notes and Protocols: A Step-by-Step Guide for Solid-Phase Peptide Synthesis Utilizing Fmoc-PEG5-NHS Ester. (n.d.). BenchChem.
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Ingenieria Analitica Sl.
- High performance liquid chromatography (HPLC) Technique. (n.d.). BOC Sciences.
- Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. (2023). NIH.
- Application Notes and Protocols for Bioconjugation with Fmoc-N-methyl-PEG3-linker. (n.d.). BenchChem.
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (2012). Semantic Scholar.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009). PubMed.
- Monodispersed and Polydispersed PEG. (2018). BroadPharm.
- The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide. (n.d.). BenchChem.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI.
- Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks.
- Overview of Polyethylene Glycol (PEG). (n.d.). Creative Diagnostics.
- The Strategic Integration of PEG12 Spacers in Fmoc Linkers: An In-depth Technical Guide. (n.d.). BenchChem.
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- Fmoc-N-PEG-CH2COOH (MW 3400). (n.d.). MedchemExpress.com.
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- Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA.
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- Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025). PurePEG.
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- Methods and protocols of modern solid phase Peptide synthesis. (2006). PubMed.
- Fmoc-NH-PEG1-CH2COOH, 260367-12-2. (n.d.). BroadPharm.
- Fmoc-Protected PEG Linkers: Enhancing Solubility for Drug Delivery. (2025). BOC Sciences.
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- Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). BroadPharm.
- ¹H-NMR spectra of mPEG-PEG, PEG-Phe-Fmoc, BMPS-Phe-PEG-Chol, and... (n.d.). ResearchGate.
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- PEG LinkER. (n.d.). Alfa Chemistry.
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The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the strategic use of protecting groups is paramount. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has ascended to a position of dominance, underpinning the most widely adopted methodology for solid-phase peptide synthesis (SPPS).[1][2] This guide offers an in-depth exploration of the Fmoc protecting group, moving beyond a mere recitation of protocols to provide a deep understanding of the chemical principles, strategic considerations, and practical applications that make Fmoc-based chemistry the cornerstone of modern peptide synthesis.
The Chemical Foundation: Understanding the Fmoc Group's Utility
The efficacy of the Fmoc group in peptide synthesis is rooted in its unique chemical architecture and reactivity. Structurally, it comprises a fluorenyl ring system linked to the α-amino group of an amino acid via a methoxycarbonyl bridge.[1][3] This design imparts a critical property: lability under mild basic conditions, a stark contrast to the harsh acidic environment required for the removal of the older tert-butyloxycarbonyl (Boc) protecting group.[1][]
This fundamental difference is the lynchpin of the Fmoc/tBu orthogonal protection strategy.[1][5] In this elegant approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are shielded by acid-labile groups, such as the tert-butyl (tBu) group.[5][6] This orthogonality is crucial, as it permits the selective deprotection of the α-amino group at each step of peptide elongation without disturbing the side-chain protecting groups, which are only removed at the final cleavage stage.[5][7]
Mechanism of Fmoc Protection
The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][3] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[8]
The Key Step: Mechanism of Fmoc Deprotection
The selective removal of the Fmoc group is the engine of the SPPS cycle. This is accomplished by treating the peptide-resin with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The deprotection mechanism is a fascinating example of a base-catalyzed β-elimination reaction:[2][9]
-
Proton Abstraction: The secondary amine, piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[6][9]
-
β-Elimination: This proton abstraction generates a stabilized carbanion. The unstable intermediate then rapidly undergoes elimination, leading to the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[5][9]
-
Scavenging of Dibenzofulvene: The liberated DBF would readily and irreversibly react with the newly deprotected peptide amine if left unchecked.[10] The excess piperidine in the reaction mixture plays a crucial secondary role by acting as a scavenger, trapping the DBF to form a stable adduct that is easily washed away.[3][7][10]
This entire process is typically rapid, often completed within minutes.[8] A significant advantage of the Fmoc group is that the dibenzofulvene-piperidine adduct is a strong chromophore, absorbing UV light around 300 nm.[3][5] This property allows for the real-time monitoring of the deprotection step, providing a valuable in-process control to ensure the reaction has gone to completion before proceeding to the next coupling step.[3][5][]
The Fmoc-SPPS Workflow: A Cyclical Process of Peptide Elongation
Fmoc-based solid-phase peptide synthesis is a cyclical process that builds the peptide chain one amino acid at a time while it is anchored to an insoluble resin support.[12][13] This solid-phase approach is a cornerstone of the method's success, as it allows for the use of excess reagents to drive reactions to completion and simplifies the purification process by enabling the removal of soluble reagents and byproducts through simple filtration and washing.[2][14]
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Key Stages of the Fmoc-SPPS Cycle:
-
Resin Selection and Preparation: The synthesis begins with the selection of an appropriate solid support (resin). The choice of resin is dictated by the desired C-terminal functionality of the peptide.[2] For instance, Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is employed to generate peptide amides.[2][15] Before use, the resin must be swelled in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure the reactive sites within the polymer matrix are accessible.[2][15]
-
First Amino Acid Attachment (Loading): The C-terminal amino acid of the target peptide is covalently attached to the resin.[10]
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed as described previously, exposing a free primary amine.[2]
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine of the growing peptide chain, forming a new peptide bond.[12] This crucial step requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack.[2]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[2][6]
This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence has been assembled.[12][15]
A Deeper Dive into the Chemistry: Reagents and Protocols
The success of Fmoc-SPPS is highly dependent on the judicious selection of reagents and the precise execution of protocols.
Coupling Reagents: The Drivers of Peptide Bond Formation
The formation of the amide bond between two amino acids is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. A wide array of coupling reagents has been developed for this purpose, each with its own mechanism, advantages, and potential drawbacks.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly efficient, especially for difficult couplings. Higher cost.[16] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | A widely used and effective coupling reagent.[16] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Similar to HATU in efficiency, often with better solubility.[16] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | A stable and efficient reagent with a low propensity for racemization.[16] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | A cost-effective option for routine synthesis.[16][17] |
| DIC/OxymaPure | Carbodiimide/Additive | 30-120 minutes | >98 | Very Low | An excellent, safer alternative to HOBt with reduced side reactions.[18] |
Data compiled from various scientific sources and supplier technical data.[16][18]
Aminium/Uronium salts like HATU, HBTU, and HCTU are highly reactive and provide rapid and efficient coupling, making them ideal for sterically hindered amino acids or "difficult" sequences prone to aggregation.[16] Phosphonium salts such as PyBOP also offer high reactivity and are known for their low racemization potential.[16] Carbodiimides , particularly Diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Ethyl Cyano(hydroxyimino)acetate (OxymaPure), provide a cost-effective and reliable method for peptide bond formation.[16][18] The use of additives is critical to suppress side reactions and minimize racemization.[19]
Experimental Protocols: A Self-Validating System
The following protocols represent standardized, field-proven methodologies for key steps in manual Fmoc-SPPS.
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add DMF (approximately 10-15 mL per gram of resin).
-
Agitate the resin slurry for at least 30 minutes at room temperature to ensure complete swelling.
-
Drain the solvent by filtration.
-
Add a solution of 20% (v/v) piperidine in DMF to the swelled peptide-resin (approximately 10 mL per gram of resin).[20]
-
Agitate the mixture for 3-5 minutes at room temperature.[19][20]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[19][20]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[20]
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.[16]
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[16]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[12]
-
Optional but recommended: Perform a qualitative test (e.g., the Kaiser test) to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2][21]
-
Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
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A Senior Application Scientist's Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid (CAS 613245-91-3)
Abstract
This technical guide provides an in-depth exploration of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a discrete polyethylene glycol (dPEG®) linker pivotal in modern biopharmaceutical research. We will dissect its core physicochemical properties and elucidate its functional significance as a heterobifunctional linker. This guide offers detailed, field-proven protocols for its application in two transformative areas: advanced bioconjugation for modifying therapeutic proteins and peptides, and the rational design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). Emphasis is placed on the causality behind experimental choices, self-validating protocol design, and the analytical characterization of the resulting conjugates, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile molecule.
Introduction: The Strategic Value of a Bifunctional PEG Linker
In the landscape of advanced drug development, the precise connection of molecular components is paramount. This compound, hereafter referred to as Fmoc-NH-PEG2-succinamic acid, has emerged as a critical tool for this purpose. It is a heterobifunctional linker, meaning it possesses two distinct reactive termini—a carboxylic acid and a base-labile Fmoc-protected amine—separated by a hydrophilic diethylene glycol (PEG2) spacer.
This unique architecture offers several strategic advantages:
-
Enhanced Solubility and Biocompatibility: The hydrophilic PEG backbone can significantly improve the aqueous solubility of hydrophobic molecules, mitigating aggregation issues and improving the overall pharmacokinetic profile of the final conjugate.[1][2]
-
Controlled, Sequential Conjugation: The orthogonal nature of the Fmoc-protected amine and the carboxylic acid allows for a controlled, stepwise conjugation strategy. This is fundamental in complex syntheses, such as in PROTACs, where an E3 ligase ligand and a target protein ligand must be attached in a specific sequence.[3]
-
Precise Spacing: As a discrete PEG (dPEG®) linker, it has a defined molecular weight and length. This homogeneity is crucial for creating well-defined bioconjugates with consistent properties, a significant advantage over traditional, polydisperse PEG linkers.[4]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, potentially reducing its immunogenicity.[5]
This guide will provide the technical foundation and practical methodologies to effectively utilize this linker's full potential.
Core Physicochemical and Handling Properties
A thorough understanding of the linker's properties is the bedrock of successful application.
| Property | Value | Source |
| CAS Number | 613245-91-3 | [PubChem][6] |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [PubChem][6] |
| Molecular Weight | 470.51 g/mol | [PubChem][6] |
| IUPAC Name | 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | [PubChem][6] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | Inferred |
| Storage Conditions | Store at -20°C for long-term stability. Keep in a dry environment and protect from light. | General Vendor |
Handling and Safety:
-
Always handle the compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Bioconjugation: Modifying Proteins and Peptides
The most direct application of Fmoc-NH-PEG2-succinamic acid is the PEGylation of biomolecules containing primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This process involves activating the linker's carboxylic acid to form a reactive ester, which then couples with the amine on the biomolecule to form a stable amide bond.
Mechanism of Action: Amide Bond Formation
The core reaction is a two-stage process. First, the carboxylic acid is activated, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-Hydroxysuccinimide) to form a more stable, amine-reactive NHS ester. This intermediate is then introduced to the protein, where a nucleophilic primary amine attacks the carbonyl carbon of the ester, displacing the NHS leaving group and forming a stable amide bond.
Caption: Workflow for protein conjugation and subsequent Fmoc deprotection.
Detailed Experimental Protocol: Antibody PEGylation
This protocol provides a self-validating system for conjugating the linker to a monoclonal antibody (mAb).
Part A: Activation of Carboxylic Acid and Conjugation to mAb
-
Materials:
-
Monoclonal antibody (mAb) at 2-5 mg/mL in phosphate-buffered saline (PBS).
-
Fmoc-NH-PEG2-succinamic acid.
-
Anhydrous, amine-free Dimethylformamide (DMF).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.
-
-
Procedure:
-
Reagent Preparation: Prepare a 100 mM stock solution of Fmoc-NH-PEG2-succinamic acid in anhydrous DMF. Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMF immediately before use.
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris). Adjust the concentration to 2-5 mg/mL.
-
Activation: In a microcentrifuge tube, combine a 1.2-fold molar excess of both EDC and Sulfo-NHS stock solutions over the desired molar excess of the linker. Add the Fmoc-NH-PEG2-succinamic acid stock solution to achieve a 10- to 20-fold molar excess relative to the antibody. Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.
-
Conjugation: Add the activated linker solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Purify the Fmoc-PEG-mAb conjugate by SEC to remove unreacted linker and byproducts. Monitor the elution profile at 280 nm.
-
Part B: Fmoc Group Deprotection (Optional)
-
Materials:
-
Purified Fmoc-PEG-mAb conjugate.
-
20% (v/v) Piperidine in DMF.
-
SEC column equilibrated with the desired final buffer.
-
-
Procedure:
-
Solvent Exchange: If necessary, concentrate the purified conjugate and resuspend in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine solution and incubate for 30 minutes at room temperature.
-
Purification: Immediately purify the deprotected H₂N-PEG-mAb conjugate by SEC to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase. The linker is a critical component, and Fmoc-NH-PEG2-succinamic acid is ideally suited for the modular, sequential synthesis of these complex molecules.[1][3]
Conceptual Workflow for PROTAC Synthesis
The synthesis typically involves a two-step coupling process. First, the carboxylic acid of the linker is coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide). After purification, the Fmoc group is removed to expose the terminal amine. This amine is then coupled to a carboxylic acid-functionalized ligand for the POI. This stepwise approach ensures precise control over the final PROTAC structure.
Caption: General workflow for the two-step synthesis of a PROTAC.
Detailed Experimental Protocol: Representative PROTAC Synthesis
This protocol outlines a solution-phase synthesis. Solid-phase synthesis is also a common and powerful alternative.[3][7]
Part A: Coupling of E3 Ligase Ligand to Linker
-
Materials:
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq).
-
Fmoc-NH-PEG2-succinamic acid (1.1 eq).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq).
-
Anhydrous DMF.
-
Standard workup and purification supplies (Ethyl Acetate, brine, Na₂SO₄, silica gel or preparative HPLC).
-
-
Procedure:
-
Reaction Setup: Dissolve the amine-functionalized E3 ligase ligand and Fmoc-NH-PEG2-succinamic acid in anhydrous DMF under a nitrogen atmosphere.
-
Activation/Coupling: Add DIPEA to the solution and stir for 5 minutes at room temperature. In a separate vial, dissolve HATU in a small amount of DMF and add it dropwise to the main reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup & Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting Fmoc-NH-PEG2-E3-Ligand conjugate by flash chromatography or preparative HPLC.
-
Part B: Fmoc Deprotection and POI Ligand Coupling
-
Materials:
-
Purified Fmoc-NH-PEG2-E3-Ligand conjugate (1.0 eq).
-
20% Piperidine in DMF.
-
Carboxylic acid-functionalized POI Ligand (1.1 eq).
-
HATU (1.2 eq), DIPEA (3.0 eq).
-
Anhydrous DMF, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
-
Procedure:
-
Fmoc Deprotection: Dissolve the purified intermediate from Part A in DMF. Add 20% piperidine and stir at room temperature for 30 minutes. Concentrate the mixture under reduced pressure to remove piperidine and byproducts. The crude amine is often used directly.
-
Second Coupling: Dissolve the crude amine intermediate and the POI Ligand-COOH in anhydrous DMF.
-
Activation/Coupling: Follow steps 2-4 from Part A to perform the second amide coupling.
-
Final Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). Lyophilize the pure fractions to yield the final product.
-
Analytical Characterization
Rigorous characterization is essential to validate the successful synthesis and purity of the final conjugate.
| Technique | Purpose |
| Mass Spectrometry (MS) | Primary Validation Tool. Confirms the identity of the final product. For proteins, MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate and calculate the degree of PEGylation (number of linkers per protein). For PROTACs, high-resolution MS (e.g., ESI-QTOF) confirms the exact mass.[4] |
| High-Performance Liquid Chromatography (HPLC) | Purity and Heterogeneity Analysis. Reverse-Phase HPLC (RP-HPLC) is used to assess the purity of PROTACs and small molecule conjugates. Size-Exclusion HPLC (SEC-HPLC) is used to separate PEGylated proteins from unconjugated protein and free linker, and to detect aggregation. |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation (for PROTACs). ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final PROTAC molecule, ensuring that all components (POI ligand, linker, E3 ligand) are present and correctly linked. |
| Western Blot | Functional Validation (for PROTACs). This is the ultimate functional test for a PROTAC. Cells are treated with the synthesized PROTAC, and a Western blot is performed to measure the reduction in the level of the target protein, confirming successful degradation.[1] |
Conclusion
This compound is a high-utility, enabling tool for researchers in drug discovery and chemical biology. Its defined structure, hydrophilicity, and orthogonal protecting groups provide a robust platform for the controlled synthesis of complex bioconjugates and PROTACs. The detailed protocols and conceptual frameworks provided in this guide are designed to empower scientists to move from theoretical design to practical application with confidence, accelerating the development of next-generation therapeutics. The key to success lies in the methodical application of these synthetic steps, coupled with rigorous analytical characterization to validate each stage of the process.
References
-
Saha, A., & Shah, D. K. (2017). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Journal of Pharmaceutical Sciences, 106(9), 2235-2248. [Link]
-
Demizu, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. [Link]
- Gabizon, A., et al. (2003). The role of tumor necrosis factor-alpha in the host response to cancer. Annals of Oncology, 14(6), 823-834.
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 708732. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
The Hydrophilic Advantage: An In-depth Technical Guide to the Fmoc-8-amino-3,6-dioxa-octyl Linker
Introduction: Navigating the Challenges of Peptide and Bioconjugate Development
In the landscape of modern therapeutics, peptides, and bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) represent a frontier of precision medicine.[1] However, the very nature of these complex molecules often presents significant challenges in their development, particularly concerning solubility and aggregation.[2] Hydrophobic peptide sequences or cytotoxic payloads can lead to poor solubility in aqueous media, complicating synthesis, purification, and formulation.[3] This guide provides a deep dive into a key enabling technology that addresses these challenges: the Fmoc-8-amino-3,6-dioxa-octyl (AEEA) linker. We will explore the physicochemical principles behind its hydrophilicity and provide practical guidance for its application.
The Molecular Architecture of Hydrophilicity: A Closer Look at the Fmoc-AEEA Linker
The Fmoc-8-amino-3,6-dioxa-octanoic acid linker, also known as Fmoc-AEEA or Fmoc-NH-PEG2-CH2COOH, is a heterobifunctional spacer featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[4][5] Its defining characteristic is the short polyethylene glycol (PEG) chain, which consists of two repeating ethylene oxide units.[6] This structure is the cornerstone of its hydrophilic nature.
The ether oxygen atoms within the PEG backbone are capable of forming hydrogen bonds with water molecules, creating a hydration shell around the linker.[3] This microscopic "cloak" of water effectively increases the hydrodynamic radius of the molecule it is attached to, enhancing its overall solubility and stability in aqueous environments.[7]
Caption: Workflow illustrating the integration of the Fmoc-AEEA linker in SPPS.
Enhancing Drug Delivery: The Role of the AEEA Linker in ADCs and PROTACs
The utility of the Fmoc-AEEA linker extends beyond peptide synthesis into the realm of complex bioconjugates. In antibody-drug conjugates (ADCs) and PROTACs, the linker plays a critical role in the overall performance of the therapeutic. [5][8]Many potent cytotoxic drugs used in ADCs are highly hydrophobic, and their conjugation to an antibody can lead to aggregation and poor pharmacokinetics. [7] By incorporating a hydrophilic linker like AEEA, the overall hydrophilicity of the ADC is increased, which can lead to:
-
Improved Solubility and Stability: Prevents aggregation of the ADC, which is crucial for intravenous administration and stability in circulation. [3]* Enhanced Pharmacokinetics: The hydration shell created by the PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life. [7]* Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, hydrophilic linkers can enable the attachment of a higher number of drug molecules to an antibody, potentially leading to enhanced potency. [7] Similarly, in PROTACs, which are larger, often "beyond Rule of 5" molecules, the linker's properties are critical for maintaining solubility and facilitating the formation of the ternary complex between the target protein and the E3 ligase.
Quantitative Data: The Hydrophilic Impact
While direct comparative data for the Fmoc-AEEA linker is often embedded within broader studies, the general principles of PEGylation provide a clear indication of its impact. The following table summarizes the expected effects of incorporating short PEG linkers on key biophysical and pharmacokinetic parameters.
| Parameter | Without AEEA Linker | With AEEA Linker | Rationale & References |
| Aqueous Solubility | Low (for hydrophobic peptides/payloads) | High | The ethylene glycol units form hydrogen bonds with water, increasing solubility. [3][4] |
| Peptide Aggregation | High | Low | The hydrophilic chain disrupts intermolecular hydrophobic interactions. [9] |
| Plasma Clearance | Higher | Lower | The increased hydrodynamic radius reduces renal filtration. [7][10] |
| Plasma Half-life | Shorter | Longer | A direct consequence of reduced clearance. [10] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Coupling of Fmoc-8-amino-3,6-dioxaoctanoic acid
This protocol outlines the manual coupling of the Fmoc-AEEA linker onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
Fmoc-8-amino-3,6-dioxaoctanoic acid
-
Coupling reagent (e.g., HATU, HBTU) [11]* Base (e.g., N,N-Diisopropylethylamine - DIPEA) [11]* N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times). [12]3. Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates the resin is ready for coupling.
-
Activation of Fmoc-AEEA: In a separate vial, dissolve Fmoc-8-amino-3,6-dioxaoctanoic acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a hindered base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes. [13]5. Coupling Reaction: Add the activated Fmoc-AEEA solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the reaction. A negative test (colorless or yellowish beads) indicates the coupling is complete. If the test is positive, the coupling can be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).
-
Chain Elongation: The resin is now ready for the deprotection of the newly coupled Fmoc-AEEA and the addition of the next amino acid in the sequence.
Caption: Decision workflow for the coupling of Fmoc-AEEA in SPPS.
Conclusion: A Versatile Tool for Advancing Peptide and Bioconjugate Therapeutics
The Fmoc-8-amino-3,6-dioxa-octyl linker is more than just a spacer; it is a powerful tool for modulating the physicochemical properties of complex molecules. Its inherent hydrophilicity provides a robust solution to the persistent challenges of poor solubility and aggregation in peptide synthesis and drug conjugate development. By understanding the molecular principles behind its function and employing sound experimental protocols, researchers can leverage the AEEA linker to improve the quality, efficacy, and developability of next-generation therapeutics.
References
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-560. Retrieved from [Link]
-
Malmsten, M. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 859-871. Retrieved from [Link]
Sources
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- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. chemimpex.com [chemimpex.com]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
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- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. benchchem.com [benchchem.com]
The Strategic Role of Short PEG Spacers in Solid-Phase Peptide Synthesis (SPPS)
An In-Depth Technical Guide:
A Senior Application Scientist's Perspective on Optimizing Peptide Synthesis through Intelligent Linker Design
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. However, challenges such as peptide aggregation, reduced solubility of the growing chain, and steric hindrance can significantly impede synthesis efficiency and final product purity. This guide provides an in-depth exploration of a key enabling technology: the incorporation of short polyethylene glycol (PEG) spacers. We will dissect the fundamental mechanisms by which these flexible, hydrophilic linkers mitigate common SPPS pitfalls, leading to improved synthetic outcomes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
The Challenge: Aggregation and Steric Hindrance in SPPS
The iterative nature of SPPS, where amino acids are sequentially added to a growing peptide chain anchored to a solid support, is inherently prone to challenges. As the peptide elongates, its physicochemical properties can change dramatically.
-
On-Resin Aggregation: Hydrophobic peptide sequences have a tendency to interact with each other, leading to the formation of secondary structures (e.g., β-sheets) on the resin. This aggregation can mask the N-terminus of the growing peptide chain, preventing efficient coupling of the next amino acid.
-
Steric Hindrance: The close proximity of peptide chains on the resin surface can create a crowded environment. This steric hindrance can physically block the incoming activated amino acid from accessing the reactive N-terminus, resulting in deletion sequences and truncated peptides.
-
Poor Solvation: As the peptide chain grows, its solubility in the organic solvents used for SPPS can decrease. This poor solvation can lead to the collapse of the peptide chain onto the resin, further exacerbating aggregation and steric hindrance issues.
These factors collectively contribute to lower coupling efficiencies, the accumulation of deletion sequences, and ultimately, a more complex and difficult purification process.
The Solution: Introduction of Short PEG Spacers
The incorporation of a short PEG spacer between the resin and the first amino acid, or between the peptide and a conjugated molecule, provides an elegant solution to these challenges. PEG is a hydrophilic and flexible polymer with unique properties that directly counteract the primary failure modes of SPPS.
Mechanism of Action
The benefits of a short PEG spacer are multi-faceted, stemming from its distinct physicochemical properties:
-
Enhanced Solvation: The hydrophilic nature of the PEG chain improves the solvation of the growing peptide chain in the surrounding organic solvents. This "solubilizing effect" helps to keep the peptide chain extended and accessible, preventing its collapse onto the resin.
-
Disruption of Inter-chain Aggregation: The flexible PEG spacer creates a physical distance between the resin matrix and the growing peptide chain, as well as between adjacent peptide chains. This increased spatial separation disrupts the intermolecular hydrogen bonding that leads to the formation of aggregates.
-
Reduced Steric Hindrance: By "lifting" the peptide synthesis away from the potentially crowded resin surface, the PEG spacer creates a more favorable, less sterically hindered environment for the coupling reactions to occur. This leads to more efficient and complete reactions.
The logical relationship between the problem and the PEG spacer solution is visualized in the following diagram:
Caption: Causal relationship between SPPS challenges and the benefits of PEG spacers.
Practical Implementation: A Step-by-Step Protocol
The incorporation of a short PEG spacer is a straightforward modification to a standard SPPS protocol. The most common approach is to use a pre-functionalized resin where the PEG spacer is already attached.
Materials
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide MBHA)
-
Fmoc-PEGn-NHS ester (where 'n' is the number of PEG units, typically 2-12)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Experimental Workflow: Incorporating a PEG Spacer
The following diagram illustrates the key steps in incorporating a PEG spacer onto an amine-functionalized resin before commencing peptide synthesis.
introduction to Fmoc chemistry for peptide synthesis
An In-depth Technical Guide to Fmoc Chemistry for Solid-Phase Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1][2] Its ascendancy over the traditional Boc/Benzyl approach is attributed to its milder reaction conditions, amenability to automation, and the broad availability of high-purity Fmoc-protected amino acids.[3][4] This guide provides a comprehensive exploration of the core principles of Fmoc-SPPS, detailed experimental protocols, troubleshooting strategies for common challenges, and an overview of its application in the synthesis of modified peptides. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal technology.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process performed on an insoluble polymeric support, or resin, allowing for the stepwise addition of amino acids to a growing peptide chain.[2][5] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[6] The fundamental principle of this methodology is the "orthogonal" protection strategy, where different classes of protecting groups are removed by distinct chemical mechanisms.[7][8]
The key components of this strategy are:
-
Temporary Nα-Amino Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][9]
-
"Permanent" Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly tert-butyl (tBu) based. These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step of the synthesis.[7]
-
Solid Support and Linker: The first amino acid is anchored to an insoluble resin via a linker. The choice of resin and linker dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).[10][11]
The synthesis cycle can be visualized as a series of repeated deprotection and coupling steps, followed by a final cleavage and deprotection of the completed peptide from the solid support.
Figure 1: General workflow for one cycle of Fmoc-SPPS.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key stages of manual Fmoc-SPPS. The quantities and volumes are based on a 0.1 mmol synthesis scale.
Protocol 1: Resin Preparation and First Amino Acid Loading
The initial step involves swelling the resin and attaching the first Fmoc-protected amino acid. The choice of resin is critical and depends on the desired C-terminal functionality of the peptide.
-
For a C-terminal carboxylic acid: Wang resin or 2-chlorotrityl chloride resin is commonly used.[12]
-
For a C-terminal amide: Rink Amide resin is the standard choice.[12]
Loading onto 2-Chlorotrityl Chloride Resin:
-
Weigh out the 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes at room temperature.[12]
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., 1.5-2 equivalents) in DCM.
-
Add N,N-diisopropylethylamine (DIEA) (3-4 equivalents) to the amino acid solution.
-
Drain the DCM from the swollen resin and add the amino acid/DIEA solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a small amount of methanol and agitate for another 15-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM, followed by DMF.[13]
Protocol 2: The SPPS Cycle: Deprotection and Coupling
This cyclical process is repeated for each amino acid in the peptide sequence.
Fmoc Deprotection:
-
To the resin from the previous step, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture for 3-5 minutes at room temperature.[14]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[14]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]
Figure 2: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling (using HBTU/HATU):
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.[6][10]
-
Add DIEA (6-10 equivalents) to the vial to activate the amino acid.[10]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
Wash the resin thoroughly with DMF (3-5 times).[6]
-
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines.[6]
Protocol 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 30 minutes.[15]
-
Prepare a cleavage cocktail. A standard and widely used cocktail is "Reagent K," which is particularly effective for peptides containing sensitive residues. For many peptides, a simpler TFA/TIS/H₂O mixture is sufficient.[16]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
The peptide will precipitate out of the solution. Centrifuge the tube to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under a stream of nitrogen.
Data Presentation: Reagents and Parameters
Table 1: Common Side-Chain Protecting Groups in Fmoc-SPPS
The selection of appropriate side-chain protecting groups is crucial for the success of Fmoc-SPPS. These groups must be stable to the basic conditions of Fmoc deprotection but readily cleaved by acid during the final cleavage step.
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |
| Arginine | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |
| Aspartic Acid | tert-Butyl | tBu | TFA |
| Cysteine | Trityl | Trt | TFA |
| Glutamic Acid | tert-Butyl | tBu | TFA |
| Histidine | Trityl | Trt | TFA |
| Lysine | tert-Butoxycarbonyl | Boc | TFA |
| Serine | tert-Butyl | tBu | TFA |
| Threonine | tert-Butyl | tBu | TFA |
| Tryptophan | tert-Butoxycarbonyl | Boc | TFA |
| Tyrosine | tert-Butyl | tBu | TFA |
Table 2: Comparison of Common Cleavage Cocktails for Fmoc-SPPS
The composition of the cleavage cocktail is tailored to the amino acid composition of the peptide to minimize side reactions.
| Cleavage Cocktail | Composition (v/v) | Primary Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General-purpose cleavage for peptides without sensitive residues.[10][17] |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Peptides containing multiple sensitive residues like Cys, Met, and Trp. |
| TFA/DODT/H₂O/TIS | 94:2.5:2.5:1 | "Odorless" alternative to Reagent K for scavenging. |
Troubleshooting Common Challenges in Fmoc-SPPS
Even with optimized protocols, challenges can arise during peptide synthesis. Understanding the causes of these issues and implementing effective troubleshooting strategies is key to success.
Aspartimide and Diketopiperazine Formation
-
Aspartimide Formation: This side reaction is particularly problematic for sequences containing Asp-Gly or Asp-Ser motifs and is induced by the basic conditions of Fmoc deprotection.[1][18] It can lead to a mixture of α- and β-peptides and racemization.[1] To mitigate this, one can use specialized protecting groups for the Asp side chain, such as 3-trialkylmethyl esters, or add an acidic additive like HOBt to the deprotection solution.[18][19]
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, especially with Proline or Glycine as the second amino acid, leading to cleavage of the dipeptide from the resin.[20] Using a sterically hindered resin like 2-chlorotrityl chloride can suppress DKP formation.[21]
Racemization
Certain amino acids, notably Cysteine and Histidine, are prone to racemization during the activation step of coupling.[2][22] This can be minimized by:
-
Using a less hindered base like collidine instead of DIEA during coupling.[2]
-
Lowering the coupling temperature, especially when using microwave-assisted synthesis.[2][23]
-
Employing specific protecting groups for the side chains of His (e.g., Trt) and Cys (e.g., Trt).[19][22]
Peptide Aggregation
As the peptide chain elongates, it can aggregate on the resin, leading to incomplete deprotection and coupling.[24] Strategies to overcome aggregation include:
-
Chaotropic Salts: Adding salts like LiCl to the coupling and washing solutions can disrupt hydrogen bonding.[24]
-
Structure-Disrupting Moieties: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the sequence can break up secondary structures.[24]
-
Elevated Temperatures: Performing coupling and deprotection at higher temperatures (e.g., with a microwave synthesizer) can improve reaction kinetics.[24]
Figure 3: A simplified decision tree for troubleshooting common SPPS issues.
Synthesis of Modified Peptides
Fmoc chemistry is particularly well-suited for the synthesis of peptides with post-translational modifications due to its mild reaction conditions.[4][25]
Phosphopeptides
The synthesis of phosphopeptides is crucial for studying cellular signaling. The most common approach is the "building block" method, where a pre-phosphorylated Fmoc-amino acid is incorporated directly into the peptide chain.[17][26] For phosphoserine and phosphothreonine, monobenzyl-protected derivatives are often used to prevent β-elimination during Fmoc deprotection.[17]
Glycopeptides
Similarly, glycopeptides can be synthesized by incorporating pre-formed glycosylated amino acid building blocks.[27][28] This "building block" approach allows for precise control over the location and structure of the glycan.[27]
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile technology that has revolutionized the field of peptide chemistry. A thorough understanding of its core principles, mastery of the experimental protocols, and the ability to troubleshoot common challenges are essential for the successful synthesis of high-purity peptides for research and drug development. As the demand for complex and modified peptides continues to grow, the importance of Fmoc chemistry will only increase.
References
- Van den Nest, W., et al. (2001). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Journal of Peptide Science, 7(3), 145-153.
- BenchChem. (2025). Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Thr(PO3H2)-OH Solid-Phase Peptide Synthesis.
- Wakamiya, T., et al. (1993). Efficient Procedure for Solid-Phase Synthesis of Phosphopeptides by the Fmoc Strategy. Chemistry Letters, 22(6), 1099-1102.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fields, G. B., et al. (2004). Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 179-200). Oxford University Press.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- BenchChem. (2025).
- Perich, J. W. (2002). Synthesis of Phosphopeptides in the Fmoc Mode. Current Protocols in Protein Science, 28(1), 18.9.1-18.9.24.
- Thompson, R. E., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(10), 637-645.
- Vankayala, B. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical Sciences, 134(3), 87.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTEC. (2012).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketoperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11850.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- BenchChem. (2025).
- Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Van den Nest, W., et al. (2001). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Journal of Peptide Science, 7(3), 145-153.
- BenchChem. (2025). A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Amblard, M., et al. (2019). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 4(2), 3466-3473.
- Guttilla, I. K., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Chemical Science, 13(44), 13181-13188.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. How to Synthesize a Peptide.
- Novabiochem®. Peptide Resin Loading Protocols.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
- Sigma-Aldrich.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
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- BenchChem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Giraud, M., et al. (2015). Cleavage of synthetic peptides. WO2015028599A1.
- Bofill, J. M., et al. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(19), 5296-5302.
- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
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- Corzana, F., et al. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. ChemistryOpen, 10(4), 488-496.
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- Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketoperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11850.
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- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
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- 25. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid: Properties and Applications in Modern Synthesis
Executive Summary
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is a bifunctional linker of significant interest to researchers in peptide synthesis, drug development, and material science. This molecule uniquely combines three critical chemical motifs: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This architecture provides an essential tool for covalently linking molecules, enhancing the solubility of hydrophobic compounds, and serving as a foundational anchor in solid-phase peptide synthesis. This guide provides an in-depth analysis of its molecular characteristics, discusses the rationale behind its application, and presents validated protocols for its use in key experimental workflows.
Core Molecular Profile
A thorough understanding of a reagent begins with its fundamental properties. The identity and physicochemical characteristics of this compound are summarized below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid[1] |
| CAS Number | 613245-91-3[2][3] |
| Common Synonyms | Fmoc-(PEG)2-Suc-OH[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C25H30N2O7 | [1][2][3][4][5] |
| Molecular Weight | 470.52 g/mol | [1][2] |
| Appearance | White crystalline powder | [2] |
| Purity | Typically ≥98% (as determined by HPLC) | [2] |
| Storage Conditions | 0-8 °C, desiccated | [2] |
Structural Analysis
The utility of this linker is derived directly from its tripartite structure. Each component serves a distinct and vital function in chemical synthesis.
Caption: Functional domains of the linker molecule.
-
Fmoc Group: This well-established protecting group is fundamental to modern solid-phase peptide synthesis (SPPS). Its key feature is its stability to acidic conditions while being readily cleaved by a secondary amine base, typically piperidine. This orthogonality allows for the selective deprotection of the N-terminus during peptide chain elongation without disturbing acid-labile side-chain protecting groups.
-
PEG Spacer: The 8-amino-3,6-dioxa-octyl portion is a short, two-unit polyethylene glycol chain. PEG linkers are widely incorporated in bioconjugation and drug development to increase the aqueous solubility and bioavailability of target molecules.[2][6] This hydrophilic spacer helps prevent aggregation and can improve the pharmacokinetic properties of peptide-drug conjugates.
-
Succinamic Acid: This group provides a terminal carboxylic acid. This carboxyl group is the primary point of attachment for the linker to an amino-functionalized solid support (e.g., Rink Amide resin) or to the primary amine of another molecule, typically via carbodiimide activation chemistry.
Core Applications and Mechanistic Insights
The unique structure of this compound makes it a versatile tool for several advanced applications.
Anchor in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this molecule can act as a hydrophilic linker between the solid support resin and the first amino acid of the nascent peptide chain. The causality behind this choice is twofold:
-
Solvation: The PEG component helps to swell the resin in a wider range of solvents, improving reaction kinetics during subsequent coupling steps.
-
Cleavage Efficiency: By distancing the peptide from the potentially sterically hindered resin backbone, the linker can facilitate more efficient final cleavage of the completed peptide from the solid support.
Bioconjugation and Drug Delivery
This linker is an exemplary tool for creating complex biomolecules. It is particularly relevant in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8]
-
ADC Synthesis: In this context, the linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic nature of the PEG spacer helps to maintain the solubility and stability of the final ADC construct.[2][9]
-
PROTACs: These molecules require a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[8] The defined length and hydrophilicity of Fmoc-(PEG)2-Suc-OH make it a valuable building block for synthesizing PROTAC libraries with varying spacer characteristics.
Surface Modification and Nanotechnology
The principles of bioconjugation extend to material science. The carboxylic acid can be used to anchor the linker to the surface of nanoparticles or other materials that have been functionalized with primary amines.[2] Subsequent removal of the Fmoc group reveals a free amine on the surface, which can then be used for further functionalization, such as attaching targeting ligands or therapeutic agents.
Validated Experimental Protocols
The following protocols are provided as a guide for the reliable application of this linker in a research setting.
Protocol: Immobilization of Linker onto Amino-Functionalized Resin
This procedure details the coupling of the linker's terminal carboxylic acid to a solid support, a critical first step in many SPPS applications.
Workflow Diagram:
Caption: Workflow for linker immobilization on a solid support.
Step-by-Step Methodology:
-
Resin Preparation: Swell 1.0 g of an amino-functionalized resin (e.g., Rink Amide MBHA resin, loading ~0.5 mmol/g) in 10 mL of N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading, ~0.7 g, 1.5 mmol), HBTU (2.9 equivalents, ~0.56 g, 1.45 mmol), and HOBt (3 equivalents, ~0.23 g, 1.5 mmol) in 5 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, ~0.52 mL, 3.0 mmol) and allow the solution to pre-activate for 5 minutes. Causality: HBTU/HOBt and DIPEA form a highly reactive intermediate from the linker's carboxylic acid, enabling efficient amide bond formation with the resin's primary amines.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel. Wash the resin extensively to remove unreacted reagents and byproducts. A typical wash cycle is: 3x DMF, 3x Dichloromethane (DCM), 3x Methanol (MeOH).
-
Self-Validation/QC: Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow/colorless) indicates successful and complete coupling to the primary amines on the resin. If the test is positive (blue beads), the coupling step should be repeated.
Protocol: Fmoc-Group Deprotection
This protocol removes the Fmoc protecting group to reveal the primary amine, which is then available for the coupling of the first amino acid in an SPPS sequence.
Step-by-Step Methodology:
-
Pre-Wash: Wash the linker-functionalized resin from Protocol 3.1 with DMF (3 x 10 mL).
-
Deprotection: Add 10 mL of a 20% piperidine in DMF (v/v) solution to the resin. Agitate for 3 minutes.
-
Second Treatment: Drain the solution. Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes. Rationale: A two-stage deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second drives the reaction to completion.
-
Washing: Drain the deprotection solution and wash the resin thoroughly (5x DMF, 3x DCM, 3x DMF) to remove all traces of piperidine, which would interfere with subsequent coupling steps. The resin is now ready for the first amino acid coupling.
References
-
This compound - PubChem. [Link]
-
N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid - Angene. [Link]
-
Fmoc-8-amino-3,6-dioxaoctanoic acid - MedChem Express - Cambridge Bioscience. [Link]
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- 4. 613245-91-3 CAS MSDS (N-(FMOC-8-AMINO-3,6-DIOXA-OCTYL)-SUCCINAMIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid|CAS 613245-91-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
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- 9. chemimpex.com [chemimpex.com]
The Cornerstone of Modern Peptide Science: A Technical Guide to Fmoc-Protected Amino Acids in Research
Introduction: The Fmoc Revolution in Peptide Synthesis
In the landscape of biomedical research and pharmaceutical development, synthetic peptides are indispensable tools. They serve as therapeutic agents, diagnostic markers, and critical probes for elucidating complex biological processes. The ability to chemically construct these molecules with high fidelity is paramount. The advent of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield laid the groundwork for this capability, but it was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 that truly revolutionized the field.[1][2]
This guide provides an in-depth exploration of the applications of Fmoc-protected amino acids, the workhorses of modern peptide synthesis. We will move beyond simple procedural descriptions to delve into the chemical principles, strategic considerations, and advanced applications that empower researchers to tackle ambitious synthetic challenges. This document is intended for scientists at the bench and leaders in drug development who require a robust understanding of the causality behind experimental choices in peptide chemistry.
Part 1: Core Principles of the Fmoc/tBu Orthogonal Strategy
The dominance of Fmoc chemistry in SPPS is rooted in its elegant orthogonality.[3][4] This principle dictates that the temporary protecting group for the α-amino group and the "permanent" side-chain protecting groups can be removed under distinct, non-interfering conditions.[3][5] This is the fundamental advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on graded acid lability and risks cumulative damage to the growing peptide chain with each cycle.[3][5]
The Fmoc Group: A Base-Labile Guardian
The Fmoc group is a carbamate that blocks the Nα-terminus of an amino acid, preventing it from forming unwanted peptide bonds during the coupling step.[1][6] Its critical feature is its stability to acidic conditions and its lability to mild bases, typically a secondary amine like piperidine.[6]
Mechanism of Deprotection: The removal of the Fmoc group is a two-step β-elimination reaction.
-
A base, typically piperidine, abstracts the acidic proton on the fluorene ring's C9 position.[7][8]
-
This triggers the elimination of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[4]
-
The secondary amine then acts as a scavenger, forming a stable adduct with the reactive DBF electrophile, preventing it from causing side reactions with the newly liberated N-terminus.[4][8]
Caption: Mechanism of Fmoc deprotection by piperidine.
Side-Chain Protection: The Acid-Labile Counterpart
To achieve orthogonality, the reactive side chains of amino acids (e.g., the ε-amino group of Lysine or the hydroxyl group of Serine) are protected with acid-labile groups.[9] These groups, predominantly based on the tert-butyl (tBu) cation, remain stable during the repetitive base treatments of Fmoc deprotection but are efficiently removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[10]
| Amino Acid | Common Side-Chain Protecting Group | Rationale for Choice |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Offers good stability and is more acid-labile than the older Pmc group, requiring shorter cleavage times.[5] |
| Asp / Glu | OtBu (tert-butyl ester) | Standard choice, provides robust protection and cleaves cleanly in TFA. |
| Asn / Gln | Trt (trityl) | Prevents dehydration and subsequent nitrile formation under activation conditions. Also improves solubility.[11] |
| Cys | Trt (trityl), Acm (acetamidomethyl) | Trt is standard for most applications. Acm is stable to TFA and allows for selective disulfide bond formation post-cleavage. |
| His | Trt (trityl) | Prevents racemization of the histidine residue during the coupling step, a common and significant side reaction. |
| Lys / Orn | Boc (tert-butyloxycarbonyl) | Standard, highly efficient protection that is cleanly removed by TFA. |
| Ser / Thr / Tyr | tBu (tert-butyl ether) | Prevents O-acylation during coupling and minimizes side reactions. |
| Trp | Boc (tert-butyloxycarbonyl) | Protects the indole nitrogen from modification by cationic species generated during cleavage. |
Table 1: Common side-chain protecting groups used in Fmoc/tBu SPPS and the rationale for their selection.
Part 2: The Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the cornerstone method for producing the majority of synthetic peptides today, from simple epitopes for antibody production to complex therapeutic candidates.[1][5] Its success is due to its mild conditions, suitability for automation, and compatibility with a vast range of chemical modifications.[1][]
The SPPS Cycle: An Iterative Process
The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid to the growing chain. The process begins with the C-terminal amino acid anchored to an insoluble resin support.[13]
Caption: The iterative workflow of the Fmoc-SPPS cycle.
Detailed Experimental Protocol: Manual SPPS
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide Resin (loading ~0.5 mmol/g)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place ~200 mg of Rink Amide resin in a reaction vessel.
-
Add 5 mL of DMF and agitate for 30-60 minutes to swell the resin beads, allowing reagent access.[14]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes.
-
Drain and add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete deprotection.[13][14]
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq., 0.3 mmol) and HCTU (2.9 eq., ~0.29 mmol) in 2 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol) to the vial. The solution may change color, indicating activation. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the drained resin.
-
Agitate for 1-2 hours. The choice of uronium salt activators like HCTU is based on their high efficiency and suppression of racemization.[14]
-
Self-Validation: Perform a Kaiser test to check for free primary amines.[15] A positive result (blue beads) indicates incomplete coupling, requiring a recoupling step. A negative result (yellow/clear beads) confirms reaction completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for every amino acid in the desired sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by DCM (3 x 5 mL), and dry the resin under vacuum.
-
Add the cleavage cocktail (5-10 mL) to the dried resin.[14] The TIS acts as a scavenger to trap the reactive cations generated from the side-chain protecting groups, preventing modification of sensitive residues like Tryptophan or Methionine.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) will form. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.
-
Monitoring and Troubleshooting
| Issue | Potential Cause | Recommended Solution / Validation |
| Incomplete Coupling | Steric hindrance; peptide aggregation. | Use a stronger coupling reagent (e.g., HATU). Perform a double coupling. For aggregation, switch to a more polar solvent like NMP or synthesize at an elevated temperature.[14] |
| Incomplete Deprotection | Aggregation blocking access to the Fmoc group. | Increase deprotection time. Use a stronger base solution, such as 2% DBU/2% piperidine in DMF, but use with caution as DBU can promote side reactions.[4] |
| Racemization | Over-activation of amino acids, especially His and Cys. | Use an additive like OxymaPure or HOAt with carbodiimide activators. For His, ensure the side-chain is Trt-protected. |
| Aspartimide Formation | Base-catalyzed cyclization at Asp-Xxx sequences. | Use protecting groups like Hmb on the preceding residue's backbone amide to disrupt the geometry required for cyclization. |
Table 2: Common issues in Fmoc-SPPS and field-proven solutions.
Part 3: Advanced Applications in Research and Drug Development
The true power of the Fmoc strategy lies in its compatibility with a diverse range of chemical functionalities, enabling the synthesis of peptides far beyond the standard 20 proteinogenic amino acids.
Synthesis of Modified Peptides and Peptidomimetics
The mild, orthogonal nature of Fmoc chemistry is ideal for incorporating delicate post-translational modifications (PTMs).[5]
-
Phosphopeptides: Fmoc-phosphoamino acids (pSer, pThr, pTyr) can be incorporated directly into the sequence. The phosphate group is stable to piperidine but requires careful handling during final cleavage to avoid hydrolysis.
-
Glycopeptides: Pre-formed Fmoc-amino acid glycosides are used as building blocks. The acid-lability of many glycosidic bonds makes the mild conditions of Fmoc-SPPS essential.[5]
-
Peptidomimetics: Fmoc-protected building blocks for aza-peptides, β-peptides, and other backbone-modified structures can be seamlessly integrated into standard SPPS protocols, allowing for the creation of hybrid peptides with enhanced stability and novel secondary structures.[16]
Incorporation of Unnatural Amino Acids (UAAs)
Fmoc-protected UAAs are widely used to bestow novel properties upon peptides.[17]
-
Photo-crosslinkers: Residues like p-benzoyl-L-phenylalanine (Bpa) can be incorporated using their Fmoc-protected versions.[14] Upon UV irradiation, these peptides can covalently trap binding partners, which is a powerful tool for target identification and validation in drug discovery.[14]
-
Bioorthogonal Handles: Fmoc-protected amino acids containing azide or alkyne functionalities can be synthesized and incorporated into peptides.[18] These "handles" allow for subsequent, highly specific chemical modification (e.g., via "click" chemistry) to attach fluorescent dyes, drug payloads, or PEG chains.
-
Stabilizing Residues: Incorporating D-amino acids or α,α-disubstituted amino acids via their Fmoc derivatives can dramatically increase a peptide's resistance to proteolytic degradation, a critical step in converting a peptide lead into a viable drug candidate.[17]
Peptide-Based Biomaterials
Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are used to synthesize short peptide amphiphiles. These molecules can self-assemble into functional nanomaterials such as hydrogels.[13] This application is a burgeoning field in tissue engineering and controlled drug delivery, where the peptide sequence can be precisely designed to control the material's physical properties and biocompatibility.[13]
Conclusion
The Fmoc protection strategy is more than just a methodology; it is a robust and versatile platform that has propelled peptide science into new frontiers. Its orthogonality, mild reaction conditions, and compatibility with a vast chemical space have made it the undisputed standard in both academic and industrial laboratories.[][19] From synthesizing long and complex natural peptides to building novel biomaterials and precisely modified therapeutic agents, the applications of Fmoc-protected amino acids continue to expand. A thorough understanding of the underlying chemical principles and strategic considerations detailed in this guide is essential for any researcher aiming to harness the full potential of synthetic peptides to drive scientific discovery and develop next-generation medicines.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 4-27. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Wuhan G-Biopharm. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. G-Biopharm. [Link]
-
Liskamp, R. M. J., et al. (2011). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 76(21), 8638-8647. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Trends in Peptide and Protein Sciences, 1(1), 1-8. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Ye, H., et al. (2020). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Green Chemistry, 22(18), 6057-6063. [Link]
-
Coin, I. (2018). Fmoc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, vol 1767. Humana Press. [Link]
-
Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(12), 1852-1854. [Link]
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- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
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- 11. peptide.com [peptide.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 19. chempep.com [chempep.com]
A Technical Guide to the Synthesis and Application of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid: A Versatile Heterobifunctional Linker
Abstract
This guide provides a comprehensive technical overview of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a pivotal heterobifunctional linker in modern biochemical and pharmaceutical research. We will dissect its molecular architecture, detailing the strategic roles of its constituent parts: the base-labile Fmoc protecting group, the hydrophilic polyethylene glycol (PEG) spacer, and the terminal carboxylic acid handle. The core of this document is a detailed exposition of its synthesis via the aminolysis of succinic anhydride, including a field-tested experimental protocol. Furthermore, we explore its critical applications in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of advanced drug delivery systems, where it serves to enhance solubility and bioavailability.[1][2] This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile tool for creating complex, functional biomolecules.
Introduction: The Strategic Design of a Molecular Bridge
In the landscape of targeted therapeutics and complex biologics, the ability to covalently link different molecular entities with precision is paramount. This has driven the development of heterobifunctional linkers—molecules designed with two distinct reactive ends, allowing for the sequential and controlled conjugation of biomolecules. This compound is a prime example of rational molecular design, engineered to address specific challenges in chemical biology and drug development.
Its structure is not accidental; each component serves a distinct and critical purpose:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is one of the most widely used amine-protecting groups in peptide chemistry.[1] Its key advantage is its lability to basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used to remove other protecting groups like Boc.[3][4] This orthogonality is the cornerstone of its utility in complex, multi-step solid-phase peptide synthesis (SPPS).
-
The 8-amino-3,6-dioxa-octyl (PEG₂) Spacer: This short, two-unit polyethylene glycol (PEG) chain imparts critical physicochemical properties to the final conjugate. Its hydrophilicity significantly improves the aqueous solubility of otherwise hydrophobic molecules, a common hurdle in drug formulation.[1][3] Furthermore, the flexible ether linkages provide spatial separation between the conjugated moieties, which can be crucial for maintaining their individual biological activities.
-
The Terminal Succinamic Acid Moiety: This feature, ending in a carboxylic acid, provides the second functional handle. The carboxyl group can be readily activated using standard coupling reagents (e.g., EDC, HATU) to form a stable amide bond with a primary amine on a target molecule, such as a protein, antibody, or drug.[5][6]
The convergence of these three components in a single molecule creates a powerful and versatile tool for researchers, enabling the construction of sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated peptides with enhanced pharmacokinetic profiles.
Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is essential for its effective use in experimental design. The following table summarizes its key identifiers and computed properties.
| Property | Value | Reference |
| IUPAC Name | 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | [7] |
| CAS Number | 613245-91-3 | [7][8][9][10] |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [7] |
| Molecular Weight | 470.5 g/mol | [7] |
| Exact Mass | 470.20530130 Da | [7] |
| Appearance | Typically a yellowish liquid or solid | [11] |
| Solubility | Highly soluble in polar organic solvents (e.g., DMF, DMSO) | [3] |
Synthesis: A Study in Controlled Nucleophilic Acyl Substitution
The discovery of this compound is rooted in its synthesis, which is an elegant and highly efficient chemical transformation. The process hinges on a classic organic reaction: the nucleophilic ring-opening of a cyclic anhydride by an amine.
The Core Mechanism: Aminolysis of Succinic Anhydride
The synthesis is achieved by reacting Fmoc-8-amino-3,6-dioxaoctylamine (the nucleophile) with succinic anhydride (the electrophile). The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the primary terminal amine of the Fmoc-protected PEG spacer attacks one of the electrophilic carbonyl carbons of succinic anhydride.[12][13]
-
Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, and the anhydride ring opens, using the carboxylate as the leaving group.[13]
-
Proton Transfer: A final proton transfer step neutralizes the molecule, yielding the two desired functional groups: a stable amide bond and a terminal carboxylic acid. The reaction is highly selective for the formation of the monoamide, as the resulting amide and carboxylate are significantly less reactive than the starting anhydride.[12]
This reaction is typically carried out at or near room temperature and is often autocatalytic, though the process is primarily a second-order reaction.[13][14]
Caption: High-level workflow for the synthesis of the target linker.
Detailed Experimental Protocol
This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
Materials:
-
Fmoc-8-amino-3,6-dioxaoctylamine (1.0 eq)
-
Succinic Anhydride (1.1 eq)[15]
-
Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Fmoc-8-amino-3,6-dioxaoctylamine in anhydrous 1,4-dioxane (approx. 0.1 M concentration).
-
Addition: To the stirring solution, add succinic anhydride in a single portion at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate.
-
Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 1 M HCl (2x) and brine (1x). The acidic wash ensures the terminal carboxyl group is fully protonated, aiding its solubility in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude material is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of starting materials.
-
Mass Spectrometry (e.g., ESI-MS): To verify the correct molecular weight.
-
HPLC: To determine the purity of the final compound, which should typically exceed 95% for use in sensitive applications like peptide synthesis.[3]
Core Applications in Scientific Research
The true value of this linker lies in its versatile application across multiple research domains. Its bifunctional nature allows for precise, sequential conjugations.
Caption: Functional decomposition of the N-(Fmoc-PEG₂)-succinamic acid linker.
-
Peptide Synthesis and Modification: The linker can be incorporated into a peptide chain during SPPS.[1] After coupling the carboxylic acid end to the free N-terminus of a resin-bound peptide, the Fmoc group can be removed under standard basic conditions, revealing a primary amine. This amine can then be used for further chain elongation or for conjugating other molecules, such as fluorescent dyes, lipids, or targeting ligands.[2]
-
Drug Delivery and Bioconjugation: This molecule is an excellent tool for improving the properties of therapeutic agents.[1] It can be used to attach drugs to larger biomolecules like antibodies, creating targeted delivery systems.[3] The hydrophilic PEG spacer helps to improve the pharmacokinetic profile of the conjugate by increasing its solubility and stability in biological fluids.[1][2]
-
Material Science and Surface Chemistry: The linker can be used to functionalize surfaces or polymers.[1] For instance, the carboxylic acid can be used to anchor the molecule to an amine-functionalized surface, while the Fmoc-protected amine provides a latent reactive group that can be deprotected later for subsequent chemical modifications.
Conclusion
This compound is a testament to the power of rational chemical design. It is more than just a molecule; it is a versatile platform that addresses fundamental challenges in the synthesis and application of complex biomolecular constructs. By providing orthogonal protecting groups, solubility-enhancing elements, and specific reactive handles in a single, well-defined structure, it empowers researchers to build the next generation of targeted therapeutics, advanced diagnostics, and functionalized materials with greater precision and efficiency. Its straightforward and robust synthesis further solidifies its position as an indispensable tool in the modern chemistry and biology laboratory.
References
- Succinic Anhydride: A Versatile Organic Synthesis Intermedi
- This compound. Chem-Impex.
- This compound.
- Product of primary amine and acid anhydride. Chemistry Stack Exchange.
- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization.
- Amidation kinetics of succinic anhydride by amine-containing drugs.
- Fmoc-NH-PEG2-CH2COOH. ChemPep.
- Fmoc-NH-PEG2-COOH. Biopharma PEG.
- Fmoc-NH-PEG2-CH2COOH. BroadPharm.
- Fmoc-8-amino-3,6-dioxaoctanoic acid. Chem-Impex.
- N-(FMOC-8-AMINO-3,6-DIOXA-OCTYL)-SUCCINAMIC ACID Product Description. ChemicalBook.
- This compound. Santa Cruz Biotechnology.
- N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid.
- n-(fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid. Chengdu Pukang Biotechnology Co., Ltd.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
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Methodological & Application
Application Notes & Protocols: Strategic Incorporation of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid in Advanced Solid-Phase Peptide Synthesis
Abstract: The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance therapeutic profiles by improving solubility, stability, and pharmacokinetic properties. N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a short, hydrophilic polyethylene glycol (PEG)-like linker, has emerged as an indispensable tool in Solid-Phase Peptide Synthesis (SPPS). Its incorporation within a peptide sequence can mitigate common synthesis challenges, such as aggregation, and impart favorable biological characteristics to the final product. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for utilizing this versatile linker. We will explore the mechanistic basis for its effectiveness, provide step-by-step experimental procedures, and discuss critical analytical considerations for the resulting PEGylated peptides.
Introduction: The Rationale for PEG Linkers in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides. However, the synthesis of long or hydrophobic sequences is often hampered by poor solvation and peptide chain aggregation on the solid support, leading to incomplete reactions and low purity of the final product.[1][2] The incorporation of short, hydrophilic spacers, such as this compound, offers a potent solution to these challenges.
This molecule, often referred to by synonyms like Fmoc-AEEA-OH (Fmoc-Aminoethoxyethoxyacetic acid) or Fmoc-NH-PEG2-COOH, is a heterobifunctional linker.[3][4][5] It possesses a base-labile Fmoc protecting group on one end and a free carboxylic acid on the other, allowing it to be seamlessly integrated into standard Fmoc-based SPPS protocols.[3][6]
Key Advantages:
-
Enhanced Solubility: The ethylene glycol units impart a hydrophilic character, which can improve the solubility of the final peptide in aqueous media, a critical attribute for many therapeutic applications.[6][7][8]
-
Reduced Aggregation: By disrupting the secondary structures that lead to inter-chain aggregation during synthesis, the linker improves reagent access to the growing peptide chain, thereby increasing coupling efficiency and overall yield.[1]
-
Pharmacokinetic Modulation: The principle of PEGylation—covalently attaching PEG chains to biologics—is known to increase a drug's hydrodynamic radius, which can extend its circulation half-life and reduce its immunogenicity.[8][9] Incorporating this short PEG linker is a foundational step in this modification strategy.
-
Versatile Building Block: Beyond simple peptides, this linker is a key component in the synthesis of more complex constructs, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[10][11][12]
Physicochemical Properties and Structure
Understanding the structure of this compound is key to its application. The molecule is comprised of three critical domains: the Fmoc protecting group, the hydrophilic spacer, and the succinamic acid headgroup.
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is a standard amine protecting group in modern SPPS, prized for its stability under acidic and neutral conditions but readily cleaved by a mild base, typically piperidine.[3][13]
-
Dioxa-octyl Spacer: This portion of the molecule consists of two repeating ethylene glycol units, providing flexibility and hydrophilicity. It acts as a "molecular scaffold" to distance the peptide from the resin or from other parts of a larger conjugate molecule.[3]
-
Succinamic Acid: This provides the terminal carboxylic acid necessary for coupling to a free amine on the growing peptide chain or the solid support resin.
| Property | Value | Source |
| IUPAC Name | 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | [14] |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [14] |
| Molecular Weight | 470.5 g/mol | [14] |
| CAS Number | 613245-91-3 | [14] |
| Appearance | White to off-white powder or crystalline powder | [6] |
| Storage | Store at 2-8 °C, protected from moisture | [12] |
Experimental Workflow and Protocols
The incorporation of this compound follows standard Fmoc-SPPS principles. The following protocols are designed to be self-validating through the inclusion of monitoring steps.
Caption: General workflow for SPPS incorporating the PEG linker.
Protocol 1: On-Resin Incorporation of the Linker
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the linker is being added to the N-terminal amine of the peptide chain.
1. Materials & Reagents:
-
Peptide-resin with a free N-terminal amine.
-
This compound.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide) and DCM (Dichloromethane).
-
Washing Solvents: IPA (Isopropyl alcohol).
-
Kaiser Test Kit.
2. Pre-Coupling Deprotection:
-
Ensure the N-terminal Fmoc group of the last coupled amino acid has been removed. If not, treat the peptide-resin with 20% piperidine in DMF (v/v) for 5-10 minutes.
-
Drain the deprotection solution and repeat the treatment for an additional 15-20 minutes. The strong UV absorbance of the cleaved Fmoc-dibenzofulvene adduct can be used to monitor reaction completion.[13]
-
Thoroughly wash the resin to remove all traces of piperidine, which would neutralize the subsequent coupling reagents. Perform sequential washes: DMF (x5), IPA (x3), DMF (x3).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (dark blue bead color) indicates the resin is ready for coupling.
3. Activation and Coupling of the Linker: Causality: The carboxylic acid of the linker must be activated to form a highly reactive species that readily undergoes amidation with the peptide's N-terminal amine. Onium salts like HBTU or HATU are preferred as they are highly efficient and minimize racemization.[15]
-
In a separate vessel, prepare the activation solution. For every 1 equivalent of reactive sites on the resin, use the following ratios:
Reagent Equivalents (relative to resin capacity) This compound 2.0 - 3.0 HBTU or HATU 1.9 - 2.9 HOBt (if using HBTU) 2.0 - 3.0 | DIPEA | 4.0 - 6.0 |
-
Dissolve the linker, HBTU/HATU, and HOBt (if applicable) in a minimal volume of DMF.
-
Add the DIPEA to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated linker solution to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended.
-
After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
4. Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts: DMF (x5), IPA (x3), DCM (x3), DMF (x3).
-
The resin is now ready for the deprotection of the linker's Fmoc group and the coupling of the next amino acid in the sequence, or for final cleavage if the linker is the terminal moiety.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
Trustworthiness: The choice of cleavage cocktail is paramount for obtaining a high-purity product. The cocktail must contain a strong acid (TFA) to break the linker-resin bond and scavengers to trap the highly reactive cationic species generated from the protecting groups, which could otherwise cause unwanted side reactions.
Caption: Role of scavengers in the TFA cleavage reaction.
1. Selecting the Cleavage Cocktail: The composition of the cocktail depends on the amino acids in your sequence.
| Reagent Cocktail | Composition (v/v/w) | Primary Application |
| Standard (TFA/TIS/H₂O) | 95% TFA : 2.5% Triisopropylsilane : 2.5% Water | General purpose for peptides without Cys, Met, or Trp. |
| Reagent K | 82.5% TFA : 5% Phenol : 5% Water : 5% Thioanisole : 2.5% 1,2-Ethanedithiol (EDT) | "Universal" cocktail, effective for peptides containing Arg(Pbf/Pmc), Cys(Trt), Trp(Boc), and Met. |
| Reagent R | 90% TFA : 5% Thioanisole : 3% EDT : 2% Anisole | Recommended for peptides with multiple Arg residues or Trp-containing peptides on PAL/BAL resins.[16] |
2. Cleavage Procedure:
-
If the N-terminal Fmoc group on the linker is still present, remove it using the deprotection protocol described above (Protocol 1, Step 2).
-
Wash the peptide-resin extensively with DCM (x5) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. Residual DMF can inhibit the cleavage reaction.
-
Place the dry resin in a suitable reaction vessel.
-
Add the chosen cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. Peptides with multiple Arg residues may require longer cleavage times.[16]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin twice more with a small volume of fresh TFA, combining the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20x) of cold diethyl ether.
-
A white precipitate should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Analysis and Characterization
The introduction of a PEG linker alters the physicochemical properties of a peptide, necessitating adapted analytical methods. The heterogeneity of PEGylation can present an analytical challenge.[17]
| Technique | Principle | Application & Insights |
| RP-HPLC | Separation based on hydrophobicity. | Primary method for purification and purity assessment. PEGylated peptides typically elute earlier (are more hydrophilic) than their non-PEGylated counterparts. Peak broadening may be observed.[17][18] |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | The gold standard for confirming the identity and molecular weight of the final product.[17] It provides definitive confirmation of successful linker incorporation. |
| LC-MS | Combines HPLC separation with MS detection. | Powerful tool for characterizing complex mixtures, identifying side products, and confirming the mass of each peak in an HPLC chromatogram.[19][20] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after linker coupling | 1. Insufficient activation time or reagents. 2. Steric hindrance. 3. "Difficult sequence" leading to aggregation. | 1. Double-couple: repeat the coupling step with a fresh solution. 2. Use a more powerful coupling reagent like HATU. 3. Extend the coupling reaction time to 4-6 hours or perform at a slightly elevated temperature (e.g., 40°C). |
| Low final yield after cleavage | 1. Incomplete couplings throughout the synthesis. 2. Incomplete cleavage from the resin. 3. Loss of peptide during precipitation/washes. | 1. Incorporate capping steps (e.g., with acetic anhydride) after each coupling to terminate failed sequences. 2. Extend the cleavage time or use a stronger cocktail. Ensure resin is completely dry before adding TFA. 3. Ensure the ether is sufficiently cold and allow adequate time for precipitation. |
| Extra peaks in HPLC/MS | 1. Deletion sequences from incomplete coupling/deprotection. 2. Side reactions from inadequate scavenging during cleavage. 3. Aspartimide formation for sequences containing Asp.[15] | 1. Optimize coupling/deprotection times and use monitoring tests (Kaiser). 2. Select a cleavage cocktail with appropriate scavengers for your sequence (e.g., use Reagent K for Trp-containing peptides). 3. Use specialized protecting groups for Asp (e.g., Fmoc-Asp(OMpe)-OH) if aspartimide formation is a known issue. |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its rational incorporation into SPPS protocols can overcome significant synthetic hurdles, particularly those related to peptide aggregation and solubility. Furthermore, it serves as a fundamental building block for modifying peptides to enhance their therapeutic properties, making it an invaluable asset in both academic research and industrial drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively leverage this linker to synthesize complex, high-purity peptides for a wide range of applications.
References
-
Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. 9
-
Veronese, F. M., & Mero, A. (2008). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
-
Liwei Peptide. Fmoc-AEEA-OH.
-
BenchChem. A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry.
-
Wang, W., et al. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry - ACS Publications.
-
ChemicalBook. Fmoc-8-amino-3,6-dioxaoctanoic acid.
-
Chem-Impex. Fmoc-8-amino-3,6-dioxaoctanoic acid.
-
Springer Nature Experiments. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
-
BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-PEG Linkers.
-
Chemsrc. Fmoc-8-amino-3,6-dioxaoctanoic acid.
-
Congen Pharma. Fmoc-AEEA-OH.
-
Biosynth. Fmoc-mini-PEG Fmoc-8-Amino-3,6-Dioxaoctanoic Acid.
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MedChemExpress. Fmoc-8-amino-3,6-dioxaoctanoic acid.
-
Chem-Impex. This compound.
-
Pasut, G., & Veronese, F. M. (2012). PEG–Peptide Conjugates. Biomacromolecules - ACS Publications.
-
Albericio, F., & Subirós-Funosas, R. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science.
-
ResearchGate. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
-
Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents.
-
Aapptec Peptides. Cleavage Cocktails; Reagent B.
-
AltaBioscience. Fmoc Amino Acids for SPPS.
-
Barany, G., et al. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
-
ChemBK. Fmoc-Aeea-Oh.
-
Hle, S. V., et al. (2015). Cleavage of synthetic peptides. Google Patents.
-
Barany, G., et al. (2002). International Application Published Under the Patent Cooperation Treaty (PCT). Googleapis.com.
-
Bofill, R., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
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National Center for Biotechnology Information. This compound. PubChem Compound Database.
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Isah, Y., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. -ORCA - Cardiff University.
-
Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
-
Sigma-Aldrich. Fmoc-8-amino-3,6-dioxaoctanoic acid.
-
Aijie, L., et al. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
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application of Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid in drug delivery systems
An In-Depth Technical Guide to the Application of (Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid in Advanced Drug Delivery Systems
Authored by a Senior Application Scientist
This document provides a comprehensive overview and detailed protocols for the application of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a versatile molecule at the forefront of drug delivery innovation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage its unique properties for creating sophisticated and effective therapeutic systems.
Introduction: A Molecule of Multifunctional Elegance
This compound is a heterobifunctional linker that masterfully combines three critical components into a single, powerful tool for drug delivery:
-
The Fluorenylmethyloxycarbonyl (Fmoc) Group: A bulky, aromatic moiety traditionally used as a protecting group in peptide synthesis.[][2] In the context of drug delivery, its significance extends far beyond protection; it is a potent driver of supramolecular self-assembly.[3][4]
-
The PEG-like Spacer (8-amino-3,6-dioxaoctyl): This hydrophilic polyethylene glycol (PEG) derivative imparts enhanced water solubility, biocompatibility, and stability to conjugated molecules.[5][6][] PEGylation is a clinically validated strategy to improve the pharmacokinetic profile of therapeutics by prolonging circulation time and reducing immunogenicity.[8][9]
-
The Succinamic Acid Linker: This component provides a terminal carboxylic acid, a versatile functional handle for covalent attachment to amine-containing drug molecules, proteins, or nanoparticle surfaces through stable amide bonds.
The strategic combination of these elements makes this molecule an exceptional candidate for constructing advanced drug delivery vehicles, including stimuli-responsive hydrogels and functionalized nanoparticles.[10]
Core Principles and Mechanisms of Action
Understanding the causality behind this molecule's effectiveness requires an appreciation for the distinct yet synergistic roles of its constituent parts.
The Dual Role of the Fmoc Group: Protection and Self-Assembly
While the Fmoc group is renowned for its utility in solid-phase peptide synthesis (SPPS) due to its base-lability,[][2] its large, planar aromatic structure is the key to its secondary function. In aqueous environments, the hydrophobic and π-stacking interactions between the fluorenyl rings of multiple molecules drive their spontaneous organization into well-ordered nanostructures, such as nanofibers, nanotubes, and ribbons.[3][4][11] These nanofibers can entangle to form a three-dimensional network, trapping solvent and creating a hydrogel.[12][13][14] This self-assembly process is the foundation for creating injectable, biocompatible scaffolds for sustained drug release.[15]
The PEG Spacer: Enhancing Biocompatibility and Pharmacokinetics
The 8-amino-3,6-dioxa-octyl portion of the molecule is a short PEG chain. The inclusion of PEG linkers in drug delivery systems offers several critical advantages:
-
Enhanced Solubility: PEG chains significantly improve the aqueous solubility of hydrophobic drugs, which is a common challenge in formulation development.[6][]
-
Improved Stability: By creating a hydrophilic shield, PEGylation can protect conjugated therapeutic molecules from enzymatic degradation.[16]
-
Reduced Immunogenicity: The PEG cloud can mask the drug or carrier from the immune system, reducing the likelihood of an adverse immune response.[6][9]
-
Prolonged Circulation: PEGylation increases the hydrodynamic radius of the drug conjugate, reducing renal clearance and extending its half-life in the bloodstream.[][8]
The Succinamic Acid: A Stable Anchor for Payloads
The terminal carboxylic acid is the primary point of attachment for therapeutic payloads. It can be readily activated to react with primary or secondary amines on a drug molecule, antibody, or functionalized carrier to form a highly stable amide bond. This ensures that the drug remains securely attached to the delivery vehicle until it reaches the target site.
Visualization of Key Processes
To better illustrate the molecular mechanisms and experimental workflows, the following diagrams are provided.
Caption: Workflow for conjugating the linker to an amine-containing drug.
Application Notes & Protocols
The following protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.
Application I: Injectable, Self-Assembling Hydrogels for Sustained Release
Fmoc-modified molecules can create hydrogels under physiological conditions, making them ideal for localized, sustained drug delivery. [15]The gel forms a depot from which the encapsulated drug is slowly released over time. [13][14] Protocol 1: Preparation of a Doxorubicin-Loaded Hydrogel via pH-Triggered Self-Assembly
This protocol describes the encapsulation of the chemotherapeutic agent Doxorubicin (DOX) into a self-assembled hydrogel. The transition from a solution to a gel is triggered by a pH shift from basic to neutral.
Materials:
-
This compound
-
Doxorubicin Hydrochloride (DOX·HCl)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sodium Hydroxide (NaOH) solution, 0.5 M
-
Phosphate Buffered Saline (PBS), 1x, pH 7.4
-
Sterile deionized water
Protocol Steps:
-
Stock Solution Preparation:
-
Linker Stock (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Causality: DMSO acts as a "good" solvent to fully solvate the Fmoc-linker, preventing premature aggregation.
-
pH Adjustment: Add 5 µL of 0.5 M NaOH to the linker stock solution. This deprotonates the carboxylic acid, increasing solubility and ensuring the system is in a non-assembled state. The final pH should be > 8.0.
-
DOX Stock (5 mg/mL): Dissolve 5 mg of DOX·HCl in 1 mL of sterile deionized water.
-
-
Drug Encapsulation and Gelation:
-
In a sterile microcentrifuge tube, combine 100 µL of the linker stock solution with 10 µL of the DOX stock solution. Gently mix. The solution should be clear and homogenous.
-
Triggering Self-Assembly: Add 890 µL of 1x PBS (pH 7.4). Pipette gently up and down 2-3 times to mix. Do not vortex or shake vigorously , as this can disrupt fiber formation. Causality: The PBS buffers the solution to a physiological pH of ~7.4. This neutralizes the deprotonated carboxylic acid, reducing the molecule's overall charge and solubility, thereby initiating hydrophobic and π-stacking-driven self-assembly.
-
Incubation: Let the tube stand undisturbed at room temperature for 15-30 minutes. A stable, red-colored hydrogel should form. The gel can be confirmed by inverting the tube; a successful gel will not flow.
-
-
Characterization (Self-Validation):
-
Drug Encapsulation Efficiency: To determine the amount of encapsulated DOX, centrifuge the hydrogel at 10,000 x g for 10 minutes. Carefully collect the supernatant and measure the absorbance at 480 nm. Compare this to a standard curve of free DOX to calculate the amount of non-encapsulated drug.
-
Rheology: Use a rheometer to measure the storage modulus (G') and loss modulus (G''). For a stable gel, G' should be significantly higher than G'', indicating solid-like behavior.
-
Morphology: The nanofibrous structure can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) after appropriate sample preparation (e.g., flash-freezing and lyophilization).
-
| Parameter | Typical Value | Significance |
| Final Linker Concentration | 1.0 mg/mL (0.1% w/v) | Above Critical Gelation Concentration |
| Final DOX Concentration | 0.05 mg/mL | Therapeutic dose dependent |
| Encapsulation Efficiency | > 90% | High efficiency reduces drug waste |
| Storage Modulus (G') | 100 - 5000 Pa | Indicates gel stiffness and stability |
Application II: Nanoparticle Surface Functionalization
This molecule can be used to PEGylate nanoparticles (e.g., liposomes, polymeric nanoparticles), improving their stability and providing a versatile Fmoc-protected amine on the surface for further bioconjugation.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the linker to a nanoparticle surface that has been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2, Liposomes with DSPE-PEG-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris or hydroxylamine, pH 8.0)
Protocol Steps:
-
Activation of Carboxylic Acid:
-
Dissolve the Fmoc-linker in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh activation solution in 0.1 M MES buffer (pH 6.0) containing EDC (4 molar excess over the linker) and NHS (10 molar excess over the linker). Causality: The reaction is performed at a slightly acidic pH (6.0) to optimize EDC activity and minimize hydrolysis of the active NHS-ester intermediate.
-
Add the Fmoc-linker solution to the EDC/NHS solution and react for 30 minutes at room temperature to form the Fmoc-linker-NHS ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Add the activated Fmoc-linker-NHS ester solution to the nanoparticle dispersion (typically a 10-50 molar excess of linker relative to surface amine groups).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Causality: The primary amines on the nanoparticle surface nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Purify the functionalized nanoparticles from excess reagents using methods appropriate for the nanoparticle type, such as dialysis, tangential flow filtration, or repeated centrifugation and resuspension.
-
-
Characterization (Self-Validation):
-
Successful Conjugation: The presence of the Fmoc group can be confirmed by UV-Vis spectroscopy, looking for the characteristic absorbance peaks of the fluorenyl group (~265 nm, ~290 nm, ~301 nm).
-
Surface Charge: Measure the zeta potential of the nanoparticles before and after conjugation. Successful conjugation of the acidic linker should result in a more negative surface charge.
-
Application III: Fmoc-Group Cleavage for Further Functionalization
The Fmoc group can be removed to expose a primary amine, which can then be used to attach targeting ligands, imaging agents, or a second drug molecule.
Caption: Base-mediated cleavage of the Fmoc group to reveal a primary amine.
Protocol 3: Fmoc Deprotection on a Functionalized Surface
Materials:
-
Fmoc-functionalized nanoparticles or conjugate from Protocol 2.
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Protocol Steps:
-
Deprotection:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Resuspend the Fmoc-functionalized material in the piperidine/DMF solution.
-
React for 20-30 minutes at room temperature. Causality: Piperidine is a weak base that abstracts the acidic proton on the fluorene ring, initiating a β-elimination reaction that cleaves the Fmoc group and liberates the primary amine. [17][18]
-
-
Purification:
-
Thoroughly wash the material to remove piperidine and the dibenzofulvene-piperidine adduct. For nanoparticles, this can be done by repeated centrifugation and resuspension in a suitable buffer. For soluble conjugates, purification may require size exclusion chromatography or dialysis.
-
-
Validation:
-
Successful Deprotection: The disappearance of the Fmoc absorbance peaks in the UV-Vis spectrum indicates successful removal.
-
Amine Availability: The presence of the newly exposed primary amines can be quantified using an amine-reactive assay, such as the ninhydrin or TNBS assay.
-
Conclusion
This compound is a uniquely engineered molecule that offers a sophisticated platform for the design of next-generation drug delivery systems. By understanding and leveraging the distinct properties of its Fmoc, PEG, and carboxylic acid components, researchers can develop highly controlled, biocompatible, and effective therapeutic carriers. The protocols provided herein serve as a validated starting point for harnessing the full potential of this versatile chemical tool.
References
- PurePEG. (2025, July 1). What is a PEG Linker and Its Role in Drug Delivery.
- Chem-Impex. This compound.
- Creative Biolabs.
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- Creative PEGWorks.
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- NIH National Library of Medicine.
- Journal of Materials Chemistry B. De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release.
- Beilstein Journals.
- ACS Publications. (2023, November 1).
- ResearchGate. De novo design of Self-assembly Hydrogels based on Fmoc-diphenylalanine Providing with Drug Release.
- BOC Sciences.
- Cambridge Bioscience. Fmoc-PEG2-Suc-OH - AnaSpec.
- Google Patents. EP4011901A1 - Method for the fmoc group cleavage.
- CHIMIA. Thermal Cleavage of the Fmoc Protection Group.
- Vector Labs. Fmoc Protected Amino Acids.
- AxisPharm. Fmoc-NH-PEG2-acid, CAS 872679-70-4.
- PurePEG. Fmoc-NH-PEG2-CH2COOH.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- NIH National Library of Medicine. This compound.
- PubMed. (2021, June 15).
- Anaspec.
- NINGBO INNO PHARMCHEM CO.,LTD. Biomedical Potential: Hydrogel Formation and Antimicrobial Properties of Fmoc-DL-Phe-OH.
- ChemicalBook. (2025, November 17). Fmoc-8-amino-3,6-dioxaoctanoic acid.
- NIH National Library of Medicine. Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery.
- ResearchGate. (2025, August 5).
- BOC Sciences. Fmoc-NH-PEG-SCM.
- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
- ResearchGate. (2025, August 7).
- Aapptec Peptides. Fmoc-NH-PEG2-Suc-OH [613245-91-3].
- Chem-Impex. Fmoc-8-amino-3,6-dioxaoctanoic acid.
- Santa Cruz Biotechnology. This compound.
- Angene. (2025, November 28). N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid.
- ResearchGate. (2025, October 15).
- CrystEngComm.
- Aapptec Peptides. (2019, November 21).
- NIH National Library of Medicine. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- BroadPharm. Fmoc PEG, PEG reagent, PEG linker.
- NIH National Library of Medicine. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- BroadPharm. Protocols.
- AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
- Sigma-Aldrich. Fmoc-8-amino-3,6-dioxaoctanoic acid.
- ChemScene. 166108-71-0 | Fmoc-8-amino-3,6-dioxaoctanoic acid.
Sources
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Application Notes & Protocols: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid for Advanced Bioconjugation
Abstract
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is a heterobifunctional linker engineered for versatility and control in modern bioconjugation. Its architecture, featuring a base-labile Fmoc-protected amine and a terminal carboxylic acid, is separated by a hydrophilic polyethylene glycol (PEG) spacer. This design provides researchers with an essential tool for covalently linking biomolecules, modifying surfaces, and synthesizing complex conjugates such as antibody-drug conjugates (ADCs) and PROTACs. The PEG element enhances aqueous solubility and bioavailability while minimizing steric hindrance and potential immunogenicity.[1][2][3] This document provides a comprehensive guide to the chemical properties, reaction mechanisms, and detailed protocols for the effective use of this linker in key research and drug development applications.
Introduction to a Versatile Bioconjugation Reagent
The covalent linkage of two or more molecules to create a construct with combined or novel functionalities—a process known as bioconjugation—is a cornerstone of modern biotechnology and medicine.[4] The choice of linker is paramount, as it dictates the stability, solubility, and biological activity of the final conjugate. Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[2][5]
This compound stands out by offering two distinct, orthogonally reactive functional groups. This allows for a stepwise, controlled conjugation strategy. The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins, while the 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine remains inert.[6][7] Subsequent removal of the Fmoc group under mild basic conditions exposes a new primary amine, ready for a second, distinct conjugation event.[8][9] This application note details the scientific principles and practical methodologies for leveraging this linker's unique attributes.
Physicochemical Properties and Structure
The linker's structure is optimized for bioconjugation in aqueous environments. The short, discrete PEG chain (containing two ethylene glycol units) confers hydrophilicity, which is crucial for maintaining the solubility and stability of protein conjugates.[10]
| Property | Value | Source |
| IUPAC Name | 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | [11] |
| CAS Number | 613245-91-3 | [11][12] |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [11] |
| Molecular Weight | 470.51 g/mol | [12] |
| Appearance | Yellowish liquid or solid | [13] |
Below is a diagram illustrating the key functional components of the molecule.
Caption: Functional domains of the linker molecule.
Core Reaction Mechanisms
The utility of this linker is rooted in its two distinct chemical handles, which can be addressed sequentially.
3.1 Carboxylic Acid Activation and Amine Coupling
The terminal carboxylic acid is not inherently reactive towards amines under physiological conditions. An acid-base reaction typically occurs first, preventing amide bond formation.[14] To facilitate a covalent bond, the carboxyl group must be converted into a better leaving group. The most common and effective method is activation using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16]
This two-step process first creates a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester.[15] This ester readily reacts with primary amines (e.g., the ε-amine of a lysine residue on a protein) at physiological to slightly basic pH (7.2-8.5) to form a stable, irreversible amide bond.[17]
Caption: EDC/NHS activation and amine coupling workflow.
3.2 Fmoc Group Deprotection
The Fmoc group is a robust protecting group that is stable to the acidic and coupling conditions used in peptide synthesis and bioconjugation.[10] Its removal is achieved through a base-catalyzed β-elimination mechanism.[9] A weak base, most commonly a 20-30% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), abstracts the acidic proton on the fluorene ring system.[8][18] This initiates an elimination cascade, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The excess piperidine acts as a scavenger, trapping the reactive DBF to prevent it from reacting with the newly exposed amine.[9][19]
Caption: Mechanism of Fmoc deprotection by piperidine.
Application Protocols
The following protocols are designed as templates. Researchers must optimize parameters such as stoichiometry, reaction time, and purification methods based on the specific biomolecules and substrates involved.
Protocol 1: Covalent Immobilization of Linker onto an Amine-Functionalized Surface
This procedure is ideal for creating biosensor surfaces, affinity chromatography matrices, or solid supports for peptide synthesis.
Materials:
-
This compound
-
Amine-functionalized surface (e.g., amine-coated glass slide, sepharose beads)
-
Anhydrous Dimethylformamide (DMF)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Kaiser Test Kit (for validation)
Procedure:
-
Linker Preparation: Dissolve the linker in a minimal amount of DMF, then dilute to a final concentration of 10 mM in Activation Buffer.
-
Activator Preparation: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in cold Activation Buffer.
-
Carboxyl Activation: Add EDC and Sulfo-NHS to the linker solution to achieve a final concentration of 10 mM each. Incubate for 15-20 minutes at room temperature. The molar ratio of Linker:EDC:Sulfo-NHS should be 1:1:1.
-
Surface Coupling: Immediately apply the activated linker solution to the amine-functionalized surface. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the coupling solution and wash the surface extensively with PBST (3x), followed by PBS (3x) to remove unreacted linker and byproducts.
-
Fmoc Deprotection: Immerse the surface in the 20% piperidine/DMF solution. Incubate for 10-20 minutes at room temperature with gentle agitation.[18]
-
Final Wash: Wash the surface thoroughly with DMF (3x), followed by PBS (3x) to remove piperidine and the DBF-adduct. The surface now presents a terminal primary amine.
-
Validation (Optional but Recommended): Perform a Kaiser test on a small sample of the surface material. A positive result (typically a blue color) confirms the presence of free primary amines and successful Fmoc deprotection.[9]
Protocol 2: Two-Step Conjugation to a Protein
This protocol describes the attachment of the linker to a protein via lysine residues, followed by Fmoc deprotection to enable a second conjugation step (e.g., attachment of a fluorescent dye, small molecule, or another protein).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
EDC and Sulfo-NHS
-
Reaction Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Dialysis cassettes (10K MWCO) or size-exclusion chromatography (SEC) column.
-
Fmoc Deprotection Solution: 20% Piperidine in a buffer compatible with the protein (requires careful optimization; may need to be performed in a mixed aqueous/organic system if protein stability allows).
Procedure:
-
Reagent Preparation:
-
Dissolve the linker in DMF or DMSO to a stock concentration of 100 mM.
-
Prepare 100 mM stocks of EDC and Sulfo-NHS in cold, dry DMSO or water immediately before use.
-
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS or MES). Buffers containing Tris or glycine will compete in the reaction.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the linker to the protein solution.
-
Add EDC and Sulfo-NHS to the protein-linker mixture. A common starting point is a 2-fold molar excess of EDC/Sulfo-NHS over the linker.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification (Step 1): Remove excess linker and reaction byproducts by dialyzing the reaction mixture against PBS overnight at 4°C or by using an appropriate SEC column.
-
Fmoc Deprotection:
-
This is a critical step that must be optimized for protein stability. A common approach involves buffer exchanging the purified conjugate into a buffer containing a co-solvent (e.g., 20% DMF) that can solubilize the Fmoc group and byproducts, then adding piperidine to a final concentration of ~2-5% and incubating for a short period (5-15 min).
-
The reaction must be monitored closely to avoid protein denaturation.
-
-
Purification (Step 2): Immediately purify the protein conjugate via dialysis or SEC to remove the deprotection reagents. The resulting protein-linker conjugate now has a free amine available for subsequent labeling.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inactive EDC/Sulfo-NHS (hydrolyzed).2. Presence of competing primary amines (e.g., Tris buffer).3. Incorrect pH for coupling.4. Insufficient molar excess of linker. | 1. Use fresh, high-quality reagents. Prepare stocks immediately before use.2. Buffer exchange protein into an amine-free buffer like PBS or MES.3. Ensure coupling pH is between 7.2 and 8.0.4. Increase the molar excess of linker and/or activators. |
| Protein Aggregation | 1. High concentration of organic co-solvent (DMF/DMSO).2. Harsh conditions during Fmoc deprotection. | 1. Keep the concentration of organic solvent below 10% (v/v) if possible.2. Optimize deprotection: lower piperidine concentration, reduce time, or explore alternative milder bases if protein is sensitive. |
| Incomplete Fmoc Removal | 1. Insufficient piperidine concentration or reaction time.2. Poor solubility of the conjugate in the deprotection solution. | 1. Increase reaction time to 20-30 minutes. Ensure piperidine concentration is at least 20% for solid-phase or robust applications.2. Add a co-solvent like DMF or NMP to improve solubility. |
| Non-specific Binding | Hydrophobic interactions of the Fmoc group before conjugation. | Purify the activated NHS-ester linker away from EDC/byproducts before adding it to the protein solution. |
Conclusion
This compound is a powerful and versatile tool for researchers in drug development, diagnostics, and materials science. Its hydrophilic PEG spacer, combined with orthogonally protected amine and carboxyl functionalities, enables the rational design and synthesis of well-defined bioconjugates. By understanding the underlying reaction mechanisms and carefully optimizing protocols, scientists can leverage this linker to build sophisticated molecular constructs with enhanced properties and functionalities.
References
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- D'Andrea, L. D., & Lassoci, M. (2005). Methods for Removing the Fmoc Group. In Peptide Synthesis and Applications (pp. 51-58). Humana Press. [Link: https://link.springer.com/protocol/10.1385/1-59259-879-2:51]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-220. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254558/]
- ChemPep Inc. (n.d.). Overview of PEG Linkers. Retrieved from ChemPep website. [Link: https://www.chempep.com/overview-of-peg-linkers/]
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/fmoc-deprotection-in-solid-phase-peptide-synthesis]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Protocols.pdf]
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- AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from AxisPharm website. [Link: https://axispharm.
- ChemPep Inc. (n.d.). Fmoc-NH-PEG2-CH2COOH. Retrieved from ChemPep website. [Link: https://www.chempep.com/products/fmoc-nh-peg2-ch2cooh-166108-71-0/]
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- BroadPharm. (n.d.). Fmoc-NH-PEG2-CH2COOH, 166108-71-0. Retrieved from BroadPharm website. [Link: https://broadpharm.com/products/166108-71-0-fmoc-nh-peg2-ch2cooh]
- ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from ResearchGate. [Link: https://www.researchgate.net/post/Does_EDC_NHS_coupling_act_on_primary_amides_or_only_primary_amines]
- Lin, P. C., et al. (2010). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 1(2), 025203. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4736319/]
- ResearchGate. (n.d.). Synthesis of conjugates with linear succinamic acid linkages. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/360411221_Single_Mutation_on_Trastuzumab_Modulates_the_Stability_of_Antibody-Drug_Conjugates_Built_Using_Acetal-Based_Linkers_and_Thiol-Maleimide_Chemistry]
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- Christie, R. J., et al. (2019). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances, 9(4), 2059-2066. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065634/]
- Sam, S., et al. (2009). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?. Langmuir, 25(16), 9253-9260. [Link: https://pubs.acs.org/doi/10.1021/la900958s]
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- Biopharma PEG Scientific Inc. (n.d.). Fmoc-NH-PEG2-COOH, 872679-70-4. Retrieved from Biopharma PEG website. [Link: https://www.biopharmpeg.com/product/157.html]
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- Biopharma PEG Scientific Inc. (n.d.). Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate. Retrieved from Biopharma PEG website. [Link: https://www.biopharmpeg.com/product/1014.html]
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- ChemicalBook. (n.d.). 613245-91-3(N-(FMOC-8-AMINO-3,6-DIOXA-OCTYL)-SUCCINAMIC ACID) Product Description. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0762360.htm]
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Synthesis of Antibody-Drug Conjugates (ADCs) Using Orthogonally Protected Fmoc-PEG Linkers: An Application Guide
Introduction: The Pivotal Role of Linker Chemistry in Advanced ADC Design
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads.[1] The linker, a critical component connecting the antibody and the drug, profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[2][3] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have emerged as a powerful tool for optimizing ADC properties due to their hydrophilicity, biocompatibility, and flexible nature.[2][3]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ADCs using heterobifunctional Fmoc-protected PEG (Fmoc-PEG) linkers. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal strategy for sequential and controlled conjugation, a crucial aspect in the synthesis of well-defined and homogeneous ADCs.[4][5] We will delve into the rationale behind experimental choices, provide step-by-step protocols for key conjugation strategies, and discuss methods for the characterization of the final ADC product.
The Strategic Advantage of Fmoc-PEG Linkers in ADC Synthesis
The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody molecule can present significant challenges, including aggregation, reduced solubility, and rapid clearance from circulation.[2] Fmoc-PEG linkers offer a robust solution to mitigate these issues by imparting several beneficial properties:
-
Enhanced Hydrophilicity and Solubility: The PEG chain forms a hydrophilic "shield" around the hydrophobic payload, significantly improving the overall solubility of the ADC in aqueous environments and preventing aggregation.[2][3] This is paramount for maintaining the stability of the ADC during formulation and administration.
-
Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated ADCs reduces renal clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[2]
-
Orthogonal Chemistry for Controlled Synthesis: The Fmoc-protected amine and a terminal carboxylic acid on the PEG linker allow for selective and sequential conjugation reactions.[4][5] This orthogonal reactivity provides precise control over the synthesis of complex biomolecular constructs, enabling the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4][5]
General Workflow for ADC Synthesis using Fmoc-PEG Linkers
The synthesis of an ADC using an Fmoc-PEG linker is a multi-step process that requires careful planning and execution. The general workflow is depicted below:
Sources
The Strategic Employment of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid in PROTAC Development: Application Notes and Protocols
Introduction: The Critical Role of Linkerology in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[5][6] Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical properties.[7] This guide provides a detailed exploration of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a versatile PEG-based linker, in the rational design and synthesis of potent PROTAC molecules.
This compound offers a unique combination of features beneficial for PROTAC development. The hydrophilic PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, a common challenge in drug development.[8] The defined length of the linker provides a precise spatial orientation between the POI and E3 ligase, a crucial factor for optimal ternary complex formation.[6] Furthermore, the presence of a terminal carboxylic acid and an Fmoc-protected amine allows for a modular and controlled synthetic approach, enabling the sequential and efficient coupling of the E3 ligase and POI ligands.[8]
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is fundamental to its effective application. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀N₂O₇ | |
| Molecular Weight | 470.5 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | [8] |
| CAS Number | 613245-91-3 |
PROTAC Synthesis Strategy: A Step-wise Approach
The synthesis of a PROTAC utilizing this compound typically follows a sequential amide coupling strategy. This approach leverages the orthogonal protecting groups of the linker to direct the order of conjugation. The general workflow involves:
-
Coupling of the E3 Ligase Ligand: The free carboxylic acid of the linker is first coupled to an amine-functionalized E3 ligase ligand.
-
Fmoc Deprotection: The Fmoc protecting group on the other end of the linker is removed to expose a primary amine.
-
Coupling of the POI Ligand: The newly exposed amine is then coupled to a carboxylic acid-functionalized POI ligand.
This modular approach allows for the synthesis of a library of PROTACs by varying the E3 ligase and POI ligands.
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methods for attaching biomolecules to surfaces with Fmoc linkers
Topic: Methods for Attaching Biomolecules to Surfaces with Fmoc Linkers
For: Researchers, scientists, and drug development professionals
Introduction: Engineering Bio-Interfaces with Precision
The ability to immobilize biomolecules onto solid surfaces with control over their density, orientation, and accessibility is fundamental to advancing fields from diagnostics and biosensing to tissue engineering and high-throughput drug screening.[1] A successful bio-interface minimizes non-specific interactions while maximizing the specific activity of the tethered molecule. Among the various chemical strategies available, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a robust and versatile platform for covalent surface attachment.[2][3]
This guide provides a comprehensive overview of the principles and methodologies for leveraging Fmoc chemistry to construct well-defined, functional bio-surfaces. We will delve into the core chemical logic, explore divergent strategic approaches, and provide detailed, field-tested protocols for researchers aiming to harness the power of this technique.
Part 1: The Scientific Foundation of Fmoc-Mediated Surface Chemistry
The Fmoc group is an amine-protecting group that is central to a highly successful orthogonal synthesis strategy.[4] Its utility in surface chemistry stems from the same properties that made it dominant in peptide synthesis:
-
Base Lability: The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[][6] This cleavage occurs via a β-elimination mechanism.
-
Orthogonality: The true power of the Fmoc strategy lies in its orthogonality. The conditions for Fmoc removal do not affect the acid-labile protecting groups commonly used for the side chains of amino acids (e.g., tBu, Boc, Trt).[3][] This allows for the selective deprotection of the terminal amine for subsequent coupling reactions, while the rest of the molecule remains protected. This principle is directly transferable from a resin bead to a planar surface.
-
Monitoring Capability: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance around 300 nm, which can be used to quantify and monitor the reaction's progress, a feature particularly useful in automated synthesis.[2]
This orthogonality is the key that unlocks two primary strategies for surface functionalization, as illustrated below.
Caption: Core strategies for Fmoc-linker mediated surface attachment.
Part 2: Strategic Implementation: "Grafting-To" vs. "Grafting-From"
The "Grafting-To" Approach: Attaching Pre-Synthesized Molecules
This strategy involves the complete synthesis and purification of the biomolecule (e.g., a peptide) with a suitable linker attached before immobilization. This method is advantageous as it allows for the full characterization of the biomolecule by techniques like mass spectrometry and HPLC, ensuring that only the correct, full-length product is attached to the surface.
Workflow:
-
Synthesis: The biomolecule is synthesized using standard SPPS, typically on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin). This allows the peptide to be cleaved from the support with its side-chain protecting groups and the C-terminal linker still intact.[8]
-
Cleavage & Purification: The protected biomolecule-linker conjugate is cleaved from the resin under mild acidic conditions that do not remove the permanent side-chain protecting groups.[9] The product is then purified.
-
Immobilization: The purified conjugate is coupled to a prepared surface (e.g., an amine-functionalized glass slide).
-
Final Deprotection: All remaining protecting groups are removed from the immobilized biomolecule using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[10][11]
The "Grafting-From" Approach: On-Surface Solid-Phase Synthesis
In this powerful alternative, the biomolecule is built directly on the surface, one monomer at a time, mimicking conventional SPPS.[12] This approach can achieve higher immobilization densities and is particularly useful for creating complex surface patterns or gradients.[13]
Workflow:
-
Surface Preparation: A substrate (e.g., silicon wafer) is functionalized to present a uniform layer of reactive groups, such as primary amines.
-
Linker Attachment: An Fmoc-protected linker is covalently attached to the surface functional groups.
-
Iterative Synthesis: A repeating cycle of (a) Fmoc deprotection with piperidine to expose a free amine, followed by (b) coupling of the next Fmoc-protected amino acid, is performed until the desired sequence is assembled.[14][15]
-
Final Deprotection: As with the "grafting-to" method, a final cleavage with a strong acid cocktail removes the side-chain protecting groups, revealing the functional biomolecule.[16]
Caption: Iterative cycle of on-surface peptide synthesis.
Part 3: Experimental Design and Protocols
Choosing the Right Substrate and Linker
The success of immobilization is critically dependent on the initial surface chemistry and the choice of linker.
| Substrate | Surface Preparation Method | Recommended Linker Type | Rationale |
| Glass/Silicon | Piranha clean, followed by vapor or solution deposition of an aminosilane (e.g., APTES).[17][18] | Carboxylic acid-terminated linkers (e.g., Fmoc-PEG-COOH) for coupling to surface amines. | Silanization provides a robust and well-characterized method to introduce primary amines for standard amide bond formation.[19][20] |
| Gold | Formation of a Self-Assembled Monolayer (SAM) with an amine-terminated alkanethiol. | Carboxylic acid-terminated linkers. | Gold-thiol chemistry provides highly ordered and well-defined monolayers, offering excellent control over surface density. |
| Polymeric | Plasma treatment or chemical etching to introduce functional groups (e.g., -COOH, -NH2).[21] | Linkers with complementary reactive groups (e.g., amine-terminated linker for carboxylated surface). | Surface activation is necessary to create reactive sites for covalent attachment. |
Linker Selection: Beyond simple attachment, linkers can impart crucial properties.
-
PEG Linkers: Poly(ethylene glycol) spacers are hydrophilic and significantly reduce non-specific protein adsorption, improving the signal-to-noise ratio in biosensor applications.[22] They also increase the accessibility of the immobilized biomolecule.
-
Photocleavable Linkers: These linkers, often containing a nitrobenzyl group, can be cleaved upon exposure to UV light.[13][23][24] This enables spatiotemporal control over biomolecule release or the creation of micropatterned surfaces for cell adhesion studies.[25][26]
-
Acid-Labile Linkers: Standard linkers like the Rink Amide linker are designed to be cleaved under strong acidic conditions (e.g., >90% TFA), which simultaneously removes side-chain protecting groups.
Protocol 1: Preparation of Amine-Functionalized Glass Slides
This protocol describes the generation of a primary amine surface on glass, a foundational step for many immobilization strategies.
Materials:
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). EXTREME CAUTION! Highly corrosive and reactive.
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water, Ethanol
Procedure:
-
Cleaning: Immerse glass slides in Piranha solution for 30 minutes. (Scientist's Note: Piranha solution removes all organic residues and hydroxylates the surface, creating Si-OH groups essential for silanization. Always add H₂O₂ to the acid slowly and never store Piranha solution in a sealed container.)
-
Rinsing: Remove slides and rinse copiously with DI water, followed by ethanol. Dry under a stream of nitrogen.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned, dry slides in this solution for 2 hours at room temperature with gentle agitation.[17] (Rationale: The ethoxy groups of APTES react with the surface hydroxyls to form a covalent Si-O-Si bond, while the propyl-amine group is presented outwards.)
-
Washing: Rinse the slides sequentially with toluene, ethanol, and DI water to remove physisorbed silane.
-
Curing: Bake the slides in an oven at 110°C for 30 minutes to promote cross-linking and stabilize the silane layer.
-
Validation: The surface should now be more hydrophobic than the initial clean glass. A simple validation is to measure the water contact angle, which should increase significantly. Store functionalized slides in a desiccator.
Protocol 2: On-Surface Synthesis of a Model Peptide (Grafting-From)
This protocol outlines the manual synthesis of a simple peptide (e.g., Gly-Arg-Gly-Asp-Ser) directly on an amine-functionalized slide.
Materials:
-
Amine-functionalized glass slide (from Protocol 1)
-
Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH
-
Linker: Fmoc-PEG-COOH (e.g., Fmoc-N-amido-dPEG®)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in DMF (v/v)
-
Final cleavage solution: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% DI water (v/v)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Linker Attachment:
-
Dissolve Fmoc-PEG-COOH (1.5 eq relative to estimated surface amines), HBTU (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in DMF.
-
Immerse the amine-functionalized slide in the solution and react for 4 hours at room temperature.
-
Wash the slide thoroughly with DMF (3x), DCM (3x), and dry.
-
-
First Deprotection:
-
Immerse the slide in 20% piperidine/DMF for 20 minutes to remove the linker's Fmoc group.
-
Wash thoroughly with DMF (5x) to remove all traces of piperidine. (Scientist's Note: Residual piperidine will neutralize the coupling reagents in the next step, inhibiting the reaction. This is a critical wash step.)
-
-
First Amino Acid Coupling (Serine):
-
In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (5 eq) with HBTU/HOBt (5 eq) and DIPEA (10 eq) in DMF for 5 minutes.
-
Immerse the deprotected slide in this activation solution and react for 4 hours.
-
Wash with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle:
-
Repeat Step 2 (Fmoc Deprotection).
-
Repeat Step 3, using the next amino acid in the sequence (Fmoc-Asp(OtBu)-OH, then Gly, then Arg(Pbf), then Gly).
-
-
Final Fmoc Removal: After the final amino acid (Gly) is coupled, perform one last deprotection step (Step 2) to free the N-terminal amine.
-
Side-Chain Deprotection:
-
Immerse the slide in the final cleavage solution for 2 hours at room temperature. (Rationale: TFA cleaves the tBu, OtBu, and Pbf side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.[10])
-
Wash the slide with DCM (3x), Methanol (3x), and DI water (3x). Dry under nitrogen. The surface now presents the uncapped, functional peptide.
-
Part 4: Characterization and Validation
Confirming success at each stage is crucial. A multi-technique approach is recommended.
| Technique | Stage of Analysis | Information Gained |
| Contact Angle Goniometry | After silanization & after peptide synthesis | Confirms changes in surface hydrophilicity/hydrophobicity, indicating successful modification. |
| X-ray Photoelectron Spectroscopy (XPS) | All stages | Provides elemental composition of the surface. Expect to see N1s after amination, and an increase in C1s and N1s after peptide synthesis. |
| Atomic Force Microscopy (AFM) | Before and after immobilization | Measures changes in surface topography and roughness, which can indicate the formation of a molecular layer. |
| Ellipsometry | All stages | Precisely measures the thickness of the molecular layers being added to the surface. |
| Fluorescence Microscopy | Final stage | If a fluorescently labeled amino acid is incorporated or a fluorescent protein is bound to the peptide, this provides direct visualization of surface coverage and homogeneity. |
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Wegner, S. V., Sentürk, O. I., & Spatz, J. P. (2015). Photocleavable linker for the patterning of bioactive molecules. Scientific Reports, 5, 18309. [Link][13]
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Albericio, F., et al. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Omega, 3(12), 17794–17803. [Link][27]
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Wegner, S. V., Sentürk, O. I., & Spatz, J. P. (2015). Photocleavable linker for the patterning of bioactive molecules. ResearchGate. [Link][25]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link][8]
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Kreutzer, A. G., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link][14]
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Aapptec. (2019). Fmoc-PEG Linkers and PEGylation Reagents. [Link][22]
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Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science, 318(5849), 426-430. [Link][1]
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Vágner, J., Birtalan, E., & Mező, G. (2015). Fmoc solid-phase peptide synthesis. Methods in molecular biology, 1348, 33–50. [Link][28]
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Galanis, A. S., Albericio, F., & Grotli, M. (2010). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 12(9), 1541-1547. [Link][29]
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Glass, D. S., & DeForest, C. A. (2021). Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. ACS central science, 7(5), 856–865. [Link][26]
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Ciszewski, M., et al. (2017). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Bioorganic & Medicinal Chemistry, 25(22), 6146-6153. [Link][17]
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Wolczanski, G., Płóciennik, H., Stefanowicz, P., & Lisowski, M. (2019). A faster solid phase peptide synthesis method using ultrasonic agitation. Molecules, 24(12), 2289. [Link][15]
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by Inquisition. (2023, November 27). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link][30]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link][4]
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Brewer, S. H., et al. (2009). Studies of Surface Preparation for the Fluorosequencing of Peptides. Langmuir, 25(23), 13494–13500. [Link][18]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link][31]
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Gunda, N. S. K., Singh, M., Norman, L., & Mitra, S. K. (2014). Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker. Applied Surface Science, 305, 522-530. [Link][19]
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Gunda, N. S. K., Singh, M., Norman, L., & Mitra, S. K. (2014). Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker. OSTI.GOV. [Link][20]
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Peptide Synthesis. Choosing the Right Fmoc Linker for Your Peptide Synthesis. [Link][32]
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ResearchGate. Structure and characteristics of the different linkers tested. [Link][33]
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Griesser, H. J., et al. (2008). Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants. Plasma Processes and Polymers, 5(6), 534-553. [Link][21]
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Lee, Y., Lee, E. K., Cho, Y. W., & Choi, I. S. (2007). Selective Immobilization of Biomolecules Onto an Activated Polymeric Adlayer. Journal of Vacuum Science & Technology B, 25(6), 2048. [Link][34]
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Liu, Y., et al. (2022). Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. Sensors, 22(1), 329. [Link][35]
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Shishkina, D. A., et al. (2023). Hydrogel as a Platform for Point-of-Care Calcium Determination in Blood. Gels, 9(11), 868. [Link][36]
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ResearchGate. Functionalized Surfaces and Interactions with Biomolecules. [Link][37]
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Mahouche-Cherab, F., et al. (2021). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. Chemosensors, 9(11), 312. [Link][38]
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Zilio, P., et al. (2018). Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. Advanced Materials Interfaces, 5(22), 1800805. [Link][39]
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MDPI. Functional Nanomaterials for Biosensors and Biomedicine Application. [Link][40]
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- 9. chempep.com [chempep.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bachem.com [bachem.com]
- 13. Photocleavable linker for the patterning of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies of Surface Preparation for the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker | Semantic Scholar [semanticscholar.org]
- 20. Optimization and characterization of biomolecule immobilization on silicon substrates using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde linker (Journal Article) | ETDEWEB [osti.gov]
- 21. Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. peptide.com [peptide.com]
- 24. scbt.com [scbt.com]
- 25. researchgate.net [researchgate.net]
- 26. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. m.youtube.com [m.youtube.com]
- 31. total-synthesis.com [total-synthesis.com]
- 32. nbinno.com [nbinno.com]
- 33. researchgate.net [researchgate.net]
- 34. Selective immobilization of biomolecules onto an activated polymeric adlayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Hydrogel as a Platform for Point-of-Care Calcium Determination in Blood [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. mdpi.com [mdpi.com]
- 39. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
solid-phase synthesis of complex peptides with hydrophilic linkers
Topic: Enhancing the Solid-Phase Synthesis of Complex Peptides through the Application of Hydrophilic Linkers
Introduction
Solid-Phase Peptide Synthesis (SPPS) has fundamentally revolutionized the chemical synthesis of peptides, enabling the routine preparation of sequences up to 40 amino acids.[1] Despite the maturity of this technology, significant challenges persist in the assembly of "difficult peptides."[2] These sequences, often characterized by high hydrophobicity, the presence of β-branched amino acids (Val, Ile, Leu), or a propensity to form stable secondary structures on the resin, can lead to on-resin aggregation.[3][4][5] This aggregation phenomenon severely hinders reaction kinetics by impeding reagent access to the growing peptide chain, resulting in incomplete coupling and deprotection steps, which manifests as deletion sequences, low yields, and complex purification profiles.[1]
To address these long-standing issues, the strategic incorporation of hydrophilic linkers and resin supports has emerged as a powerful solution. This application note provides a comprehensive guide to the mechanism, application, and practical protocols for utilizing hydrophilic linkers, particularly Polyethylene Glycol (PEG) derivatives, to overcome the challenges associated with the synthesis of complex peptides.
Mechanism of Action: How Hydrophilic Linkers Mitigate Synthesis Challenges
The core problem in the synthesis of difficult peptides is the poor solvation of the growing peptide chain within the solid-phase matrix. Traditional polystyrene (PS) resins are inherently hydrophobic and can exacerbate the tendency of hydrophobic peptides to aggregate via interchain hydrogen bonding.[5] Hydrophilic linkers and PEG-grafted resins (e.g., TentaGel) fundamentally alter the microenvironment of the synthesis, promoting a more favorable state for efficient chemical reactions.[3][6]
The primary mechanisms of action are:
-
Improved Solvation and Disruption of Aggregation: The hydrophilic nature of PEG chains effectively solvates the growing peptide, disrupting the formation of interchain hydrogen bonds that lead to aggregation.[3] This maintains the accessibility of the N-terminus for efficient coupling and deprotection.
-
Enhanced Resin Swelling: PEG-based resins exhibit consistent and superior swelling properties in the polar aprotic solvents commonly used in SPPS (e.g., DMF, NMP).[6] This ensures that reactive sites remain accessible throughout the synthesis process, unlike traditional PS resins which can shrink as the peptide chain aggregates.
-
"Spacer" Effect: The flexible PEG linker acts as a spacer, physically distancing the growing peptide from the resin backbone.[3][7] This reduces steric hindrance and allows the peptide chain greater conformational freedom, further preventing the formation of ordered, inaccessible secondary structures.
-
Increased Solubility of the Final Product: The inclusion of a hydrophilic linker can increase the aqueous solubility of the final crude peptide, which not only reflects a more successful synthesis but also simplifies subsequent purification by RP-HPLC.[3]
Logical Workflow for SPPS with Hydrophilic Linkers
The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key stages where the properties of the hydrophilic resin are crucial.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Resin | |||
| Fmoc-Rink Amide TentaGel Resin | 0.2-0.3 mmol/g loading | (e.g., Rapp Polymere) | A PEG-Polystyrene copolymer resin is highly recommended. |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Chemical Supplier | |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | For washing and resin handling. |
| Piperidine | Reagent Grade | Major Chemical Supplier | For Fmoc deprotection. |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier | For RP-HPLC. |
| Amino Acids & Reagents | |||
| Fmoc-Protected Amino Acids | Standard Side-Chain Protection | (e.g., Biosynth, AAPPTec) | Use 4-5 equivalents per coupling. |
| HATU | >99% Purity | Major Chemical Supplier | Coupling agent. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Chemical Supplier | Base for coupling reaction. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Chemical Supplier | For cleavage cocktail. |
| Triisopropylsilane (TIS) | >98% Purity | Major Chemical Supplier | Scavenger for cleavage. |
| 1,2-Ethanedithiol (EDT) | >98% Purity | Major Chemical Supplier | Scavenger (for Cys-containing peptides). |
| H₂O | Deionized | Laboratory Source | Component of cleavage cocktail. |
Detailed Protocol: Synthesis of a Model Hydrophobic Peptide
This protocol outlines the manual synthesis of a model 15-mer hydrophobic peptide (e.g., H-Val-Phe-Ile-Ala-Leu-Val-Phe-Ile-Ala-Leu-Val-Phe-Ile-Ala-Leu-NH₂) using an Fmoc/tBu strategy on a TentaGel Rink Amide resin.
1. Resin Preparation and Swelling
-
Place 100 mg of TentaGel Rink Amide resin (e.g., 0.25 mmol/g loading, 0.025 mmol scale) into a fritted glass reaction vessel.
-
Add 2 mL of DMF.
-
Agitate the resin using a shaker or gentle nitrogen bubbling for 30 minutes to ensure complete swelling.[3]
-
Drain the DMF through the frit.
2. Fmoc Deprotection
-
Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment with a fresh 2 mL aliquot for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (7 x 2 mL portions) to remove all traces of piperidine.
-
Optional QC Step: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
3. Amino Acid Coupling
-
In a separate vial, pre-activate the amino acid solution. For a 0.025 mmol synthesis scale:
-
Dissolve Fmoc-protected amino acid (0.1 mmol, 4 eq).
-
Dissolve HATU (38 mg, 0.1 mmol, 4 eq).
-
Add DIPEA (35 µL, 0.2 mmol, 8 eq).
-
Add DMF to a final volume of 1.5 mL.
-
-
Let the activation mixture stand for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. For sterically hindered amino acids (e.g., Val, Ile), extending the coupling time to 4 hours or performing a double coupling is recommended.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL portions).
-
Optional QC Step: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
4. Synthesis Elongation
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform the Fmoc deprotection procedure (Step 2) one last time to reveal the N-terminal amine.
6. Resin Washing and Drying
-
Wash the peptide-resin thoroughly with DMF (3 x 2 mL).
-
Wash with DCM (3 x 2 mL) to shrink the resin and remove residual DMF.
-
Dry the peptide-resin under a high vacuum for at least 2 hours.
7. Cleavage and Side-Chain Deprotection
-
Prepare a cleavage cocktail. For a standard peptide, a common mixture is:
-
95% TFA
-
2.5% Triisopropylsilane (TIS)
-
2.5% H₂O
-
Note: For peptides containing Trp, add 2.5% 1,2-ethanedithiol (EDT) as an additional scavenger.
-
-
Add 2 mL of the freshly prepared cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Drain the filtrate containing the cleaved peptide into a clean 15 mL conical tube.
-
Wash the resin once with 0.5 mL of fresh TFA and combine the filtrates.
8. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether (approx. 25 mL). A white precipitate should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more by resuspending in cold ether and centrifuging.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
Troubleshooting Common Issues in Difficult Peptide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | On-resin aggregation leading to incomplete reactions. | The primary solution is the use of a PEG-based resin as described in this protocol.[3] Consider using a "magic mixture" of solvents (DCM/DMF/NMP) to further improve solvation. |
| Premature cleavage of the peptide from the resin. | Ensure the linker is stable to the repeated deprotection steps (e.g., 20% piperidine). The Rink Amide linker is robust for the Fmoc/tBu strategy. | |
| Low Purity (Multiple Deletion Sequences) | Incomplete coupling due to steric hindrance or aggregation. | Increase coupling time, perform a double coupling, or use a more potent coupling agent like HATU. Ensure proper resin swelling. |
| Incomplete Fmoc deprotection. | Extend the second piperidine treatment to 20 minutes. Confirm complete deprotection with a Kaiser test. | |
| Peptide is Insoluble After Cleavage | High hydrophobicity of the peptide sequence. | The use of a hydrophilic linker often improves the solubility of the crude product.[3] If still insoluble, try dissolving in solvents like formic acid or hexafluoroisopropanol (HFIP) for purification. |
References
-
Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. PubMed. Retrieved from [Link]
-
Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8. [Link]
-
PolyPeptide Group. (n.d.). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. ResearchGate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
-
Cydzik, M., Krol, E., & Szewczuk, Z. (2014). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. RSC Advances, 4(77), 40841-40848. [Link]
-
Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Simon, M. D., Heider, F., & Bode, J. W. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8. [Link]
-
Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Retrieved from [Link]
-
Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid and Related PEG Linkers in Advanced Cancer Therapeutics
Introduction: The Critical Role of Linkers in Targeted Cancer Therapy
The landscape of oncology is progressively shifting from systemic chemotherapies to precision medicine, where therapeutic agents are delivered directly to cancer cells, sparing healthy tissue. This paradigm shift has been propelled by sophisticated drug delivery platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The success of these modalities is critically dependent on the chemical linker that connects the targeting moiety to the therapeutic payload.[1] N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid and its structural analog, Fmoc-8-amino-3,6-dioxaoctanoic acid, are exemplary heterobifunctional linkers that offer a powerful combination of features for constructing these advanced therapeutics.[2][3]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile linker. We will explore its core advantages and provide detailed, field-proven protocols for its use in the synthesis of ADCs and PROTACs, explaining the scientific rationale behind each experimental choice.
The structure of these linkers incorporates three key functional components:
-
A Fluorenylmethyloxycarbonyl (Fmoc) protected amine: A base-labile protecting group that allows for orthogonal, sequential conjugation strategies, essential for complex multi-step syntheses.[4]
-
A short, hydrophilic polyethylene glycol (PEG) spacer: This 8-atom (PEG2) chain enhances the aqueous solubility of the conjugate, a crucial feature when dealing with hydrophobic payloads.[5][6] This improved solubility helps prevent aggregation, reduces immunogenicity, and can lead to improved pharmacokinetics (PK) and a longer circulation half-life.[7][]
-
A terminal carboxylic acid: This functional group provides a robust handle for conjugation to amine-containing molecules (e.g., payloads, ligands) through stable amide bond formation.
By mastering the use of this linker, researchers can fine-tune the properties of their therapeutic constructs to enhance efficacy and safety in the pursuit of next-generation cancer therapies.
Section 1: Physicochemical Properties & Strategic Advantages
The unique molecular architecture of Fmoc-protected PEG linkers provides a distinct set of advantages in the design of complex biotherapeutics.
Table 1: Key Physicochemical Properties
| Property | Value (for C₂₅H₃₀N₂O₇) | Data Source |
| Molecular Formula | C₂₅H₃₀N₂O₇ | PubChem[9] |
| Molecular Weight | 470.5 g/mol | PubChem[9] |
| Description | Heterobifunctional, hydrophilic spacer with Fmoc-protected amine and terminal carboxylic acid.[10] | Multiple[10][11] |
| Key Feature | Fmoc group is base-labile; enables orthogonal synthesis.[4] | ChemPep[4] |
| Solubility | Hydrophilic PEG chain improves aqueous solubility of conjugates.[12] | ADC Review[12] |
Core Advantages in Therapeutic Design:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are highly hydrophobic. Conjugation with these molecules can induce aggregation and rapid clearance from circulation.[12] The PEG spacer creates a hydrophilic shield, improving the overall solubility and stability of the final construct in aqueous environments.[5][]
-
Improved Pharmacokinetics (PK): The hydrophilic PEG chain forms a hydration shell around the conjugate, which can prolong circulation time and reduce non-specific clearance by the reticuloendothelial system.[7] Studies have shown that PEGylation significantly improves the PK profile of ADCs, increasing plasma concentration and the area under the curve (AUC).[12][13]
-
Reduced Immunogenicity: By preventing protein aggregation and shielding potential epitopes on the payload or linker, PEGylation can lower the risk of an undesirable immune response against the therapeutic agent.[7]
-
Orthogonal Synthesis Strategy: The presence of a stable Fmoc protecting group alongside a reactive carboxylic acid is the cornerstone of this linker's utility. It allows for a directed, stepwise synthesis. First, the carboxylic acid can be coupled to one component. Then, in a separate, non-interfering step, the Fmoc group can be removed with a mild base (e.g., piperidine) to reveal a primary amine, which is then ready for conjugation to the second component. This prevents the formation of undesired homodimers or polymers.
Section 2: Application in Antibody-Drug Conjugates (ADCs)
In an ADC, the linker tethers a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The linker's role is to be stable in circulation but allow for efficient payload release inside the target cancer cell.[1]
Caption: General structure of an ADC utilizing a PEG-based linker.
Protocol 1: Synthesis of a Linker-Payload Moiety
This protocol details the conjugation of the linker's carboxylic acid to an amine-containing cytotoxic payload.
Rationale: The goal is to form a stable amide bond between the linker and the payload. We use standard peptide coupling reagents that activate the carboxylic acid to facilitate nucleophilic attack by the payload's amine group.
Materials:
-
This compound
-
Amine-containing payload (e.g., Monomethyl auristatin E derivative)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade Acetonitrile and Water
-
LC-MS system for reaction monitoring
Procedure:
-
Reagent Preparation: In a nitrogen-flushed, dry glass vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Payload Dissolution: In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Activation: To the linker solution, add HATU (1.2 equivalents) followed by DIPEA (2.5 equivalents). Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid. Expertise Note: HATU is a highly efficient, low-racemization coupling reagent. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction without interfering with the coupling.
-
Coupling Reaction: Add the activated linker solution dropwise to the payload solution. Stir the reaction mixture under a nitrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours until the payload starting material is consumed (typically 4-12 hours).
-
Work-up & Purification: Once the reaction is complete, quench with a small amount of water. Purify the crude product using reverse-phase preparative HPLC to isolate the pure Fmoc-linker-payload conjugate.
-
Characterization: Confirm the identity and purity of the product by high-resolution mass spectrometry and analytical HPLC.
Protocol 2: ADC Synthesis via Fmoc-Deprotection and Antibody Conjugation
This protocol describes the final steps: removing the Fmoc group and conjugating the linker-payload moiety to a mAb. This example uses thiol-maleimide chemistry, a common method for site-specific conjugation.
Rationale: First, the antibody's interchain disulfides are partially reduced to generate reactive thiol groups. Concurrently, the Fmoc group is cleaved from the linker-payload to expose a primary amine. This amine is then functionalized with a maleimide group, which will selectively react with the antibody's thiols.
Materials:
-
Fmoc-linker-payload conjugate (from Protocol 1)
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
SM(PEG)n linker (Succinimidyl-((N-maleimidopropionamido)-polyethyleneglycol))
-
Piperidine
-
DMF
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction: Incubate the mAb with a controlled molar excess of TCEP (e.g., 2-5 equivalents) at 37°C for 1-2 hours to partially reduce interchain disulfides. The exact ratio must be optimized for each mAb.
-
Fmoc-Deprotection: Dissolve the Fmoc-linker-payload in DMF and add 20% piperidine by volume.[4] Let it react for 30 minutes at room temperature. Monitor deprotection by LC-MS. Once complete, purify the amine-linker-payload to remove piperidine adducts.
-
Maleimide Functionalization: React the purified amine-linker-payload with an NHS-ester functionalized maleimide linker (e.g., SM(PEG)4) in the presence of DIPEA to form a maleimide-activated linker-payload. Purify this product immediately.
-
Conjugation: Add the maleimide-activated linker-payload (e.g., 5-10 fold molar excess over the antibody) to the reduced mAb solution. Allow the conjugation to proceed at 4°C for 12-16 hours or room temperature for 1-4 hours.
-
Quenching: Quench any unreacted thiols on the antibody by adding an excess of N-ethylmaleimide or L-cysteine.
-
Purification: Remove unconjugated payload and other small molecules from the ADC solution using Size Exclusion Chromatography (SEC) or tangential flow filtration.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[14]
-
Aggregation: Assess the level of aggregation using SEC. A key goal of using PEG linkers is to minimize this.[15]
-
Purity & Identity: Confirm via SDS-PAGE and mass spectrometry.
-
Section 3: Application in PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length and composition are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[16][17]
Caption: Mechanism of action for a PROTAC, highlighting ternary complex formation.
Protocol 3: Stepwise PROTAC Synthesis
This protocol outlines a rational, stepwise synthesis of a PROTAC using the heterobifunctional linker, ensuring precise control over the final structure.
Rationale: A stepwise approach is critical to avoid the statistical formation of undesired homodimers (e.g., LigandA-Linker-LigandA). By using the orthogonal Fmoc and carboxylic acid groups, we can dictate the order of conjugation.
Materials:
-
This compound
-
E3 Ligase Ligand with an amine handle (e.g., derivative of pomalidomide)
-
Target Protein Ligand with a reactive handle (e.g., a carboxylic acid)
-
Standard peptide coupling reagents (HATU, DIPEA, EDC, NHS)
-
Piperidine, DMF, Acetonitrile, Water
-
Preparative HPLC and LC-MS systems
Procedure:
Step A: Conjugation to E3 Ligase Ligand
-
Follow the procedure outlined in Protocol 1 to couple the carboxylic acid of this compound to the amine handle of the E3 ligase ligand.
-
Purify the resulting Fmoc-Linker-E3_Ligand intermediate by preparative HPLC.
Step B: Fmoc-Deprotection
-
Dissolve the purified intermediate from Step A in DMF.
-
Add 20% (v/v) piperidine and stir for 30 minutes at room temperature.
-
Quench the reaction and purify by HPLC to isolate the H2N-Linker-E3_Ligand product, which now has a free primary amine.
Step C: Final Conjugation to Target Protein Ligand
-
Activation of Target Ligand: If the target protein ligand has a carboxylic acid, activate it first. Dissolve the ligand (1.0 equivalent) in DMF with EDC (1.5 equivalents) and NHS (1.5 equivalents) and stir for 1 hour to form an NHS-ester.
-
Final Coupling: Add the purified H2N-Linker-E3_Ligand (1.2 equivalents) to the activated target ligand solution. Add DIPEA (2.0 equivalents) to maintain basic pH.
-
Stir the reaction at room temperature and monitor by LC-MS until completion.
-
Final Purification: Perform a final purification using preparative HPLC to obtain the pure PROTAC molecule. Characterize thoroughly using high-resolution MS and NMR.
Protocol 4: Foundational Biological Evaluation of PROTACs
Once synthesized, the PROTAC's biological activity must be confirmed.
Rationale: The primary function of a PROTAC is to induce the degradation of its target protein. Therefore, the most direct measure of its activity is to quantify the levels of the target protein in cells after treatment.
Materials:
-
Cancer cell line expressing the target protein of interest
-
Synthesized PROTAC
-
Cell culture medium, plates, and incubator
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting equipment and reagents
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
Secondary HRP-conjugated antibody and ECL substrate
Procedure:
-
Cell Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.[18]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for the Western Blot.[18]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control protein to confirm equal protein loading across lanes.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The decrease in the normalized signal in PROTAC-treated samples compared to the vehicle control indicates the degree of protein degradation.
Concluding Remarks & Future Perspectives
This compound and related Fmoc-PEG-COOH linkers are not merely inert spacers; they are critical design elements that profoundly influence the therapeutic potential of advanced cancer treatments.[5] Their ability to improve solubility, enhance pharmacokinetic properties, and enable controlled, stepwise synthesis makes them invaluable tools for medicinal chemists and drug developers.[7][12] The protocols outlined here provide a robust framework for harnessing the power of these linkers in the construction of next-generation ADCs and PROTACs. As cancer therapy continues to evolve, the intelligent design and application of such versatile chemical tools will remain paramount in the development of safer and more effective targeted medicines.
References
-
Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. Available at: [Link]
-
PEG Linkers. ADC Review. Available at: [Link]
-
Fmoc-8-amino-3,6-dioxaoctanoic acid - MedChem Express. Cambridge Bioscience. Available at: [Link]
-
Fmoc-8-amino-3,6-dioxaoctanoic acid | CAS#:166108-71-0. Chemsrc. Available at: [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available at: [Link]
-
Fmoc-8-amino-3,6-dioxaoctanoic acid. Medlife. Available at: [Link]
-
PROTAC PEG Linkers. JenKem Technology USA. Available at: [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]
-
Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. AACR. Available at: [Link]
-
This compound. PubChem - NIH. Available at: [Link]
-
Synthesis of amino acid conjugate 8. Reagents and conditions. ResearchGate. Available at: [Link]
-
Targeting amino acid metabolism for cancer therapy. PMC - PubMed Central. Available at: [Link]
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. labinsights.nl [labinsights.nl]
- 9. This compound | C25H30N2O7 | CID 2756180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 11. Fmoc-8-amino-3,6-dioxaoctanoic acid - MedChem Express [bioscience.co.uk]
- 12. adcreview.com [adcreview.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. benchchem.com [benchchem.com]
Enhancing Drug Efficacy: A Guide to PEGylated Linkers for Improved Solubility and Bioavailability
Introduction: Overcoming the Hurdles of Drug Delivery
In the realm of pharmaceutical sciences, the efficacy of a therapeutic agent is intrinsically linked to its ability to reach its target site in the body in a sufficient concentration. However, a significant portion of newly discovered drug candidates exhibit poor aqueous solubility and/or rapid clearance from circulation, severely limiting their bioavailability and therapeutic potential.[1] Poly(ethylene glycol) (PEG)ylation, the covalent attachment of PEG chains to a drug molecule, has emerged as a transformative strategy to address these challenges.[1][2] This technology has revolutionized drug delivery, leading to a host of FDA-approved PEGylated therapeutics with improved clinical outcomes.[3]
This comprehensive guide provides an in-depth exploration of the principles and protocols for utilizing PEGylated linkers to enhance the solubility and bioavailability of small molecule drugs. We will delve into the underlying mechanisms, provide detailed experimental procedures, and offer insights into the characterization of these advanced drug delivery systems.
The Mechanism of Action: How PEGylation Transforms Drug Properties
The covalent attachment of hydrophilic and biocompatible PEG chains to a drug molecule fundamentally alters its physicochemical properties, leading to a cascade of beneficial effects on its pharmacokinetic and pharmacodynamic profile.
-
Enhanced Solubility: The hydrophilic nature of the PEG polymer chain imparts greater water solubility to hydrophobic drug molecules, facilitating their formulation and administration.[4][]
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of the PEG-drug conjugate shields it from renal filtration and enzymatic degradation, significantly extending its time in circulation.[6][7][8] This allows for less frequent dosing, improving patient compliance.
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the drug molecule, reducing the likelihood of an immune response.[6][7]
-
Enhanced Permeability and Retention (EPR) Effect: For anticancer drugs, PEGylated nanoparticles or large PEG-drug conjugates can preferentially accumulate in tumor tissues.[9] This phenomenon, known as the EPR effect, is attributed to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[9][10]
Caption: Basic structure of a PEGylated drug conjugate.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Types of PEGylated Linkers
The choice of PEG linker is a critical determinant of the final conjugate's properties. Linkers can be broadly categorized as follows:
-
Linear PEG Linkers: The most common type, consisting of a single, straight PEG chain.[4]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core, which can further increase the hydrodynamic size and shielding effect.[11]
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but are cleaved under specific physiological conditions (e.g., low pH in tumors, presence of specific enzymes), releasing the parent drug at the target site.[12]
Data Presentation: Impact of PEGylation on Drug Properties
The following tables summarize the expected quantitative impact of PEGylation on key drug parameters.
Table 1: Physicochemical Properties
| Property | Unmodified Drug | PEGylated Drug | Rationale for Change |
| Aqueous Solubility | Low | High | The hydrophilic nature of the PEG chain increases the overall polarity of the conjugate.[] |
| Hydrodynamic Radius | Small | Large | The addition of the bulky PEG polymer significantly increases the molecular size. |
| In Vitro Stability | Variable | High | The PEG chain can protect the drug from enzymatic degradation.[] |
Table 2: Pharmacokinetic Parameters
| Parameter | Unmodified Drug | PEGylated Drug | Rationale for Change |
| Circulation Half-life (t½) | Short | Long | Increased hydrodynamic radius reduces renal clearance.[8] |
| Volume of Distribution (Vd) | Variable | Decreased | The larger size of the conjugate restricts its distribution to the vascular compartment. |
| Clearance (CL) | High | Low | Reduced renal filtration and protection from metabolic enzymes.[8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of PEGylated small molecule drugs.
Protocol 1: Synthesis of PEG-Drug Conjugates
The choice of conjugation chemistry depends on the available functional groups on the small molecule drug. Two common strategies are presented below.
Caption: General experimental workflow for PEG-drug conjugates.
A. Amine-Reactive PEGylation using NHS Ester
This protocol is suitable for drugs containing a primary or secondary amine group.
-
Materials:
-
Amine-containing small molecule drug
-
PEG-NHS Ester (e.g., mPEG-succinimidyl carboxymethyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the amine-containing small molecule drug in anhydrous DMF or DMSO.[13][]
-
Add 1.1 to 1.5 molar equivalents of TEA or DIPEA to the solution. This acts as a base to deprotonate the amine, facilitating the reaction.
-
In a separate vial, dissolve 1.0 to 1.2 molar equivalents of the PEG-NHS Ester in a minimal amount of anhydrous DMF or DMSO.[]
-
Slowly add the PEG-NHS Ester solution to the stirring drug solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][15]
-
Once the reaction is complete, the crude mixture is ready for purification.
-
B. Thiol-Reactive PEGylation using Maleimide
This protocol is suitable for drugs containing a thiol (sulfhydryl) group.
-
Materials:
-
Thiol-containing small molecule drug
-
PEG-Maleimide
-
Degassed Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the thiol-containing small molecule drug in degassed PBS (pH 6.5-7.5).[4][9] The use of degassed buffer is crucial to prevent oxidation of the thiol group.
-
Dissolve 1.1 to 1.5 molar equivalents of PEG-Maleimide in a minimal amount of the same degassed buffer.[11]
-
Add the PEG-Maleimide solution to the stirring drug solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.[4][9] The reaction is typically faster than NHS ester chemistry.
-
Monitor the reaction progress by HPLC.
-
The crude reaction mixture is then ready for purification.
-
Protocol 2: Purification of PEG-Drug Conjugates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating the larger PEG-drug conjugate from the smaller, unreacted drug and PEG linker.[15][16]
-
Instrumentation and Materials:
-
HPLC or FPLC system with a UV detector
-
SEC column with an appropriate molecular weight exclusion limit for the conjugate
-
Mobile phase (e.g., PBS or other aqueous buffer)
-
0.22 µm syringe filters
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[9]
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample onto the column. The injection volume should be optimized to avoid column overloading.
-
Run the chromatography with an isocratic elution of the mobile phase.[9]
-
Monitor the elution profile at a wavelength where the drug molecule absorbs. The PEG-drug conjugate will elute earlier than the unreacted drug and PEG linker.
-
Collect the fractions corresponding to the conjugate peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and concentrate if necessary.
-
Protocol 3: Characterization of PEG-Drug Conjugates
Thorough characterization is essential to confirm the identity, purity, and properties of the PEG-drug conjugate.
A. Purity and Identity Confirmation by HPLC
Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the final conjugate.
-
Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Procedure:
-
Develop a gradient elution method that effectively separates the PEG-drug conjugate from potential impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.[7]
-
Dissolve a small amount of the purified conjugate in the initial mobile phase composition.
-
Inject the sample and run the HPLC method.
-
The purity of the conjugate is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.[17]
-
B. Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is a powerful tool to confirm the covalent linkage between the PEG and the drug.[18]
-
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)
-
NMR tubes
-
-
Procedure:
-
Dissolve 5-10 mg of the purified PEG-drug conjugate in the appropriate deuterated solvent.[3]
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of both the PEG backbone (typically a broad singlet around 3.6 ppm) and the drug molecule.[12]
-
The presence of both sets of peaks, and potentially a shift in the chemical environment of the protons near the conjugation site, confirms the successful formation of the conjugate. The ratio of the integrals of the PEG protons to the drug protons can be used to estimate the PEG-to-drug ratio.[3]
-
C. Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in solution and is used to determine the hydrodynamic radius of the PEG-drug conjugate or nanoparticles formed from self-assembly.[19][20]
-
Instrumentation and Materials:
-
DLS instrument
-
Cuvettes
-
Purified PEG-drug conjugate solution
-
-
Procedure:
-
Prepare a dilute solution of the PEG-drug conjugate in a suitable buffer (e.g., PBS). The concentration should be optimized to obtain a good scattering signal without causing multiple scattering effects.
-
Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean cuvette to remove any dust or aggregates.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions. The software will typically provide the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI), which is a measure of the broadness of the size distribution.
-
Protocol 4: Functional Assays
A. Aqueous Solubility Assay
This assay determines the enhancement in water solubility of the drug after PEGylation.
-
Materials:
-
Purified PEG-drug conjugate and unmodified drug
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials
-
Shaker or rotator
-
Centrifuge
-
HPLC system
-
-
Procedure:
-
Add an excess amount of the unmodified drug and the PEG-drug conjugate to separate vials containing a known volume of PBS.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the mobile phase.
-
Quantify the concentration of the drug in the supernatant using a validated HPLC method with a calibration curve. The concentration represents the aqueous solubility.
-
B. In Vitro Drug Release Assay (for Cleavable Linkers)
This assay evaluates the release of the parent drug from a PEG-drug conjugate with a cleavable linker under simulated physiological conditions.
-
Materials:
-
Purified PEG-drug conjugate with a cleavable linker
-
Release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that retains the conjugate but allows the free drug to pass through
-
Shaking water bath or incubator
-
HPLC system
-
-
Procedure:
-
Dissolve a known concentration of the PEG-drug conjugate in the release buffer.[11]
-
Transfer the solution into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of the same release buffer (the release medium).
-
Incubate the setup at 37°C with gentle shaking.[1]
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.[]
-
Analyze the concentration of the released drug in the collected aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
-
C. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a drug.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Unmodified drug and PEG-drug conjugate
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the unmodified drug and the PEG-drug conjugate in cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
PEGylation has proven to be a robust and versatile platform for improving the therapeutic properties of small molecule drugs. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize PEG-drug conjugates. As the field of drug delivery continues to evolve, we can anticipate the development of novel PEG architectures and cleavable linker technologies that will further refine the targeted delivery and controlled release of therapeutic agents, ultimately leading to safer and more effective medicines.
References
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
PEGylated therapeutics in the clinic. (2023, September 22). PubMed Central. Retrieved from [Link]
-
Using PEGylated magnetic nanoparticles to describe the EPR effect in tumor for predicting therapeutic efficacy of micelle drugs. (n.d.). Nanoscale (RSC Publishing). Retrieved from [Link]
-
PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025, May 28). Retrieved from [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023, January 18). ACS Omega. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
The Benefits and Challenges of PEGylating Small Molecules. (2008, July 1). Pharmaceutical Technology. Retrieved from [Link]
-
Biopharma PEG. (2019, August 20). FDA Approved PEGylated Drugs By 2025. Retrieved from [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023, January 6). ResearchGate. Retrieved from [Link]
-
The Benefits and Challenges of PEGylating Small Molecules | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for PEG Maleimide Conjugation. Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Wyatt Technology. (n.d.). dynamic light scattering (DLS). Retrieved from [Link]
-
US Pharmacopeia (USP). (2023, February 10). 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Retrieved from [Link]
-
Knysh, A., et al. (2023, May 30). Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers. Retrieved from [Link]
-
Targeted distribution of nanoparticles and EPR effect in tumors.... (n.d.). ResearchGate. Retrieved from [Link]
-
Graphics showing the diameter, measured by dynamic light scattering.... (n.d.). ResearchGate. Retrieved from [Link]
-
Zacchigna, M., et al. (2014). PEG–Ursolic Acid Conjugate: Synthesis and In Vitro Release Studies. MDPI. Retrieved from [Link]
-
Drug Development through Modification of Small Molecular Drugs with Monodisperse Poly(ethylene glycol)s. (2020, July 22). ACS Publications. Retrieved from [Link]
-
Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Journals Home. Retrieved from [Link]
-
Analytical Measurement of PEGylated Molecules. (n.d.). Bioconjugate Chemistry. Retrieved from [Link]
-
Biopharma PEG. (2020, February 19). PEGylation of Small Molecule Drugs. Retrieved from [Link]
-
The PEGylation of small-molecule drugs. A. Permanent conjugate. B.... (n.d.). ResearchGate. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Ingenieria Analitica Sl. Retrieved from [Link]
-
Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016, October 6). PubMed Central. Retrieved from [Link]
-
Size-Dependent EPR Effect of Polymeric Nanoparticles on Tumor Targeting. (n.d.). PubMed Central. Retrieved from [Link]
-
MTT assay protocol. (2023, February 27). Protocols.io. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
BioPharm International. (n.d.). Making Site-specific PEGylation Work. Retrieved from [Link]
-
Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. (n.d.). PubMed Central. Retrieved from [Link]
-
Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (n.d.). ScholarWorks@UARK. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). NIH. Retrieved from [Link]
-
Characterization of Nanomaterials/Nanoparticles. (2015, October 11). Pocket Dentistry. Retrieved from [Link]
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- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. usp.org [usp.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Fmoc deprotection in solid-phase peptide synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the critical Nα-Fmoc deprotection step. As your virtual application scientist, I will guide you through identifying the root causes of incomplete deprotection and provide field-proven, actionable solutions to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I suspect incomplete Fmoc deprotection. How can I confirm this?
A1: Suspecting a problem is the first step. To confirm incomplete Fmoc removal, you need robust analytical evidence. There are two primary, complementary methods for diagnosing this issue on-resin.
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[1][2] After the deprotection and subsequent washing steps, a small sample of resin beads is treated with ninhydrin reagents.
-
Quantitative UV-Vis Spectrophotometry: This method quantifies the amount of Fmoc group cleaved by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released into the deprotection solution.[1] This adduct has a characteristic absorbance maximum around 301 nm.[5] By collecting the piperidine effluent and measuring its absorbance, you can use the Beer-Lambert law to calculate the precise amount of Fmoc removed, which is invaluable for monitoring reaction efficiency and calculating resin loading.[1][5] A lower-than-expected absorbance reading is a clear indicator of incomplete deprotection.
If either of these tests indicates a problem, proceed to the troubleshooting steps below.
Q2: My Kaiser test is negative (or weak) after deprotection. What are the most common causes and how do I fix it?
A2: A negative or weak Kaiser test is a classic sign of inefficient Fmoc removal. This is a critical issue, as failure to deprotect the N-terminus will prevent the subsequent amino acid from coupling, leading to deletion sequences in your final product.[4] The causes can be categorized into issues with reagents, reaction conditions, or sequence-specific difficulties.
Caption: Troubleshooting workflow for a negative Kaiser test result.
Cause 1: Deprotection Reagent Issues
The quality and composition of your deprotection solution are paramount.
-
Degraded Piperidine: Piperidine can degrade over time through oxidation. Always use fresh, high-quality piperidine.[1]
-
Incorrect Concentration: The standard and most effective concentration is 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[1][6] Ensure this solution is prepared accurately.
-
Poor DMF Quality: The solvent plays a critical role. DMF must be peptide synthesis grade (low in water and primary/secondary amines). Residual amines in the DMF can compete with the deprotection reaction, while water can affect solvation.
Solution:
-
Prepare a fresh solution of 20% piperidine in high-purity DMF.
-
Repeat the deprotection step. A common practice is a two-step deprotection: treat the resin for 2-5 minutes, drain, and then treat with a fresh portion of the reagent for another 5-15 minutes.[7][8]
Cause 2: Suboptimal Reaction Conditions
-
Insufficient Deprotection Time: While standard protocols often suffice, some sequences require longer exposure to the base. This is especially true for sterically hindered amino acids.[1]
-
Low Temperature: Reactions performed significantly below ambient temperature can be sluggish.[1]
Solution:
-
Extend Deprotection Time: Increase the total deprotection time to 30 minutes or longer.[4]
-
Perform a "Double Deprotection": After the initial deprotection cycle, drain the reagent completely and add a fresh aliquot of 20% piperidine/DMF for a second full treatment.[4] This ensures the reaction is driven to completion by a high concentration of fresh reagent.
Cause 3: Sequence-Related Difficulties ("Difficult Sequences")
Certain peptide sequences are inherently more challenging to synthesize due to their physicochemical properties.
-
Steric Hindrance: Bulky amino acid side chains (e.g., Trp, His(Boc), Val, Ile) adjacent to the Fmoc-protected residue can physically block the piperidine base from accessing the fluorenyl group's acidic proton.[1][4]
-
On-Resin Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can cause the resin to clump and prevent proper solvation, effectively blocking reagents from reaching the reactive sites.[4]
Solutions for Difficult Sequences:
| Strategy | Description | When to Use |
| Extended Time / Double Deprotection | As described above, increasing reaction time and using fresh reagent can overcome moderate hindrance. | First-line approach for any suspected difficult sequence. |
| Use of a Stronger Base (DBU) | For severely hindered or aggregated sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[1][9] | When standard piperidine protocols fail repeatedly. |
| Elevated Temperature | Performing the deprotection at a moderately elevated temperature (e.g., 35-40°C) can help disrupt secondary structures and increase reaction kinetics. | For sequences known to aggregate. Use with caution to avoid side reactions. |
| Chaotropic Salts | Adding chaotropic salts like LiCl to the coupling/deprotection steps can help break up aggregates. | For severe aggregation issues. |
A common and potent alternative cocktail is 2% DBU in DMF.[1][10] Because DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct; therefore, a small amount of piperidine (e.g., 2%) is often included in the DBU cocktail to act as a scavenger.[9][11]
Q3: I see resin clumping and poor solvent flow. Is this related to deprotection?
A3: Yes, absolutely. Visual observation of resin clumping or aggregation is a strong indicator of on-resin problems that directly impact deprotection efficiency.[1] This phenomenon is often caused by the formation of intermolecular hydrogen bonds, leading to the collapse of the peptide-resin matrix. Poor solvation prevents the piperidine solution from penetrating the resin beads and reaching the N-terminus.
Caption: The causal relationship between peptide aggregation and deprotection failure.
Solutions for Aggregation:
-
Solvent Disruption: Before deprotection, wash the resin with a solvent mixture known to disrupt secondary structures. A mixture of DCM/DMF/NMP (1:1:1) can be effective.
-
Stronger Base Cocktail: As mentioned in Q2, a DBU-based cocktail is often required to efficiently deprotect aggregated sequences.[4]
-
Incorporate "Disrupting" Elements: For future syntheses of the same or similar peptides, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected residues every 6-8 amino acids to disrupt the formation of stable secondary structures.
Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This protocol provides a reliable qualitative assessment of free primary amines on the resin.[3][12]
Reagents:
-
Reagent A: 1 mL of a 0.01M KCN aqueous solution diluted in 49 mL of pyridine.[1]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[12]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[12]
Procedure:
-
After the final wash of the deprotection step, collect a small sample of resin (10-20 beads) in a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.[3]
-
Heat the test tube at 110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Interpreting Results:
| Observation | Interpretation | Action |
| Intense Blue Beads & Solution | Positive: Free primary amines are present. | Proceed to the next coupling step. |
| Yellow/Colorless Beads & Solution | Negative: No free primary amines detected. | Deprotection is incomplete. Troubleshoot (See Q2). |
| Blue Beads, Colorless Solution | Incomplete: Amines are present but may be inaccessible. | Extend deprotection or recouple. |
Protocol 2: Modified Deprotection for Difficult Sequences
This protocol utilizes a stronger base to overcome steric hindrance or aggregation.
Reagent:
-
DBU Deprotection Cocktail: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF. Prepare this solution immediately before use.[4]
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the swelling solvent.
-
Add the DBU Deprotection Cocktail, ensuring the resin is fully submerged.
-
Agitate the mixture for 5-15 minutes at room temperature. Reaction times are shorter with DBU.[4]
-
Drain the deprotection solution.
-
Crucially, wash the resin extensively with DMF (at least 7-10 times) to remove all traces of the strong base, which could interfere with the subsequent coupling step.[4]
-
Perform a Kaiser test to confirm successful deprotection before proceeding.
References
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]
-
Kaiser Test Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No valid URL available]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [No valid URL available]
-
Primary Amine Quantification. Bio-protocol. [Link]
-
Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency with N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Welcome to the technical support resource for N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to overcome common challenges encountered when using this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, often referred to by synonyms such as Fmoc-AEEA-OH or Fmoc-NH-(PEG)₂-COOH, is a heterobifunctional linker molecule.[1][2] It consists of a base-labile Fmoc-protected amine, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][3]
This structure provides two key functionalities:
-
Fmoc-protected Amine: The Fmoc (9-fluorenylmethoxycarbonyl) group is stable in acidic conditions but is readily removed by a mild base, typically piperidine, to reveal a primary amine.[3][4] This is a cornerstone of Solid-Phase Peptide Synthesis (SPPS), allowing for the sequential addition of amino acids.[3]
-
Terminal Carboxylic Acid: This group can be activated to react with primary amines (e.g., on a resin, a biomolecule's lysine residue, or another linker) to form a stable amide bond.[4][5]
Its primary applications include serving as a hydrophilic spacer in SPPS to improve the solubility of difficult or hydrophobic peptides and as a linker in bioconjugation to connect molecules, such as in the development of Antibody-Drug Conjugates (ADCs) or PROTACs.[1][5][6] The PEG component helps to reduce aggregation, minimize steric hindrance between conjugated molecules, and can improve the pharmacokinetic properties of the final product.[3][6][7]
Q2: What are the key chemical properties I should be aware of?
Understanding the chemical properties of this linker is crucial for its successful application.
| Property | Value / Description | Significance in Experiments |
| Synonyms | Fmoc-AEEA, Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-N-amido-PEG₂-acid | Ensures you can identify the reagent across different suppliers and literature.[1][5] |
| Molecular Weight | ~486.5 g/mol (Note: Varies slightly based on exact structure) | Important for calculating molar equivalents for reactions. |
| Solubility | Highly soluble in polar organic solvents like DMF, NMP, and DMSO.[1][4] | Dictates the choice of solvents for coupling reactions to ensure all reagents are fully dissolved. |
| Fmoc Group Stability | Stable to acidic conditions (e.g., TFA cleavage) but labile to bases (e.g., 20% piperidine in DMF).[1][4] | This orthogonal stability is fundamental to its use in standard Fmoc-based SPPS.[8] |
| Storage | Store at low temperatures (e.g., -20°C), kept dry and protected from light.[5] | Prevents degradation of the Fmoc group and hydrolysis of the carboxylic acid. |
Troubleshooting Guide: Coupling Reactions
This section addresses specific issues that may arise during the coupling of this compound.
Problem 1: Low or No Coupling Yield
Symptom: You observe a strong positive Kaiser test (deep blue/purple beads) after the coupling step in SPPS, or LC-MS analysis of your final product shows a high percentage of unreacted starting material (e.g., deletion sequences).[9]
Causality Analysis: Low coupling efficiency is the most common problem and typically stems from three primary sources: incomplete carboxylic acid activation, steric hindrance, or suboptimal reaction conditions. The bulky Fmoc group and the flexible PEG chain can physically obstruct the reactive carboxyl group from approaching the resin-bound amine.[9][10]
Troubleshooting Workflow
Caption: Troubleshooting logic for incomplete linker coupling.
Q: Which coupling reagents are most effective for this linker?
For challenging couplings involving sterically hindered reagents like this PEG linker, uronium/aminium or phosphonium salt-based reagents are generally more effective than standard carbodiimides (e.g., DIC).[9][11]
| Coupling Reagent | Class | Recommended Base | Key Advantages |
| HATU / HOAt | Uronium/Aminium | DIPEA, 2,4,6-Collidine | Very fast activation, highly efficient, suppresses racemization.[9][11] |
| HBTU / HOBt | Uronium/Aminium | DIPEA, NMM | Robust, common, and effective for most couplings.[11][12] |
| PyBOP | Phosphonium | DIPEA | Excellent for hindered couplings, though byproducts must be thoroughly washed away. |
| DIC / Oxyma | Carbodiimide | (None required for activation) | A more cost-effective option, but may be less efficient for this specific linker.[11] |
Expert Tip: Always pre-activate the linker. Dissolve the this compound, the coupling agent (e.g., HATU), and the additive (e.g., HOAt) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-5 minutes before adding it to the deprotected resin.[6] This prevents side reactions like guanidinylation of the free amine on the resin.[13]
Protocol 1: Optimized Coupling of this compound in SPPS
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in a reaction vessel.[6]
-
Perform Fmoc deprotection on the N-terminal amine of the growing peptide chain using 20% piperidine in DMF (e.g., 1 x 5 min, then 1 x 15 min).[14]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Linker Activation and Coupling:
-
In a separate vial, dissolve this compound (2-4 equivalents, e.g., 0.2-0.4 mmol) and HATU (0.95 eq. relative to the linker) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2 eq. relative to the linker) to the solution.[11]
-
Allow the mixture to pre-activate for 2-3 minutes at room temperature.[14]
-
Add the activated linker solution to the washed, deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.[6] For known difficult couplings, this time can be extended to 4 hours or overnight.[9]
-
-
Monitoring and Washing:
-
Take a small sample of beads and perform a Kaiser test.[6] A yellow or faint yellow color indicates the reaction is complete. A blue/purple color indicates free primary amines remain, signifying an incomplete reaction.
-
If the Kaiser test is positive, drain the reaction solution and perform a "double coupling" by repeating step 2 with fresh reagents.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all unreacted reagents and byproducts.[9]
-
-
Chain Elongation:
-
The terminal Fmoc group on the newly coupled PEG linker can now be deprotected using the standard piperidine procedure (Step 1) to allow for the coupling of the next amino acid in the sequence.[3]
-
Problem 2: Unexpected Byproducts are Observed in LC-MS
Symptom: Your final LC-MS analysis shows the desired product peak, but also significant side peaks that you cannot easily identify.
Causality Analysis: Side reactions can occur at various stages of synthesis. With this linker, common issues include incomplete Fmoc removal from the linker itself or side-reactions related to the activation chemistry.
Q: What are the most likely side products and how can I avoid them?
| Unexpected Byproduct | Potential Cause | Mitigation Strategy |
| +58 Da Peak (Piperidine Adduct) | Incomplete washing after Fmoc deprotection of the linker. Residual piperidine reacts with the next activated amino acid. | Ensure extremely thorough washing with DMF after every deprotection step. Perform a chloranil test if you suspect residual secondary amines. |
| Deletion Sequence (Peptide minus Linker) | This is a direct result of failed coupling. | Refer to the troubleshooting workflow in Problem 1 . The most effective solution is to use a stronger coupling reagent like HATU and/or perform a double coupling.[9] |
| Guanidinylation of N-terminus | Using uronium/aminium reagents (HBTU, HATU) without a pre-activation step. The reagent can react directly with the free amine on the peptide-resin.[13] | Always pre-activate. Mix the linker, coupling reagent, and base for 1-5 minutes before adding the solution to the resin.[6] |
| Di-PEGylated Species | If your target molecule (e.g., a peptide side chain) has more than one reactive primary amine, the linker can react at multiple sites. | Use a limiting amount of the activated PEG linker or ensure other potentially reactive amine groups (e.g., Lysine side chains) are appropriately protected.[11] |
Troubleshooting Guide: Purification
Problem 3: Difficulty Purifying the Final PEGylated Product
Symptom: During RP-HPLC purification, your product peak is broad, tails significantly, or co-elutes with impurities.
Causality Analysis: The PEG linker, while short, imparts a significant hydrophilic character to the molecule and increases its hydrodynamic radius.[][16] This alters its behavior during purification compared to non-PEGylated analogues. The PEG chain can also shield the charges on the molecule, affecting separation in ion-exchange chromatography.[][17]
Q: What purification strategies are recommended for compounds containing this linker?
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method.
-
Column Choice: A C18 column is a good starting point for most peptides. For very hydrophobic or long peptides, consider a C4 or C8 column.[18]
-
Solvent System: A standard mobile phase is A: 0.1% TFA in water and B: 0.1% TFA in acetonitrile.[18]
-
Gradient Optimization: The presence of the PEG linker will often make the compound more hydrophilic, causing it to elute earlier. You may need to use a shallower gradient (e.g., a 0.5% or 1% change in solvent B per minute) to achieve good separation from more hydrophobic impurities.[18]
-
Broad Peaks: If peaks are broad, ensure the crude peptide is fully dissolved before injection. If solubility is an issue in the mobile phase, dissolving the crude product in a small amount of DMF or DMSO before dilution may help.
-
-
Size Exclusion Chromatography (SEC):
-
SEC separates molecules based on their hydrodynamic size.[]
-
This technique is highly effective for removing small molecule impurities, such as scavengers from the cleavage cocktail (e.g., TIPS, DODT), from your much larger PEGylated product.[] It is often used as an initial cleanup step before a final polishing step with RP-HPLC.
-
-
Ion-Exchange Chromatography (IEX):
-
IEX separates based on charge.[] While the PEG linker can shield charges, IEX can still be effective, particularly for separating species with different numbers of PEG units attached (e.g., mono- vs di-PEGylated products).[][19]
-
Workflow for Peptide Cleavage and Purification
Caption: General workflow for post-synthesis processing.[3][9]
References
- BenchChem. (2025). Technical Support Center: Synthesis of Difficult Peptides with PEG Linkers. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Characterizing and Mitigating Unexpected Byproducts in Fmoc-NH-PEG12-CH2COOH Reactions. Benchchem.
- Biopharma PEG. (n.d.). Fmoc-NH-PEG2-COOH, 872679-70-4. Biopharma PEG.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fmoc-N-PEG23-acid Coupling. Benchchem.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Fmoc-N-PEG24-acid Reactions. Benchchem.
- ChemPep. (n.d.). Fmoc-NH-PEG2-CH2COOH. ChemPep Inc.
- PurePEG. (n.d.). Fmoc-NH-PEG2-CH2COOH. PurePEG.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BenchChem. (2025).
- Keefe, A. D., & Jiang, S. (2012). Relieving PEGylation.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation using Fmoc-NH-PEG14-acid. Benchchem.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare.
- BOC Sciences. (n.d.).
- Li, Y., et al. (2013).
- BenchChem. (n.d.). The Strategic Integration of PEG12 Spacers in Fmoc Linkers: An In-depth Technical Guide. Benchchem.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). Method for purifying pegylated protein.
- AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC.
- BroadPharm. (n.d.). Fmoc PEG, PEG reagent, PEG linker. BroadPharm.
- ResearchGate. (2025). Purification of PEGylated Proteins.
- Creative PEGWorks. (2002). Chemistry for peptide and protein PEGylation.
- BroadPharm. (2022). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BroadPharm.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-His(Fmoc)-OH. Benchchem.
Sources
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 16. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Long Peptides with PEG Spacers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of long peptides incorporating polyethylene glycol (PEG) spacers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes a long peptide sequence with PEG spacers "difficult" to synthesize?
A1: The difficulty in synthesizing long PEGylated peptides arises from a combination of factors inherent to both the peptide and the PEG spacer. Long peptide sequences (>30 amino acids) are intrinsically prone to on-resin aggregation and the formation of secondary structures like β-sheets, which can hinder reagent accessibility.[1][2] The presence of hydrophobic amino acids exacerbates this issue.[1] While PEG spacers are designed to improve solubility and reduce aggregation by creating distance from the resin and solvating the growing peptide chain, their own polymeric nature can sometimes complicate purification and analysis.[1][3]
Q2: How do PEG spacers theoretically help in the synthesis of long and difficult peptides?
A2: PEG linkers and resins offer several advantages in Solid-Phase Peptide Synthesis (SPPS):
-
Improved Solvation: The hydrophilic nature of PEG helps to solvate the growing peptide chain, disrupting the interchain hydrogen bonding that leads to aggregation.[1]
-
"Spacer" Effect: The PEG linker acts as a flexible spacer, physically distancing the growing peptide from the resin backbone. This reduces steric hindrance and improves reagent access to the reaction site.[1]
-
Enhanced Solubility: PEGylation can significantly increase the solubility of the final peptide, which not only aids in the synthesis but also simplifies the subsequent purification process.[1]
Q3: When should I consider using a PEG-based resin or a PEG spacer in my synthesis?
A3: It is advisable to use a PEG linker or a PEG-based resin under the following circumstances:
-
Your peptide sequence is long, typically exceeding 20-30 amino acids.[1]
-
The sequence has a high content of hydrophobic amino acids.[1][2]
-
Sequence prediction tools indicate a high potential for aggregation.[1]
-
You have previously experienced low yield or purity with a standard polystyrene resin for a similar sequence.[1]
Q4: What are the main challenges I can expect during the synthesis and purification of long PEGylated peptides?
A4: The primary challenges include:
-
On-resin aggregation: Despite the presence of a PEG spacer, long and hydrophobic peptide sequences can still aggregate, leading to incomplete reactions.[4]
-
Incomplete coupling and deprotection: Aggregation can physically block reactive sites, preventing complete amino acid coupling and Fmoc-group removal.[5]
-
Difficult purification: The final product can be a heterogeneous mixture of the desired peptide, truncated sequences, and unreacted PEG, making chromatographic separation challenging.[6]
-
Characterization complexities: The polymeric nature of PEG can complicate mass spectrometry analysis and other characterization techniques.[7][8]
In-Depth Troubleshooting Guides
Problem 1: Low Yield of the Crude Long PEGylated Peptide
Q: I've completed the synthesis of my 45-amino acid peptide with a PEG spacer, but the final yield of the crude product is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
A: Low crude yield in the synthesis of long PEGylated peptides is a common issue that can often be traced back to on-resin aggregation.[9] This aggregation leads to a cascade of problems, including incomplete Fmoc deprotection and poor coupling efficiency.[5]
Potential Cause 1: On-Resin Peptide Aggregation
As the peptide chain elongates, it can fold into secondary structures (α-helices or β-sheets) and aggregate, causing the resin to shrink and physically block reactive sites.[10] This is particularly prevalent with hydrophobic sequences.
-
Visual Inspection of the Resin: During synthesis, visually monitor the resin bed volume. A noticeable shrinking of the resin is a strong indicator of aggregation.
-
Real-time Monitoring (if available): Advanced synthesizers may allow for real-time monitoring of resin swelling, which can pinpoint the exact coupling steps where aggregation occurs.[4]
-
Optimize Resin Choice:
-
Recommendation: Utilize resins with superior swelling properties, such as PEG-grafted Polystyrene (PEG-PS) resins (e.g., NovaPEG, TentaGel) or pure PEG resins (e.g., ChemMatrix).[1][9] These resins provide a more polar environment that helps to solvate the growing peptide chain.[1]
-
Action: For your next synthesis, switch from a standard polystyrene resin to a PEG-PS resin with a low substitution level (e.g., 0.2-0.3 mmol/g) to increase the distance between peptide chains.[5]
-
-
Incorporate "Difficult Sequence" Disruptors:
-
Recommendation: Introduce pseudoproline dipeptides at strategic points (e.g., every sixth residue, particularly at Ser or Thr) in your sequence.[10] These dipeptides induce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[5]
-
Protocol for Manual Coupling of Pseudoproline Dipeptides:
-
Dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent like HATU or HBTU (5 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 eq.) and mix thoroughly.
-
Immediately add the activated solution to the Fmoc-deprotected peptide resin and agitate for 1-2 hours.
-
Confirm the completion of the coupling using a TNBS test.
-
-
-
Solvent Optimization:
-
Recommendation: Replace standard solvents like Dichloromethane (DCM) with more polar, aggregation-disrupting solvents.
-
Action: Use N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a mixture of 25% dimethyl sulfoxide (DMSO) in DMF for both coupling and deprotection steps.[5]
-
Problem 2: Presence of Multiple Deletion Sequences in the Final Product
Q: My mass spectrometry analysis of the purified peptide shows several peaks corresponding to deletion sequences, particularly after hydrophobic residues. Why is this happening and how can I improve the fidelity of my synthesis?
A: The presence of deletion sequences is a direct consequence of incomplete coupling reactions.[11] In the context of long PEGylated peptides, this is often a symptom of underlying aggregation issues or suboptimal coupling conditions.
Potential Cause 1: Inefficient Coupling Reactions
Even with a PEG spacer, sterically hindered amino acids or aggregation-prone sequences can lead to incomplete acylation of the N-terminal amine.
-
Perform a Ninhydrin (Kaiser) Test: After a coupling step, take a small sample of the resin beads and perform a ninhydrin test. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. A yellow result suggests complete coupling.[5] Note that this test can sometimes give false negatives in cases of severe aggregation.
-
Increase Reagent Concentration and Equivalents:
-
Recommendation: For long peptides, increasing the concentration of the amino acid and coupling reagent can drive the reaction to completion.[12]
-
Action: Increase the concentration of your amino acid and coupling reagent solutions to 0.5 M.[12] Use a 4-5 fold molar excess of the Fmoc-amino acid over the resin capacity.[5]
-
-
Employ a "Double Coupling" Strategy:
-
Recommendation: For known difficult couplings (e.g., after proline or within a hydrophobic stretch), repeating the coupling step is a highly effective strategy.[5][12]
-
Protocol for Double Coupling:
-
Perform the initial coupling reaction as planned.
-
After the designated coupling time, drain the reaction vessel.
-
Instead of proceeding to the deprotection step, add a fresh solution of the activated amino acid and allow it to react for the same duration as the first coupling.
-
Wash the resin thoroughly with DMF before proceeding to the next Fmoc deprotection.
-
-
-
Utilize More Potent Coupling Reagents:
-
Recommendation: Standard coupling reagents like HBTU may not be sufficient for challenging sequences. Consider using more powerful uronium or phosphonium salt-based reagents.[13][14]
-
Action: Switch to a coupling reagent like HATU, HCTU, or COMU, which are known for their high coupling efficiency and reduced side reactions.[13][15] These are particularly effective for hindered couplings.[14]
-
| Coupling Reagent | Key Advantages | Considerations |
| HBTU/TBTU | Efficient, widely used.[13] | Can cause guanidinylation of the N-terminal amine.[14] |
| HATU | Highly efficient, especially for hindered couplings and N-methyl amino acids.[14][15] | More expensive than HBTU. |
| COMU | High coupling efficiency, safer (non-explosive), and has better solubility than HATU.[13][15] | A newer generation reagent. |
Problem 3: Incomplete Fmoc Deprotection
Q: I'm observing capped sequences (Fmoc-peptide) in my final product, suggesting that the Fmoc group was not completely removed at certain steps. My standard 20% piperidine in DMF protocol isn't working effectively. What should I do?
A: Incomplete Fmoc deprotection is a significant issue in the synthesis of long peptides, often exacerbated by aggregation.[5][16] The bulky Fmoc group itself can contribute to interchain interactions, making it inaccessible to the deprotection reagent.[16]
Potential Cause 1: Steric Hindrance and Aggregation
The aggregated peptide-resin matrix can prevent the piperidine solution from reaching all the N-terminal Fmoc groups, leading to incomplete removal.
-
UV Monitoring of Deprotection: If your synthesizer has a UV detector, monitor the Fmoc deprotection profile. A flattened and broadened peak for the dibenzofulvene-piperidine adduct is indicative of slow and potentially incomplete deprotection, often due to aggregation.
-
Modify the Deprotection Reagent:
-
Recommendation: For difficult sequences, a stronger deprotection cocktail may be necessary.
-
Protocol for Enhanced Fmoc Deprotection:
-
Replace the standard 20% piperidine in DMF with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency.
-
Alternatively, use a solution of 2% DBU in DMF alone.[5]
-
Extend the deprotection time or perform a second deprotection step.[17]
-
-
-
Optimize the Solvent System:
-
Recommendation: As with coupling, the choice of solvent is critical for deprotection.
-
Action: Use NMP or a mixture of DMF/NMP/DCM (1:1:1) with 1% Triton X100 for the deprotection step to improve solvation and disrupt aggregation.
-
Problem 4: Difficult Final Cleavage and Deprotection
Q: After completing the synthesis, I'm struggling with the final cleavage from the resin and removal of side-chain protecting groups. My standard TFA cocktail is giving me a low yield of the final peptide and some unexpected side products.
A: The final cleavage and deprotection step is critical. For long, complex peptides, especially those containing sensitive residues, a generic cleavage cocktail may be insufficient and can lead to side reactions.
Potential Cause 1: Inappropriate Cleavage Cocktail Composition
Reactive carbocations generated during cleavage can cause modifications to sensitive amino acids like Trp, Met, Cys, and Tyr if not properly scavenged.[18]
-
Analyze Crude Product by Mass Spectrometry: Carefully examine the mass spectrum of your crude product for peaks corresponding to common side products, such as alkylated tryptophan or oxidized methionine. This will help you identify which residues are being modified.
-
Tailor the Cleavage Cocktail to Your Sequence:
-
Recommendation: Choose scavengers based on the specific amino acids present in your peptide.[18]
-
Action: Use the table below to formulate an optimized cleavage cocktail.
-
| Amino Acid in Sequence | Potential Side Reaction | Recommended Scavenger | Example Cocktail (TFA/Scavengers) |
| Arginine (Arg) | Incomplete deprotection of Pbf/Pmc | High TFA concentration | 95% TFA, 2.5% TIS, 2.5% H₂O |
| Tryptophan (Trp) | Alkylation by trityl cations | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS |
| Methionine (Met) | Oxidation to sulfoxide | Thioanisole, Dimethylsulfide (DMS) | Reagent H: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I |
| Cysteine (Cys) | Alkylation, incomplete deprotection | 1,2-Ethanedithiol (EDT) | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS |
| Tyrosine (Tyr) | Alkylation | Phenol, Thioanisole | 90% TFA, 5% Phenol, 5% H₂O |
-
General Protocol for Cleavage and Deprotection:
-
Wash the dried peptide-resin with DCM.
-
Add the freshly prepared, chilled cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.[1]
-
Visualization of Key Processes
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Decision tree for selecting cleavage cocktail scavengers.
References
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing).
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Refubium - Freie Universität Berlin.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific.
- Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry - ACS Publications.
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- Technical Support Center: Synthesis of Difficult Peptides with PEG Linkers - Benchchem.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PMC.
- Coupling Reagents - Aapptec Peptides.
- Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC - NIH.
- Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - NIH.
- Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) | ACS Omega.
- Technical Support Center: Purification Challenges with PEGylated Peptides - Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Development of ArgTag for scalable solid-phase synthesis of aggregating peptides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences - University of Arizona.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Purification of pegylated proteins - PubMed.
- Tips & Tricks - American Peptide Society.
- Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers | Request PDF - ResearchGate.
- Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis - Benchchem.
- Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays | Request PDF - ResearchGate.
- Purification of PEGylated Proteins | Request PDF - ResearchGate.
- Peptide Modifications: Linkers, spacers and PEGylation - LifeTein.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
- PEGylation Reagents Selection Guide - Biopharma PEG.
- troubleshooting low yield in Insulin B (20-30) peptide synthesis - Benchchem.
- What do you do when your peptide synthesis fails? - Biotage.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- PEGylated Protein Purification Techniques - BOC Sciences.
- Noncovalent PEGylation of protein and peptide therapeutics - PubMed.
- PEG–Peptide Conjugates | Biomacromolecules - ACS Publications.
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
- A cleavage cocktail for methionine-containing peptides - PubMed - NIH.
- Linker / Spacer / PEGylations - JPT Peptide Technologies.
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
- Peptide Hand Synthesis Part 8: Cleaving - YouTube.
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science.
- Methods for Removing the Fmoc Group | Springer Nature Experiments.
Sources
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. bachem.com [bachem.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of Peptides with Hydrophilic Linkers
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides containing hydrophilic linkers, such as polyethylene glycol (PEG). Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high-purity peptides for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides with hydrophilic linkers like PEG?
A1: The introduction of a hydrophilic linker, most notably PEG, into a peptide sequence presents a unique set of purification challenges stemming from the resulting conjugate's physicochemical properties. The primary obstacle is the heterogeneity of the reaction mixture post-synthesis or conjugation.[1][] This mixture often contains not only the desired mono-PEGylated peptide but also several impurities:
-
Unreacted Peptide: The original, unmodified peptide sequence.
-
Excess PEG Reagent: Unreacted PEG linker molecules.
-
Multi-PEGylated Species: Peptides with more than one PEG chain attached.
-
Positional Isomers: Peptides with a single PEG chain attached at different amino acid residues.[1]
-
Aggregation: The PEGylated peptides themselves can be prone to aggregation, forming high molecular weight species that complicate purification and analysis.[1]
The hydrophilic nature of the PEG linker can mask the intrinsic hydrophobicity of the peptide, leading to poor retention and resolution in traditional reversed-phase HPLC (RP-HPLC).[3] Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1]
Q2: Which chromatographic techniques are most effective for purifying peptides with hydrophilic linkers?
A2: A multi-modal or orthogonal chromatographic approach is often necessary to achieve the desired purity. The most common and effective techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Despite the challenges, RP-HPLC remains a cornerstone for peptide purification due to its high resolving power.[][4] Method optimization is critical and often involves adjusting the stationary phase, mobile phase modifiers, and gradient conditions.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[4] The PEG chain can shield the surface charges of the peptide, altering its interaction with the IEX resin. This phenomenon can be exploited to separate PEGylated species from the unreacted peptide and even resolve positional isomers.[]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). It is particularly effective for removing unreacted PEG and smaller peptide fragments from the larger PEGylated product.[1][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in a high-salt mobile phase. It can be a useful orthogonal technique to RP-HPLC.[][5]
Q3: How does the size of the hydrophilic linker (e.g., PEG) impact the purification strategy?
A3: The molecular weight of the PEG chain significantly influences the choice and effectiveness of the purification method:
-
Larger PEG Chains (>20 kDa): These create a substantial difference in size between the PEGylated and un-PEGylated peptide, making SEC a highly effective initial purification step.[1] In RP-HPLC, larger PEG chains can dominate the retention behavior, often requiring shallower gradients for optimal resolution.
-
Smaller PEG Chains (<20 kDa): The size difference is less pronounced, potentially reducing the efficacy of SEC. For these molecules, RP-HPLC and IEX are often the primary purification techniques. The dispersity (range of molecular weights) of the PEG chain itself can also contribute to peak broadening in RP-HPLC.[6]
Q4: What are common impurities originating from the solid-phase peptide synthesis (SPPS) of peptides with hydrophilic linkers?
A4: Besides the heterogeneity introduced during the conjugation step, impurities can also arise from the initial peptide synthesis. These include:
-
Deletion Sequences: Missing one or more amino acids due to incomplete coupling reactions.[7][8][9]
-
Truncated Sequences: Incomplete peptide chains.[9]
-
Insertion Sequences: An extra amino acid is added due to an error in the synthesis cycle.[7][9]
-
Racemization: Changes in the stereochemistry of amino acids.[7]
-
Oxidation: Particularly of methionine and cysteine residues.[8]
-
Incompletely Removed Protecting Groups: Resulting in adducts.[7]
Troubleshooting Guide for Purification of Peptides with Hydrophilic Linkers
This section provides a structured approach to resolving common issues encountered during the purification of peptides containing hydrophilic linkers.
Issue 1: Poor or No Retention on RP-HPLC Column
Symptoms: The peptide elutes in or near the void volume of the column, indicating minimal interaction with the stationary phase.[11]
Causality: The hydrophilic linker significantly reduces the overall hydrophobicity of the peptide, preventing it from effectively partitioning into the non-polar stationary phase. The choice of injection solvent can also play a critical role; highly polar solvents like DMSO can hinder the mass transfer of the peptide to the stationary phase.[3]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor retention in RP-HPLC.
Solutions & Protocols:
-
Optimize the Injection Solvent:
-
Rationale: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to ensure proper focusing of the sample at the head of the column.[3]
-
Protocol:
-
Avoid dissolving the peptide in strong, highly polar solvents like pure DMSO or DMF if possible.[3]
-
Attempt to dissolve the peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
If solubility is an issue, dissolve the peptide in a minimal amount of a stronger solvent (like DMSO) and then dilute it with the initial mobile phase before injection.
-
For extremely hydrophilic peptides, dissolving in acidified water (e.g., water with 0.1% TFA) can be effective.[3]
-
-
-
Modify the Ion-Pairing Agent:
-
Rationale: Ion-pairing agents like trifluoroacetic acid (TFA) associate with charged residues on the peptide, increasing its overall hydrophobicity and promoting retention on the reversed-phase column.[3]
-
Protocol:
-
Ensure a sufficient concentration of TFA (typically 0.1%) is present in both mobile phase A (aqueous) and mobile phase B (organic).
-
If using a mass spectrometry-compatible method with formic acid (FA), which is a weaker ion-pairing agent, retention will likely be reduced compared to TFA.[10] If retention is a major issue, consider using TFA for purification and then performing a salt exchange if TFA is problematic for downstream applications.
-
-
-
Change the Stationary Phase:
-
Rationale: The choice of stationary phase can significantly impact retention. For highly hydrophilic peptides, a more hydrophobic stationary phase or one with a higher carbon load may be necessary. Conversely, for very large PEGylated peptides, a shorter alkyl chain (like C4) may provide better resolution than a C18 column.[12]
-
Comparative Table:
-
| Stationary Phase | Typical Use Case for Hydrophilic Peptides | Rationale |
| C18 | General purpose, good for smaller peptides or those with sufficient inherent hydrophobicity. | High hydrophobicity provides strong retention. |
| C8 | Intermediate hydrophobicity. | A good alternative if C18 provides too much retention or poor peak shape. |
| C4 | Often preferred for large peptides and proteins, including large PEGylated constructs.[12] | Less hydrophobic interaction can prevent irreversible binding and improve peak shape for large molecules. |
-
Adjust the Gradient:
-
Rationale: A very shallow gradient at the beginning of the run can help to resolve weakly retained compounds.
-
Protocol:
-
Start with a low initial concentration of the organic mobile phase (e.g., 0-5%).
-
Run a very shallow gradient (e.g., 0.5-1% change in organic mobile phase per minute) for the initial part of the separation.[12]
-
-
Issue 2: Poor Resolution and Broad Peaks
Symptoms: The peak for the target peptide is broad, and it co-elutes with impurities.
Causality: Several factors can contribute to poor resolution. The polydispersity of the PEG linker itself can cause peak broadening, as molecules with slightly different numbers of ethylene glycol units will have slightly different retention times.[6] Secondary interactions with the silica backbone of the stationary phase can also lead to tailing. Furthermore, the hydrophilic linker can cause the peptide to adopt multiple conformations, which can also broaden the peak.
Solutions & Protocols:
-
Elevate the Column Temperature:
-
Rationale: Increasing the temperature (e.g., to 45-60 °C) can improve mass transfer kinetics, reduce mobile phase viscosity, and disrupt secondary structures, often leading to sharper peaks and better resolution.[12][13]
-
Protocol:
-
Equip the HPLC with a column oven.
-
Start with a temperature of 45 °C and increase in 5-10 °C increments, monitoring peak shape and resolution.
-
Be mindful of the peptide's stability at elevated temperatures.
-
-
-
Optimize the Mobile Phase:
-
Rationale: The choice of organic solvent can affect selectivity. While acetonitrile is most common, other solvents or additives can alter the separation.
-
Protocol:
-
For most PEGylated peptides, acetonitrile is the preferred organic solvent over alcohols like isopropanol.[12]
-
Ensure the mobile phase pH is appropriate for the peptide's charge state. Using an acidic modifier like TFA is standard for peptide separations on silica-based columns.
-
-
-
Employ Orthogonal Purification:
Caption: Orthogonal purification workflow for high-purity peptides.
Issue 3: Difficulty Quantifying Purity and Identifying Impurities
Symptoms: Standard UV detection at 214/280 nm is insufficient for accurate quantification, especially of the PEG linker itself, and the identity of minor impurity peaks is unknown.
Causality: PEG linkers lack a strong UV chromophore, making them difficult to detect with standard UV detectors.[16][17] This can lead to an overestimation of purity if unreacted PEG co-elutes with the peptide. The subtle mass differences between various impurities require mass spectrometry for accurate identification.
Solutions & Protocols:
-
Use Mass Spectrometry (LC-MS):
-
Rationale: LC-MS is an indispensable tool for confirming the identity of the target peptide and characterizing impurities.[18][19] It allows for the determination of molecular weights, which can help identify deletion sequences, modifications, and the degree of PEGylation.
-
Protocol:
-
Develop an LC method using MS-compatible mobile phases (e.g., with 0.1% formic acid instead of TFA). Note that this may compromise chromatographic resolution.[10]
-
Analyze the crude mixture and purified fractions by LC-MS to identify the molecular weights of the main peak and surrounding impurities.
-
Use the mass data to identify common peptide impurities (see table below).
-
-
| Impurity Type | Mass Change from Parent Peptide |
| Deamidation | +1 Da[10] |
| Oxidation (Methionine) | +16 Da |
| Deletion of an Amino Acid | - Mass of the specific amino acid |
| Incomplete Deprotection (e.g., t-Butyl) | +56 Da |
| Pyroglutamate Formation | -17 Da (loss of NH₃)[20] |
-
Employ Alternative Detection Methods:
-
Rationale: For quantifying impurities that lack a UV chromophore, such as free PEG, other detection methods are necessary.
-
Methods:
-
Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes, making it suitable for quantifying PEG.[16][17]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that can be used for non-volatile compounds.
-
Refractive Index (RI) Detector: Can be used with SEC to quantify residual PEG.[1]
-
-
References
- 1. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. gilson.com [gilson.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 9. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. bio-works.com [bio-works.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
Technical Support Center: Overcoming Solubility Challenges of Fmoc-Protected Amino Acids in Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with Fmoc-protected amino acids. In peptide synthesis, achieving complete solubilization of reagents is paramount for successful coupling and obtaining high-purity target peptides.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face at the bench.
Understanding the Root of the Problem: Why Do Fmoc-Amino Acids Precipitate?
Before diving into troubleshooting, it's crucial to understand the underlying chemical principles governing the solubility of Fmoc-amino acids. Several factors can contribute to poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF).[2]
-
Molecular Aggregation: The planar and aromatic nature of the Fmoc group can lead to intermolecular π-π stacking, causing the amino acid derivatives to aggregate and precipitate out of solution.[2]
-
Side-Chain Hydrophobicity: Amino acids with bulky, nonpolar side chains are inherently less soluble in polar aprotic solvents such as DMF.[2][3] This issue is often exacerbated as the peptide chain elongates on the resin, leading to on-resin aggregation.[2][4]
-
Solvent Quality: The purity of your solvent is critical. DMF, for instance, can degrade over time to form dimethylamine, which can interfere with the synthesis by prematurely removing the Fmoc group.[2][5]
Below is a diagram illustrating the interplay of these factors and the strategic approaches to mitigate them.
Caption: Factors contributing to poor Fmoc-amino acid solubility and corresponding troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Fmoc-amino acid won't dissolve in DMF at room temperature. What's the first thing I should try?
This is a very common issue. The initial and often most effective approach is to employ physical methods to aid dissolution.
Expert Advice: Start with the simplest techniques. Vortexing the vial for a couple of minutes is the first step. If the solid persists, ultrasonication is a highly effective method for breaking up aggregates and enhancing solubility.[2] A short burst of 5-10 minutes in an ultrasonic bath is typically sufficient.[2] Gentle warming to approximately 37°C can also be beneficial, but it's crucial to use the solution immediately after it dissolves to prevent potential degradation.[2]
Q2: I'm working with a particularly difficult Fmoc-amino acid, like Fmoc-Arg(Pbf)-OH or Fmoc-Trp(Boc)-OH, and sonication isn't enough. What's next?
For notoriously insoluble amino acids, modifying the solvent system is the most robust strategy.
Expert Advice: Creating a stronger solvent environment is key. Adding a small percentage of a more powerful solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to your DMF can significantly improve solubility.[2] NMP is particularly effective for hydrophobic peptides as it has a higher solvating power for such sequences.[2][4] For extremely challenging cases, a "Magic Mixture" composed of DCM/DMF/NMP (1:1:1) with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be employed.[2]
| Solvent | Key Properties & Recommended Use |
| N,N-Dimethylformamide (DMF) | The industry standard, good for most Fmoc-amino acids. Prone to degradation.[2][5] |
| N-Methyl-2-pyrrolidone (NMP) | More potent than DMF, excellent for hydrophobic sequences and reducing on-resin aggregation.[2][4][5] |
| Dimethyl Sulfoxide (DMSO) | A very strong solvent, often used as an additive to DMF.[2][6] Be cautious with Met or Cys residues due to potential oxidation.[7] |
| "Green" Solvents (e.g., 2-MeTHF, NBP) | Emerging environmentally friendly alternatives. Their suitability needs to be evaluated for specific sequences and resins.[8][9][10] |
Q3: I've managed to dissolve my Fmoc-amino acid, but now I'm seeing precipitation during the coupling reaction on the resin. What's happening?
This points to on-resin aggregation, where the growing peptide chain, particularly if it's hydrophobic, collapses and hinders the accessibility of reagents.[2][3]
Expert Advice: To disrupt this aggregation, you can introduce chaotropic salts. A wash step with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can break up the hydrogen bonds that contribute to the aggregation.[2] Switching the primary synthesis solvent to NMP can also prevent this issue due to its superior solvating properties for hydrophobic peptide chains.[2][4]
Troubleshooting Protocols
Here are step-by-step protocols for the most common and effective solutions to solubility problems.
Protocol 1: Standard Dissolution Procedure with Physical Assistance
This protocol should be your first line of defense for any Fmoc-amino acid that does not readily dissolve.
-
Weigh the required amount of Fmoc-amino acid into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[2]
-
If solubility remains an issue, gently warm the solution to 37°C with intermittent vortexing.[2]
-
Crucially, use the solution immediately after complete dissolution for the coupling reaction.[2]
Caption: Workflow for the standard dissolution protocol with physical assistance.
Protocol 2: Dissolution Using a Solvent Mixture (DMF/DMSO)
This protocol is recommended for Fmoc-amino acids with known solubility issues.
-
Prepare a concentrated stock solution of the sparingly soluble Fmoc-amino acid in high-purity DMSO (e.g., 100 mg/mL). Sonication may be required.
-
In a separate vial, add the volume of DMF required for your coupling reaction.
-
Add a small, precise volume of the concentrated DMSO stock solution to the DMF. Aim for the lowest effective concentration of DMSO.
-
Vortex the mixture thoroughly to ensure it is homogeneous.
-
Proceed with the activation and coupling steps as per your standard protocol.
Specific Problematic Amino Acids
Certain Fmoc-protected amino acids are consistently reported to have poor solubility. Here's a quick reference for some of the most common culprits:
-
Fmoc-Arg(Pbf)-OH: While generally soluble in DMF and DMSO, it can be slow to dissolve and may require sonication or gentle warming.[6][][12]
-
Fmoc-His(Trt)-OH: This derivative is soluble in DMSO, but its solubility in DMF can be problematic.[13][14][15] Using a DMF/DMSO mixture is often necessary.
-
Fmoc-Trp(Boc)-OH: The bulky Boc and Fmoc protecting groups can lead to solubility challenges.[16][17][18] It is soluble in DMSO and generally soluble in DMF with assistance.[17]
A Note on "Green" Chemistry in SPPS
The field of peptide synthesis is increasingly moving towards more environmentally sustainable practices.[8][9] This includes the exploration of "greener" solvents to replace DMF and NMP, which are classified as hazardous.[9][19] Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP) are being investigated as viable alternatives.[8][9][10] While promising, it is essential to empirically determine the solubility of your specific Fmoc-amino acids and the efficiency of coupling and deprotection steps when adopting these newer solvent systems.[8]
Final Recommendations from the Field
-
Always use high-purity, amine-free solvents. This is a simple but critical step to avoid unwanted side reactions.
-
Do not overheat your solutions. Excessive heat can lead to racemization or degradation of the Fmoc-amino acid.
-
Empirically test solubility. While this guide provides general advice, the solubility of a specific batch of an Fmoc-amino acid can vary. Always test a small amount first.
-
Consider the entire synthesis strategy. The choice of resin, protecting groups, and coupling reagents can all influence the solubility and aggregation propensity of the growing peptide chain.
By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can effectively overcome the solubility challenges associated with Fmoc-protected amino acids and ensure the successful synthesis of your target peptides.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ChemicalBook. (n.d.). Fmoc-His(Trt)-OH | 109425-51-6.
- ChemPep. (n.d.). 154445-77-9 | Fmoc-Arg(Pbf)-OH.
- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis.
- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis.
- ChemicalBook. (n.d.). Fmoc-His(Trt)-OH CAS#: 109425-51-6.
- Benchchem. (n.d.). A Comparative Guide to Solvents in Peptide Synthesis: N,N-Dimethylformamide (DMF) vs. Greener Alternatives.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Sigma-Aldrich. (n.d.). Fmoc-His(Trt)-OH Novabiochem 109425-51-6.
- Sigma-Aldrich. (n.d.). Fmoc-Arg(Pbf)-OH Novabiochem 154445-77-9.
- MedChemExpress. (n.d.). Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc-Arg(Pbf)-OH - (CAS 154445-77-9).
- Cayman Chemical. (n.d.). Fmoc-Arg(Pbf)-OH (CAS Number: 154445-77-9).
- RG Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis.
- NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
- Benchchem. (n.d.). dealing with solubility issues of Fmoc-D-Glu-OH derivatives.
- Chem-Impex. (n.d.). Fmoc-Arg(Pbf)-Gly-OH.
- Chem-Impex. (n.d.). Buy Fmoc-His(Trt)-OH | 109425-51-6.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C..
- ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- NIH. (2022, October 3). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Reddit. (2013, May 23). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.
- Benchchem. (n.d.). Fmoc-Trp(Boc)-OH | 143824-78-6.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemicalBook. (n.d.). Fmoc-Trp(Boc)-OH | 143824-78-6.
- ChemPep. (n.d.). Fmoc-Trp(Boc)-OH.
- ResearchGate. (2023, February 12). How to recrystallized fmoc-trp(boc)-OH?.
- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up.
- Severn Biotech. (n.d.). Fmoc-Trp(Boc)-OH 98%_sds.
- GenScript. (n.d.). Peptide Solubilization.
- ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- NIH. (2021, December 3). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6.
- Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication.
- ResearchGate. (n.d.). Boosting Fmoc Solid-Phase Peptide Synthesis by Ultrasonication | Request PDF.
- Benchchem. (n.d.). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. jpt.com [jpt.com]
- 8. biotage.com [biotage.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 14. Fmoc-His(Trt)-OH CAS#: 109425-51-6 [m.chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]
- 17. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
refining cleavage conditions for peptides with acid-labile linkers
Technical Support Center: Peptide Cleavage
Introduction: The Critical Final Step
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). The final cleavage of a peptide from its solid support, along with the simultaneous removal of amino acid side-chain protecting groups, is arguably the most critical step in SPPS. The success of your entire synthesis hinges on the efficiency and cleanliness of this single reaction.
Acid-labile linkers are the cornerstone of the popular Boc and Fmoc-SPPS strategies, allowing for peptide release under acidic conditions. However, the highly reactive carbocations generated from the cleavage of protecting groups can lead to a host of side reactions, including alkylation of sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of peptide cleavage and obtain a high-purity crude product, ready for purification.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the cleavage process in a direct question-and-answer format.
Q1: My cleavage yield is very low. What are the likely causes and how can I fix it?
A1: Incomplete cleavage is a common issue that can almost always be resolved. The root cause is either insufficient acid exposure time or a poorly optimized cleavage cocktail.
Immediate Diagnostic Steps:
-
Re-treat the Resin: Take the same resin post-cleavage, wash it with DCM, and subject it to a fresh cleavage cocktail for the same duration. Analyze the supernatant by HPLC. If you see a significant amount of your desired peptide, your initial cleavage was incomplete.
-
Check Your Acid: Ensure your Trifluoroacetic Acid (TFA) is fresh and has not absorbed atmospheric moisture, which can dilute its effective concentration.
Common Causes & Solutions:
-
Insufficient Cleavage Time: While many standard peptides are cleaved within 2-3 hours, sterically hindered linkers or certain peptide sequences can slow down the kinetics.
-
Solution: Perform a time-course study. Take small aliquots of the cleavage mixture at 1, 2, 3, and 4 hours. Precipitate and analyze each by HPLC to determine the optimal cleavage time.
-
-
Inadequate Reagent Volume: The resin must be fully swollen and submerged in the cleavage cocktail for the reaction to proceed efficiently.
-
Solution: Use a minimum of 10 mL of cleavage cocktail per gram of resin. For highly loaded resins, a ratio of 20:1 (mL cocktail:gram resin) is recommended to ensure all sites are accessible.
-
-
Linker-Specific Requirements: Certain linkers require specific conditions. For example, hyper-acid-labile linkers like 2-Chlorotrityl chloride (2-CTC) can be cleaved with a much milder cocktail (e.g., 1-5% TFA in DCM), but if used in a standard high-TFA cocktail, the rapid release can sometimes trap the peptide within collapsing resin beads if not properly swollen.
-
Solution: Always consult the manufacturer's data sheet for your specific linker and resin. For 2-CTC resin, ensure the resin is well-swollen in the cleavage cocktail before the reaction proceeds significantly.
-
Q2: My HPLC analysis shows multiple unexpected peaks close to my product peak. What are they?
A2: These are likely the result of side-chain modifications caused by reactive carbocations generated during the deprotection of amino acids. The identity of the side products is almost always tied to the specific "scavengers" used in your cleavage cocktail.
The Role of Scavengers: When a protecting group like tert-butyl (tBu) from Asp(OtBu) or Boc from Trp(Boc) is cleaved by TFA, it forms a stable tert-butyl carbocation. This cation is a powerful electrophile that will attack any available nucleophile. Sensitive residues in your peptide, especially the indole ring of Tryptophan, are highly nucleophilic and prone to re-alkylation. Scavengers are nucleophiles added to the cleavage cocktail to "scavenge" or trap these carbocations before they can modify your peptide.
Common Side Products & Scavenger Solutions:
| Problematic Residue | Common Side Product | Cause of Side Product | Recommended Scavenger & Concentration |
| Tryptophan (Trp) | tert-butylated Trp (+56 Da) | Re-attachment of tert-butyl carbocations to the indole ring. | Triisopropylsilane (TIS) (2.5-5%) or 1,2-Ethanedithiol (EDT) (2.5%). TIS is a reducing scavenger, while EDT is a soft nucleophile. |
| Methionine (Met) | Sulfoxide (+16 Da) | Oxidation during synthesis or workup. | Add Dithiothreitol (DTT) to the cleavage cocktail (not a scavenger, but a reducing agent). |
| Cysteine (Cys) | tert-butylated Cys (+56 Da) | Attachment of carbocations to the free thiol. | 1,2-Ethanedithiol (EDT) (2.5-5%). EDT is highly effective at scavenging cations that would otherwise attack the soft sulfur nucleophile. |
| Tyrosine (Tyr) | tert-butylated Tyr (+56 Da) | Alkylation of the phenol ring. | Phenol (2.5-5%) or Thioanisole (2.5%). These aromatic scavengers act as decoys for the carbocations. |
Visualizing the Scavenger Decision Process:
Here is a decision tree to help you select the appropriate cleavage cocktail based on your peptide's sequence.
Caption: Decision tree for selecting a cleavage cocktail.
Q3: My peptide has precipitated from the cleavage mixture. Is this a problem?
A3: Not necessarily. Peptide solubility in pure TFA is highly sequence-dependent. However, if the peptide precipitates during the cleavage reaction, it can lead to incomplete deprotection of side chains, as the precipitated peptide is no longer fully solvated by the acid.
-
Solution: Add a co-solvent to the cleavage cocktail to maintain solubility. Dichloromethane (DCM) is the most common choice. Start by preparing a cocktail of 80% TFA, 15% DCM, and 5% scavengers. If precipitation still occurs, you can increase the DCM content, but be aware that this dilutes the TFA and may require a longer cleavage time.
Frequently Asked Questions (FAQs)
-
What is the "classic" Reagent K cocktail and when should I use it?
-
Reagent K is a robust and widely used cleavage cocktail with the composition: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). It is particularly well-suited for peptides containing a wide variety of sensitive residues, as it contains a cocktail of scavengers designed to protect against various side reactions. It is a strong choice for complex peptides or when you are unsure of the potential side reactions.
-
-
How do I properly precipitate my peptide after cleavage?
-
The goal is to precipitate the peptide while leaving the cleaved protecting groups and scavengers dissolved in the solvent. The most common method is precipitation in cold diethyl ether . The volume of ether should be at least 10 times the volume of your TFA cleavage mixture. A ratio of 50:1 is often recommended for best results.
-
-
My peptide is very hydrophobic and won't precipitate well in ether. What can I do?
-
This is common for membrane peptides or long, non-polar sequences.
-
Try a different solvent: Try precipitating in cold hexane or a mixture of ether and hexane.
-
Minimize water: Ensure your cleavage cocktail has minimal water (e.g., use a 95:5 TFA/TIS mix) as residual water can sometimes decrease precipitation efficiency in ether.
-
Evaporate and Purify: In extreme cases, you can dilute the TFA mixture with water and acetonitrile and directly load it onto a C18 reverse-phase chromatography column for purification, bypassing precipitation entirely.
-
-
Protocols: Step-by-Step Methodologies
Protocol 1: Standard Cleavage and Precipitation Workflow
This protocol is suitable for a standard peptide synthesized on a Wang or Rink Amide resin.
-
Preparation: Weigh your peptide-resin and place it in a suitable reaction vessel.
-
Cocktail Addition: Prepare the cleavage cocktail (e.g., Reagent B: 95% TFA, 2.5% water, 2.5% TIS) and add it to the resin (10-20 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the cleavage mixture away from the resin beads into a fresh centrifuge tube. Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: In a separate, larger centrifuge tube, cool an amount of diethyl ether equivalent to 10-50 times the volume of your TFA filtrate to -20°C.
-
Addition: Slowly add the TFA filtrate dropwise to the cold, vortexing ether. A white precipitate should form immediately.
-
Pelleting: Centrifuge the mixture at 3000-4000 x g for 5-10 minutes to pellet the crude peptide.
-
Washing: Decant the ether. Add fresh cold ether, vortex to break up the pellet, and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers.
-
Drying: After the final wash, decant the ether and gently dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and Mass Spectrometry analysis.
Visualizing the Cleavage Workflow:
Caption: Standard workflow for peptide cleavage and precipitation.
References
-
CEM Corporation. (n.d.). Resins and Linkers. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Cleavage and Deprotection. Retrieved from [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. (Note: A general reference, direct link to the specific paywalled article is not provided per instructions, but the cocktail is industry standard).
-
AAPPTec. (n.d.). Peptide Cleavage from Resins. Retrieved from [Link]
Technical Support Center: Enhancing the Stability of Peptides Modified with N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Here is the technical support center for enhancing the stability of peptides modified with N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid.
Welcome to the technical support resource for researchers working with peptides modified with the this compound (Fmoc-Ado-Suc) linker. This hydrophilic, PEG-based linker is designed to improve the solubility and pharmacokinetic properties of peptides.[1][2] However, its unique structure can present challenges during synthesis, purification, and storage. This guide provides in-depth troubleshooting advice and validated protocols to help you enhance the stability and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of the Fmoc-Ado-Suc linker.
Q1: What is this compound and why is it used? A1: this compound, also known as Fmoc-(PEG)2-Suc-OH, is a chemical linker used in Solid-Phase Peptide Synthesis (SPPS).[1] It consists of three parts:
-
An Fmoc (fluorenylmethyloxycarbonyl) group , which is a temporary protecting group for the amine, compatible with standard Fmoc-based SPPS.[3][4]
-
A hydrophilic spacer (8-amino-3,6-dioxa-octyl), which is a short polyethylene glycol (PEG) chain. This component enhances the water solubility of the final peptide conjugate.[1][5]
-
A succinamic acid group , which provides the carboxylic acid handle for coupling to the free N-terminus of a peptide chain.
It is primarily used to improve the solubility, bioavailability, and in vivo half-life of therapeutic peptides by reducing enzymatic degradation and renal clearance.[2][6][7]
Q2: What are the key chemical properties of this linker? A2: The key properties are derived from its structure:
-
Appearance: Typically a white crystalline powder.[1]
-
Solubility: The PEG component enhances solubility in various organic solvents used in peptide synthesis and improves water solubility of the final peptide.[1][5]
Q3: Is the succinamic acid linkage stable? A3: The amide bond within the succinamic acid structure is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection. However, like all amide bonds, it can be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline).[9] The ether linkages in the PEG chain are stable to the conditions used in Fmoc synthesis and cleavage.
Q4: How does this linker affect the purification of the final peptide? A4: The hydrophilic nature of the linker can alter the retention time of the peptide during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The modified peptide will typically elute earlier (at a lower organic solvent concentration) than its unmodified counterpart.[10] This can be advantageous for purifying very hydrophobic peptides but may pose a challenge for very hydrophilic peptides, which might not be retained well on the column.[11]
Part 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to address specific experimental issues.
Problem 1: Low Yield or Purity During Synthesis
Issue: After synthesizing a peptide and incorporating the Fmoc-Ado-Suc linker, HPLC analysis of the crude product shows low yield of the desired peak, multiple unexpected peaks, or significant deletion sequences.
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Coupling of the Linker | The Fmoc-Ado-Suc linker is bulkier than a standard amino acid, which can lead to sterically hindered and inefficient coupling onto the peptide's N-terminus. | 1. Double couple: Perform the coupling reaction twice. 2. Extend coupling time: Increase the reaction time from the standard 1-2 hours to 4 hours or overnight. 3. Use a stronger coupling reagent: Switch from standard HBTU/HOBt to HATU or COMU, which are more effective for difficult couplings. 4. Monitor the coupling: Perform a Kaiser test on a small resin sample to confirm the absence of free amines before proceeding. |
| On-Resin Aggregation | The growing peptide chain can fold and form intermolecular hydrogen bonds, especially with "difficult" sequences, preventing reagents from accessing the reaction site.[12][13] The hydrophilic linker is designed to mitigate this, but it cannot always overcome severe peptide-driven aggregation. | 1. Use a "magic mixture" of solvents: A combination of DCM, DMF, and NMP can improve solvation and disrupt aggregation.[12] 2. Incorporate backbone protection: For sequences known to aggregate (e.g., containing Asp-Gly), use pseudoproline dipeptides or Dmb-protected amino acids to disrupt secondary structure formation.[3] 3. Perform synthesis at an elevated temperature: Increasing the temperature to 40-60°C can help break up aggregates. |
| Aspartimide Formation | If your sequence contains an Aspartic acid (Asp) residue, repeated exposure to the basic conditions of Fmoc deprotection (piperidine) can cause it to cyclize into a succinimide intermediate. This can lead to multiple impurity byproducts.[3] | 1. Protect the Asp side chain: Use a more robust protecting group like 3-methyl-3-pentyl (Mpe) or employ backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[3] 2. Modify deprotection conditions: Add 1 M of an acidic modifier like Oxyma to your 20% piperidine/DMF solution to reduce the risk of aspartimide formation.[3] |
Problem 2: Degradation During Cleavage and Deprotection
Issue: The final purified peptide shows signs of degradation, such as unexpected mass peaks corresponding to loss of a side-chain protecting group or modification of sensitive residues (Met, Trp, Cys).
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Scavenging | During TFA-mediated cleavage, reactive cationic species are generated from the side-chain protecting groups.[14] If not trapped ("scavenged"), these can irreversibly modify nucleophilic amino acid residues like Trp, Met, or Tyr. | 1. Choose the right cleavage cocktail: The choice of scavengers is critical. Use a cocktail tailored to your peptide's sequence (see Table 1 below).[15][16] 2. Ensure fresh reagents: Scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) can degrade over time. Use fresh, high-quality reagents for cleavage.[16] |
| Oxidation of Sensitive Residues | Peptides containing Cys, Met, or Trp are highly susceptible to oxidation, which can occur during cleavage, workup, or storage.[17][18][19] The ether linkages in the PEG linker can also be susceptible to oxidative degradation over long periods.[20] | 1. Degas all solvents: Before use, degas cleavage cocktails and HPLC solvents to remove dissolved oxygen.[18] 2. Work under inert gas: Blanket the reaction vessel with nitrogen or argon during cleavage and workup.[19] 3. Add antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant, but check for compatibility with your assay. |
| Prolonged TFA Exposure | While the linker and standard protecting groups are designed to be cleaved by TFA, unnecessarily long exposure can promote side reactions, especially for complex peptides.[15] | 1. Optimize cleavage time: For most peptides, a 2-3 hour cleavage at room temperature is sufficient.[21] Monitor a time course on a small scale to determine the minimum time required for complete deprotection. |
Table 1: Common TFA-Based Cleavage Cocktails for Fmoc SPPS
| Cocktail Name | Composition (v/v/w) | Target Residues & Applications | Reference |
|---|---|---|---|
| Standard (Reagent B) | TFA (95%), TIS (2.5%), H₂O (2.5%) | General purpose for peptides without Arg, Cys, Met, or Trp. | [16] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | "Universal" cocktail for peptides containing multiple sensitive residues, especially Arg(Pmc/Mtr). | [14] |
| TFA/TIS/EDT/H₂O | TFA (94%), TIS (1%), EDT (2.5%), H₂O (2.5%) | Recommended for peptides containing Cys to prevent reattachment and promote reduction. | [14] |
| TFA/TIS/H₂O/Thioanisole | TFA (90%), TIS (5%), H₂O (2.5%), Thioanisole (2.5%) | Good for peptides containing Arg(Pbf) and Trp(Boc) to scavenge sulfonyl and Boc cations. |[14] |
Problem 3: Aggregation or Poor Solubility of the Final Peptide
Issue: After cleavage and lyophilization, the modified peptide is difficult to dissolve in aqueous buffers or forms visible precipitates.
| Probable Cause | Explanation | Recommended Solution |
| pH is Near the Isoelectric Point (pI) | A peptide is least soluble at its isoelectric point (pI), where its net charge is zero. | 1. Adjust buffer pH: Dissolve the peptide in a buffer with a pH at least 1-2 units away from its calculated pI. Acidic peptides dissolve best in basic buffers, and basic peptides in acidic buffers.[18] 2. Initial solubilization: For very difficult peptides, dissolve first in a small amount of a polar organic solvent (e.g., DMSO, DMF) or an acidic solution (e.g., 10% acetic acid) before slowly adding the aqueous buffer.[22] |
| Hydrophobic Aggregation | Despite the hydrophilic linker, a peptide with a very hydrophobic sequence can still self-associate and aggregate. | 1. Use sonication: Gentle sonication can help break up aggregates and improve the rate of dissolution.[22] 2. Add chaotropic agents: For non-biological applications or as a last resort, agents like urea or guanidinium-HCl can be used to solubilize aggregates. Note that these will denature the peptide.[22] 3. Lower the concentration: Aggregation is often concentration-dependent. Try working with more dilute solutions.[23] |
| Formation of Insoluble Aggregates | During lyophilization or storage, peptides can form non-covalent aggregates that are difficult to resolubilize. | 1. Optimize lyophilization: Ensure the peptide is fully dissolved in a suitable buffer (e.g., with a small amount of acetonitrile or tert-butanol) before freeze-drying. 2. Add excipients: Consider adding cryoprotectants like sucrose or trehalose to the solution before lyophilization to prevent aggregation.[24] |
Problem 4: Long-Term Storage Instability
Issue: A peptide that was initially pure shows degradation or loss of activity after being stored for weeks or months.
| Probable Cause | Explanation | Recommended Solution |
| Chemical Degradation (Powder) | Lyophilized peptides are not completely inert. Residual moisture allows for slow hydrolysis, deamidation (of Asn, Gln), and oxidation.[9][19] | 1. Store under optimal conditions: For long-term storage, keep the lyophilized powder in a tightly sealed container with a desiccant at -20°C or, ideally, -80°C.[9][17][18] 2. Minimize moisture exposure: Before opening a vial of peptide, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.[19][22] |
| Chemical Degradation (Solution) | In solution, degradation pathways are much faster. The succinamic acid linker could be susceptible to hydrolysis, especially at non-neutral pH. Deamidation and oxidation also occur more rapidly.[24] | 1. Store as aliquots: To avoid repeated freeze-thaw cycles which damage peptides, dissolve the peptide stock, create single-use aliquots, and freeze them at -20°C or -80°C.[18] 2. Use sterile, slightly acidic buffers: If storage in solution is unavoidable, use a sterile buffer at a pH of 5-6, as this range often minimizes the rate of deamidation and hydrolysis.[17][22] |
| Physical Instability (Aggregation) | Repeated freeze-thaw cycles can induce aggregation and precipitation, leading to a loss of active peptide.[19] | 1. Avoid frost-free freezers: The temperature cycling in frost-free freezers is detrimental to peptide stability. Use a manual-defrost freezer.[18] 2. Flash-freeze aliquots: Rapidly freeze aliquots in liquid nitrogen before transferring to the freezer to minimize the formation of large ice crystals that can damage the peptide structure. |
Table 2: General Recommended Storage Conditions for Modified Peptides
| Form | Condition | Temperature | Duration | Key Considerations |
|---|---|---|---|---|
| Lyophilized Powder | Long-Term | -80°C or -20°C | Years | Store in a desiccator, sealed from moisture and light.[9][17][19] |
| Lyophilized Powder | Short-Term | 4°C | Weeks | Must be kept dry and dark. |
| Solution (Aliquots) | Long-Term | -80°C | Months | Use sterile, slightly acidic (pH 5-6) buffer. Avoid repeat freeze-thaw.[17][22] |
| Solution (Aliquots) | Short-Term | -20°C | Weeks | Avoid repeat freeze-thaw.[18] |
| Solution (Working) | Short-Term | 4°C | Days | Keep on ice during handling. Prone to degradation.[9] |
Part 3: Key Experimental Protocols & Visualizations
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues encountered with Fmoc-Ado-Suc modified peptides.
A decision tree for troubleshooting common issues.
Protocol 1: Optimized Coupling of Fmoc-Ado-Suc Linker
This protocol is designed to maximize the coupling efficiency of the bulky linker to the N-terminus of the resin-bound peptide.
-
Resin Preparation: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to ensure complete removal of piperidine.
-
Prepare Coupling Solution: In a separate vial, pre-dissolve Fmoc-Ado-Suc (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF. Add DIPEA (3.0 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
First Coupling: Add the activated linker solution to the swelled peptide-resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin with DMF (5x).
-
Monitor (Optional but Recommended): Take a small sample of resin beads (~1-2 mg) and perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is complete. Proceed to step 7.
-
Second Coupling (if Kaiser test is positive): If the Kaiser test is positive (beads turn blue), repeat steps 2 and 3 for a second coupling reaction.
-
Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for subsequent cleavage or storage.
Protocol 2: General Cleavage and Precipitation
This protocol uses a standard cleavage cocktail suitable for many sequences. Refer to Table 1 if your peptide contains sensitive residues.
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, prepare 2-5 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive.
-
Cleavage Reaction: Add the freshly prepared cocktail to the resin. Agitate gently at room temperature for 2-3 hours.[21]
-
Isolate Peptide Solution: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Precipitation: In a larger centrifuge tube, cool ~10-fold excess of diethyl ether on an ice bath. Add the TFA solution dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Pellet and Wash: Centrifuge the mixture (e.g., 3000 x g for 5 min) to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more by adding fresh cold ether, vortexing, and centrifuging.
-
Drying: After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum to remove all residual solvent.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent for analysis by RP-HPLC and mass spectrometry.
Overall Experimental Workflow
The following diagram illustrates the complete process from synthesis to final analysis.
Workflow for synthesis and purification of modified peptides.
Part 4: References
-
Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech.
-
Technical Support Center: Preventing Aggregation of Peptides with Long PEG Linkers. Benchchem.
-
This compound. PubChem, NIH.
-
Technical Support Center: Synthesis of Difficult Peptides with PEG Linkers. Benchchem.
-
Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. (2016). PMC, NIH.
-
Peptide Storage & Handling. ChemPep.
-
This compound. Chem-Impex.
-
Storage and Handling of Peptides. AAPPTEC.
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Peptide and protein PEGylation: a review of problems and solutions. Creative PEGWorks.
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Handling and Storage of Peptides - FAQ. AAPPTEC.
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Peptide Purification. American Peptide Society.
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Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2023). NIH.
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An Overview of PEGylation of Peptide. (2020). Biopharma PEG.
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Peptide Storage Guide. Creative Peptides.
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HPLC Analysis and Purification of Peptides. (2007). PMC, PubMed Central.
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Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (2018). Chemistry Europe.
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HPLC Analysis and Purification of Peptides. (2007). ResearchGate.
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613245-91-3 (N-(FMOC-8-AMINO-3,6-DIOXA-OCTYL)-SUCCINAMIC ACID) Product Description. ChemicalBook.
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Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (2003). UC Davis.
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Advances in Fmoc solid-phase peptide synthesis. (2015). PMC, NIH.
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Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
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How to purify hydrophilic peptides - Why won't my peptide stick to my column? (2023). Biotage.
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A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (2022). Wiley Online Library.
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Application Note: Efficient Cleavage and Deprotection of Peptides Containing the Fmoc. Benchchem.
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Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
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This compound | CAS 613245-91-3. Santa Cruz Biotechnology.
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pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (2020). PMC, NIH.
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Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2022). MDPI.
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Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
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Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. (1994). PubMed.
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Stability Issues of Peptide Drugs and Their Solutions. (2024). Yanfen Biotech.
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Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC, NIH.
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Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. (2019). PubMed.
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Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). PMC, NIH.
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Strategies for Improving Peptide Stability and Delivery. (2019). PMC, PubMed Central.
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Fmoc-8-amino-3,6-dioxaoctanoic acid. MedChemExpress.
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Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI.
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Fmoc Amino Acids for SPPS. AltaBioscience.
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Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). NIH.
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Validation & Comparative
A Senior Application Scientist's Guide to Selecting PEG Linkers for Peptide Synthesis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic peptides—a process known as PEGylation—is a cornerstone strategy in modern drug delivery.[1][2] This modification can dramatically improve a peptide's pharmacokinetic and pharmacodynamic properties by increasing its solubility and stability, extending its circulating half-life, and reducing immunogenicity.[3][4][5] The lynchpin of this process is the PEG linker, a molecular bridge whose characteristics dictate the success of the conjugation and the ultimate performance of the therapeutic.
This guide provides an in-depth comparison of different PEG linkers used in peptide synthesis. Moving beyond a simple catalog of options, we will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower you to select the optimal linker for your specific application.
The Fundamental Divide: Discrete vs. Polydisperse PEG Linkers
The most critical decision in selecting a PEG linker is the choice between a discrete PEG (dPEG®) and a traditional polydisperse PEG. This choice fundamentally impacts the homogeneity, reproducibility, and pharmacokinetic predictability of the final PEGylated peptide.[6]
-
Polydisperse PEGs are mixtures of polymer chains with a range of molecular weights, characterized by a Polydispersity Index (PDI) greater than 1.[6][7] While historically prevalent and used in many FDA-approved drugs, their inherent heterogeneity complicates synthesis, purification, and can lead to batch-to-batch variability.[7][8]
-
Discrete PEGs (dPEGs) are single, pure molecules with a precisely defined number of ethylene oxide units, resulting in a specific, uniform molecular weight (PDI = 1.0).[7][9][10][11] This molecular precision allows for the creation of a single, well-defined conjugate, leading to more predictable pharmacokinetics and greater batch-to-batch consistency.[6][11]
The move towards precision medicine strongly favors the adoption of discrete PEGs for the development of next-generation peptide therapeutics.[6]
Comparative Data: Discrete vs. Polydisperse PEG
| Feature | Discrete PEG (dPEG) | Polydisperse PEG | Rationale & Impact |
| Composition | Single molecule with a defined molecular weight[6] | Mixture of polymers with a range of molecular weights[6] | Homogeneity: dPEG yields a single, characterizable product, simplifying analysis and regulatory approval. Polydisperse PEG results in a mixture of conjugates that is difficult to fully characterize. |
| Purity & Reproducibility | High purity and batch-to-batch consistency[6] | Heterogeneous mixture, potential for variability[6] | Consistency: The defined structure of dPEG ensures that each synthesis run produces the identical molecule, which is critical for clinical development. |
| Pharmacokinetics (PK) | Predictable and uniform PK profile[6] | Averaged and variable PK profile | Predictability: A uniform conjugate population behaves predictably in vivo. The variable sizes in a polydisperse conjugate population lead to a range of clearance rates, complicating dosimetry. |
| Immunogenicity | Reduced potential for immunogenicity[8] | Can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC)[8] | Safety: The heterogeneity of polydisperse PEGs has been linked to a higher risk of inducing an immune response, which can compromise the efficacy and safety of the therapeutic. |
Architectural Considerations: Structuring the Linker for Function
Beyond polydispersity, the architecture of the PEG linker itself offers another layer of control over the conjugation strategy and the properties of the final product.
Homobifunctional vs. Heterobifunctional Linkers
This distinction lies in the reactivity of the linker's terminal functional groups and dictates the level of control over the conjugation reaction.[12][13]
-
Homobifunctional Linkers possess two identical reactive groups (e.g., NHS ester at both ends).[12] They are suitable for simple cross-linking of identical molecules but can lead to undesirable polymerization and a mixture of products when conjugating two different molecules, necessitating complex purification.[13]
-
Heterobifunctional Linkers feature two different reactive groups (e.g., an NHS ester and a maleimide).[12][14] This orthogonality allows for a controlled, sequential conjugation, minimizing the formation of byproducts and resulting in a more defined and homogenous final product.[13] For complex applications like targeted therapies, heterobifunctional linkers are the preferred choice.[12][13]
Caption: Homobifunctional vs. Heterobifunctional conjugation strategies.
Linear vs. Branched Linkers
The overall shape of the PEG molecule influences its hydrodynamic volume and shielding capabilities.
-
Linear PEGs are straight chains that offer predictable behavior and minimal steric hindrance, making them ideal for many applications.[15]
-
Branched PEGs feature multiple PEG arms extending from a central core.[15] This "umbrella-like" structure provides a larger hydrodynamic radius for a given molecular weight, which can be more effective at protecting the peptide from proteolytic degradation and reducing immunogenicity.[5][16] Branched linkers also enable a higher drug payload in applications like antibody-drug conjugates (ADCs).[17]
The Impact of Linker Length
The number of ethylene glycol units in the PEG chain is a critical parameter that must be optimized. Increasing linker length generally:
-
Increases Hydrodynamic Size: This is the primary mechanism for reducing renal clearance and extending the in-vivo half-life of the peptide.[1][5]
-
Enhances Solubility: Longer PEG chains can significantly improve the aqueous solubility of hydrophobic peptides.[2]
-
May Decrease Biological Activity: A very long PEG chain can create steric hindrance, potentially blocking the peptide's active site and reducing its potency.[1]
The optimal length is therefore a trade-off between maximizing circulation time and retaining biological activity.[1] Studies have shown that the effect of linker length on target binding can be unpredictable and is specific to both the peptide and the target cell type, underscoring the need for empirical testing.[18][19]
Experimental Workflows & Protocols
Trustworthy and reproducible results depend on robust experimental design. The following protocols provide a self-validating framework for peptide PEGylation and characterization.
Caption: General workflow for peptide PEGylation and purification.
Protocol 1: Amine-Reactive PEGylation of a Peptide
This protocol describes a common method for conjugating a PEG-NHS ester to a peptide's N-terminal amine or lysine residues.
Rationale: The N-hydroxysuccinimide (NHS) ester is a widely used amine-reactive group that forms stable amide bonds under mild aqueous conditions.[3][20] The reaction is performed at a slightly basic pH (7-9) to ensure the target primary amines are deprotonated and nucleophilic.[21]
Materials:
-
Purified Peptide (≥95% purity)
-
Amine-Reactive Discrete PEG Linker (e.g., dPEG®-NHS Ester)
-
Reaction Buffer: 100 mM Sodium Phosphate or Sodium Bicarbonate, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO (for dissolving PEG linker)
-
Purification System: Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Causality: Ensuring the peptide is fully solubilized is critical for reaction efficiency.
-
PEG Linker Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Causality: NHS esters are susceptible to hydrolysis in aqueous solutions; preparing the stock in anhydrous DMSO and using it immediately maximizes reactivity.
-
Conjugation Reaction: Add a 3- to 10-fold molar excess of the dissolved PEG linker to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 1-2 hours. Causality: A molar excess of the PEG linker drives the reaction to completion. The exact ratio should be optimized to achieve the desired degree of PEGylation while minimizing di- or tri-PEGylation.
-
Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes. Causality: The primary amines in Tris will react with and consume any remaining active NHS esters, preventing further modification of the peptide.
-
Purification: Purify the PEGylated peptide from unreacted PEG linker, quenched linker, and unmodified peptide using RP-HPLC or SEC. The choice of method depends on the size difference between the species.
-
Analysis and Storage: Analyze the purified fractions by LC-MS to confirm the identity and purity of the conjugate. Pool the pure fractions, lyophilize, and store at -20°C or -80°C.
Protocol 2: Characterization of PEGylated Peptides
Accurate characterization is essential to validate the success of the conjugation. A combination of HPLC and mass spectrometry is the gold standard.[22]
Rationale: RP-HPLC separates molecules based on hydrophobicity. Since PEGylation increases the hydrophilic character and size of a peptide, the PEGylated conjugate will typically have a shorter retention time than the unmodified peptide. Mass spectrometry (MALDI-TOF or ESI-MS) provides an exact molecular weight, confirming the covalent attachment of the PEG linker.[22][23]
Materials:
-
Purified PEGylated Peptide sample
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
MALDI-TOF or ESI-LC-MS system
Procedure:
-
RP-HPLC Analysis:
-
Dissolve the sample in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Validation: A successful reaction will show a new, earlier-eluting peak corresponding to the PEGylated peptide, with a corresponding decrease in the peak for the unmodified peptide. Purity can be calculated from the peak areas.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified conjugate using MALDI-TOF MS or ESI-MS.
-
Validation: The observed molecular weight should match the theoretical mass of the peptide plus the mass of the attached PEG linker(s). For discrete PEGs, this will be a single, sharp peak. For polydisperse PEGs, this will be a distribution of peaks centered around the average molecular weight.[23]
-
Decision Framework for Linker Selection
Choosing the right PEG linker requires a systematic evaluation of your project's goals. The following decision tree provides a logical framework for this process.
Caption: Decision tree for selecting the optimal PEG linker.
Conclusion and Future Perspectives
The selection of a PEG linker is not a trivial choice but a critical design parameter that profoundly influences the entire development lifecycle of a peptide therapeutic. The evidence overwhelmingly supports the use of discrete PEG (dPEG®) linkers for applications demanding precision, reproducibility, and a predictable safety profile. The choice of linker architecture—heterobifunctional for controlled synthesis, and linear vs. branched based on shielding requirements—provides further control over the final conjugate's properties. As the field advances, we anticipate the development of novel linker chemistries, including more sophisticated cleavable systems and bioresponsive linkers, that will continue to refine and enhance the power of PEGylation in peptide synthesis.
References
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- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Precise PEG.
- A Head-to-Head Battle: Homobifunctional vs. Heterobifunctional PEG Linkers in Crosslinking Applications. (n.d.). Benchchem.
- Pegylation of peptides. (2017, January 30). Bachem.
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (n.d.). Frontiers.
- What are PEG Linkers? (2020, December 11). BroadPharm.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm.
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- Should My Peptide Be PEGylated? (2025, November 12). LifeTein.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (2012, May 31).
- PEGylated therapeutic peptides and proteins approved for clinical applications. (n.d.).
- Overview of PEG Linkers. (n.d.). ChemPep.
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- Method for Characterization of PEGylated Bioproducts in Biological Matrixes. (n.d.). ACS Publications.
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (n.d.). Walsh Medical Media.
- Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides. (n.d.). PubMed.
- Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. (n.d.). ResearchGate.
- What are PEG Linkers? (2019, March 22). ADC Review.
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- The Classification of Polymer PEG Derivatives. (2019, July 10).
- Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides. (2017, March 2). ResearchGate.
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- How Heterobifunctional PEG Linkers Improve Targeted Delivery. (2025, July 1). PurePEG.
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- PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. (2013, June 2). National Institutes of Health (NIH).
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- Relative density of peptides immobilized via PEG-based linkers of... (n.d.). ResearchGate.
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- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021, June 20). ACS Publications.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (n.d.). National Institutes of Health (NIH).
- Fmoc-PEG Linkers and PEGylation Reagents. (2019, November 21). Aapptec Peptides.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.).
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- PEG Linkers vs. Non-PEG Linkers: Which One Should You Use? (2025, October 6). PurePEG.
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Navigating the Analytical Maze: A Comparative Guide to HPLC Validation for Peptides with Fmoc-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) chains to peptides, a process known as PEGylation, is a cornerstone strategy in modern drug development. It offers a wealth of therapeutic benefits, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity. The use of Fmoc-protected PEG linkers in solid-phase peptide synthesis (SPPS) provides a versatile and efficient means to introduce these beneficial modifications. However, the inherent heterogeneity of both the peptide synthesis process and the PEG polymer itself presents significant analytical challenges. Ensuring the purity of the final PEGylated peptide is not merely a matter of quality control; it is a critical determinant of therapeutic efficacy and safety.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of peptide purity, with a specific focus on the unique challenges posed by Fmoc-PEG linkers. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to develop and validate robust analytical methods.
The Analytical Imperative: Why Purity Matters for PEGylated Peptides
Impurities in a peptide therapeutic can have profound consequences, ranging from reduced efficacy to severe immunogenic reactions.[1] For PEGylated peptides, the impurity profile is multifaceted and can include:
-
Process-Related Impurities from SPPS: These include truncated sequences (incomplete couplings), deletion sequences (failed deprotection), and diastereomeric impurities arising from racemization.[1] The use of Fmoc-amino acids can also introduce specific byproducts, such as dipeptides (Fmoc-Xaa-Xaa-OH) or β-alanyl impurities.[2]
-
PEG-Related Impurities: The PEGylation process itself can be incomplete, leading to the presence of unreacted peptide and excess PEG reagent. Furthermore, the inherent polydispersity of many PEG reagents means that the final product is often a mixture of species with varying PEG chain lengths.[3][4]
-
Linker-Specific Impurities: The chemistry of the Fmoc-PEG linker can introduce its own set of impurities, such as byproducts from the coupling of the bulky linker or incomplete removal of the Fmoc protecting group.
Given this complex impurity landscape, a well-validated HPLC method is indispensable for ensuring the identity, purity, and consistency of the final drug substance.
The Workhorse of Peptide Analysis: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used technique for the analysis of peptide purity due to its high resolving power and compatibility with a wide range of peptide hydrophobicities.[5] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[6]
Causality Behind Experimental Choices in RP-HPLC for Fmoc-PEGylated Peptides
-
Column Chemistry: While C18 columns are the standard, the choice of alkyl chain length (e.g., C8, C4) can influence retention and selectivity, particularly for larger or more hydrophobic PEGylated peptides. Shorter chain lengths can provide better access for larger molecules to the stationary phase pores.[7]
-
Mobile Phase Modifiers: Ion-pairing agents are crucial for achieving sharp peaks and good resolution.
-
Trifluoroacetic Acid (TFA): Traditionally used at a concentration of 0.1%, TFA effectively pairs with basic residues on the peptide, increasing its hydrophobicity and retention. It also suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.[6]
-
Formic Acid (FA): While offering better compatibility with mass spectrometry (MS), FA is a weaker ion-pairing agent and may lead to broader peaks on some columns. However, specialized columns designed for use with FA are available.
-
-
Organic Solvent: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. The gradient of acetonitrile is carefully optimized to achieve the desired separation.
-
Temperature: Operating at elevated temperatures (e.g., 45-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer kinetics.[8]
The Impact of the PEG Chain on RP-HPLC Retention
A key consideration in the analysis of PEGylated peptides is the influence of the PEG moiety on chromatographic behavior. Counterintuitively, for smaller peptides, increasing the length of the attached PEG chain often leads to an increase in retention time in RP-HPLC.[3][4] This is because the PEG chain itself can interact with the hydrophobic stationary phase. The polydispersity of the PEG chain can also lead to significant peak broadening.[3][4]
An Orthogonal Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar peptides or when RP-HPLC fails to provide adequate resolution of certain impurities, HILIC offers a powerful orthogonal separation mechanism.[9] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile). A water-enriched layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes into this layer.
HILIC is particularly well-suited for separating species based on differences in polarity and can be an excellent complementary technique to RP-HPLC for comprehensive purity profiling.
Experimental Protocols
The following protocols provide a starting point for developing and validating HPLC methods for Fmoc-PEGylated peptides. It is crucial to optimize these methods for the specific peptide of interest.
Protocol 1: General RP-HPLC Purity Analysis
Objective: To determine the purity of a crude or purified Fmoc-PEGylated peptide and separate it from common synthesis-related impurities.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: HILIC for Orthogonal Purity Assessment
Objective: To provide an alternative selectivity for the separation of polar impurities that may co-elute with the main peptide in RP-HPLC.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in 90% acetonitrile / 10% water with 0.1% TFA to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Amide-based HILIC, 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in 95% acetonitrile / 5% water.
-
Mobile Phase B: 0.1% TFA in 50% acetonitrile / 50% water.
-
Gradient: 0-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Data Presentation: A Comparative Look
The following tables summarize key performance metrics for the different HPLC methodologies.
Table 1: Comparison of HPLC Columns for Fmoc-PEGylated Peptide Analysis
| Column Type | Stationary Phase | Advantages | Disadvantages |
| RP-HPLC | |||
| C18 | Octadecylsilane | General purpose, high hydrophobicity, good retention for a wide range of peptides. | May exhibit excessive retention for very hydrophobic PEGylated peptides. |
| C8 | Octylsilane | Less hydrophobic than C18, suitable for more hydrophobic peptides. | May provide insufficient retention for very polar peptides. |
| C4 | Butylsilane | Low hydrophobicity, ideal for large, hydrophobic PEGylated proteins and peptides. | Limited retention for smaller, more polar peptides. |
| HILIC | |||
| Amide | Amide-functionalized silica | Good retention for polar and hydrophilic peptides, orthogonal selectivity to RP. | Can be sensitive to mobile phase water content, longer equilibration times. |
| Bare Silica | Unbonded silica | Strong retention for very polar compounds, different selectivity to bonded phases. | Can have strong silanol interactions leading to peak tailing for basic peptides. |
Table 2: Performance Characteristics of Different Detection Methods
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Absorbance of peptide bonds (210-220 nm) or aromatic residues (280 nm) | Robust, simple, widely available, good sensitivity for peptides. | PEG moiety is non-chromophoric and therefore invisible. |
| Charged Aerosol Detector (CAD) | Nebulization and charge measurement of non-volatile analytes | Universal detection of non-volatile analytes, including PEG. Response is proportional to mass. | Requires volatile mobile phases, response can be non-linear. |
| Mass Spectrometry (MS) | Mass-to-charge ratio measurement | Provides molecular weight information for peak identification, highly sensitive and specific. | Ion suppression with TFA, more complex and expensive instrumentation. |
Visualization of Workflows
Diagram 1: RP-HPLC Workflow for Purity Validation
Sources
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- 2. benchchem.com [benchchem.com]
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- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Fmoc vs. Boc Chemistry for Solid-Phase Peptide Synthesis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) represents a critical decision point that dictates the strategic approach to assembling a target peptide. This guide provides an in-depth, objective comparison of these two cornerstone methodologies, moving beyond a simple recitation of facts to explore the causal relationships behind experimental choices. As Senior Application Scientists, our goal is to equip you with the technical understanding and field-proven insights necessary to select the optimal chemistry for your specific peptide, particularly when faced with challenging sequences.
The Bedrock of SPPS: The Principle of Orthogonal Protection
Successful solid-phase peptide synthesis hinges on the concept of orthogonal protection.[1][2][3][4] This strategy employs multiple classes of protecting groups within a single molecule, each of which can be selectively removed under distinct chemical conditions without affecting the others.[3][4] In the context of SPPS, this allows for the iterative and controlled elongation of the peptide chain. A typical SPPS strategy involves two main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at the beginning of each amino acid coupling cycle.[4]
-
"Permanent" side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis and are removed during the final cleavage of the peptide from the solid support.[2][4]
The fundamental difference between Fmoc and Boc chemistries lies in the nature of the temporary Nα-protecting group and, consequently, the entire orthogonal scheme.[5][6]
At a Glance: Core Chemical Differences
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[5][7] | Moderately strong acid (e.g., 50% TFA in DCM)[5][7] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[1][7] | Strong acid-labile (e.g., Benzyl-based)[1][5] |
| Final Cleavage Reagent | Strong acid (e.g., TFA)[7][8] | Very strong acid (e.g., HF, TFMSA)[1][7][8] |
| Orthogonality | High degree of true orthogonality[1][7][9] | Relies on graded acid lability (quasi-orthogonal)[1][7][9] |
The Two Chemistries: A Mechanistic Deep Dive
Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc strategy is often considered the modern standard for SPPS due to its milder reaction conditions and high degree of orthogonality.[5][10][11] The Nα-Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine, most commonly piperidine, via a β-elimination mechanism.[1][12][13] This allows for the use of acid-labile tert-butyl (tBu) based protecting groups for the side chains, which are then removed simultaneously with the peptide's cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[5][10]
DOT Diagram: Fmoc SPPS Workflow
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Boc/Bzl Strategy: The Classic Approach
The Boc strategy, pioneered by Merrifield, is the original method for SPPS.[][] It utilizes the acid-labile Boc group for temporary Nα-protection, which is removed with a moderately strong acid like TFA.[5][16] The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1][5][8] This reliance on differential acid lability for selective deprotection means the Boc/Bzl scheme is not truly orthogonal but rather "quasi-orthogonal".[1][9]
DOT Diagram: Boc SPPS Workflow
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Comparative Analysis for Specific Peptide Classes
The choice between Fmoc and Boc chemistry is not merely a matter of preference but is often dictated by the specific physicochemical properties of the target peptide.
Hydrophobic and Aggregation-Prone Peptides
Challenge: Peptides with a high content of hydrophobic residues are prone to interchain aggregation during synthesis, leading to poor solvation, incomplete reactions, and low yields.[10] This is a significant hurdle, particularly in Fmoc chemistry where the growing peptide chain is neutral.
Advantage: Boc Chemistry. The Boc strategy often provides superior results for hydrophobic peptides.[5][7][][17] The rationale is twofold:
-
Protonation: During the acidic deprotection step, the newly exposed N-terminal amine is protonated. This positive charge disrupts the intermolecular hydrogen bonding that contributes to aggregation, thereby improving solvation and accessibility for the incoming amino acid.[7][17]
-
Stronger Solvents: The solvents and reagents used in Boc chemistry, such as neat TFA and HF, are highly effective at disrupting secondary structures and aggregates.[]
Case Study: Amyloid Beta (Aβ) Peptides. The synthesis of Aβ peptides, notorious for their aggregation propensity, often benefits from the Boc/Bzl strategy, which can lead to higher crude purity and yields compared to Fmoc/tBu approaches.[7]
Peptides with Acid-Sensitive Residues
Challenge: Certain amino acid residues are susceptible to modification or degradation under strongly acidic conditions. Examples include tryptophan (oxidation, alkylation), methionine (oxidation), and peptides containing certain post-translational modifications like glycosylation or sulfation.[1][9][]
Advantage: Fmoc Chemistry. The mild, basic deprotection conditions of the Fmoc strategy are highly compatible with acid-sensitive residues.[][] The final cleavage with TFA is a single, relatively short exposure to strong acid, minimizing the cumulative damage that can occur with the repeated TFA treatments in Boc chemistry.[19] For instance, the synthesis of peptides containing acid-labile O-glycosylations is preferentially carried out using the Fmoc/tBu approach.[9][11]
Long Peptides and Small Proteins
Challenge: The synthesis of long peptides (>50 amino acids) pushes the limits of SPPS, where cumulative yield per cycle is paramount. Incomplete reactions at any stage can lead to a complex mixture of deletion sequences that are difficult to purify.
Advantage: Generally Fmoc, but Boc remains relevant.
-
Fmoc: The ease of automation and real-time monitoring of Fmoc deprotection (by UV absorbance of the dibenzofulvene-piperidine adduct) have made it the dominant strategy for the routine synthesis of long peptides.[1][11] The generally higher coupling efficiencies and milder conditions contribute to cleaner crude products.[5]
-
Boc: Despite the advantages of Fmoc, the Boc strategy remains a powerful tool for synthesizing long, difficult sequences where aggregation is the primary concern.[5][] The aggressive deprotection and cleavage conditions can effectively disrupt aggregates that might otherwise terminate the synthesis.[]
Peptides with Post-Translational Modifications (PTMs)
Challenge: The introduction of PTMs often requires the use of specialized, orthogonally protected amino acid derivatives. The stability of the PTM to the overall synthetic conditions is a major consideration.
Advantage: Fmoc Chemistry. The true orthogonality of the Fmoc/tBu strategy provides a significant advantage.[1][2] It allows for the selective deprotection of an auxiliary protecting group on a side chain (e.g., Alloc, ivDde) to perform on-resin modifications without affecting the Nα-Fmoc or side-chain tBu groups. This is crucial for creating branched, cyclic, or specifically labeled peptides. The milder conditions are also more compatible with delicate PTMs like phosphorylation and glycosylation.[11]
Quantitative Performance and Side Reactions
| Parameter | Fmoc Strategy | Boc Strategy |
| Crude Purity (Routine Peptides) | Generally higher due to milder conditions and fewer side reactions.[5] | Can be lower due to repeated acid exposure, but excellent for specific cases. |
| Common Side Reactions | Aspartimide formation: Particularly at Asp-Gly or Asp-Ser sequences.[20] Diketopiperazine formation: At the dipeptide stage.[20] Racemization: Especially at Cys and His residues, though minimized with modern activators.[] | t-Butylation: Alkylation of Trp and Met residues by t-butyl cations generated during deprotection.[1] Oxidation: Met to its sulfoxide.[20] Side-chain protecting group loss: Premature cleavage of some Bzl-based groups with repeated TFA treatment.[11] |
| Automation Friendliness | High; UV monitoring of Fmoc deprotection allows for feedback control.[1][11] | Lower; requires specialized equipment to handle corrosive reagents like HF.[9][21] |
| Reagent Safety & Handling | Generally safer; avoids highly toxic and corrosive HF.[11] | Requires specialized equipment and handling procedures for HF or TFMSA.[21] |
Experimental Protocols: A Self-Validating System
The following protocols provide a generalized framework. Researchers must optimize conditions based on the specific peptide sequence, resin, and available instrumentation.
Protocol 1: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Wang for C-terminal acid, Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[12]
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes to ensure complete deprotection.[12]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU; 0.95 equivalents relative to the amino acid) and a base (e.g., DIEA; 2 equivalents relative to the coupling reagent) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes at room temperature.[12]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. A negative result (yellow beads) is desired.[12][21]
-
Cycle Repetition: Return to step 2 for the next amino acid addition.
Protocol 2: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% (v/v) TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA/DCM for 20-30 minutes.[16]
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with an alcohol like isopropanol (IPA) to help remove residual acid.
-
Treat the resin with 5-10% (v/v) DIEA in DCM for 2-5 minutes to neutralize the N-terminal ammonium salt.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF or DCM.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 60-120 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times).
-
Cycle Repetition: Return to step 2.
Protocol 3: Final Cleavage and Deprotection
Fmoc Chemistry Cleavage:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). For many modern syntheses using appropriate side-chain protection (e.g., Trp(Boc)), a simpler cocktail like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.
-
Treat the resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Boc Chemistry Cleavage:
CAUTION: This procedure requires specialized equipment and extreme care due to the use of highly toxic and corrosive anhydrous HF.
-
Wash the final peptide-resin with DCM and dry it thoroughly under high vacuum.
-
Place the peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the vessel.
-
Allow the reaction to proceed at 0°C for 60-90 minutes.
-
Remove the HF under vacuum.
-
Wash the resin/peptide mixture with cold diethyl ether to remove organic scavengers and byproducts.
-
Extract the peptide from the resin with an appropriate solvent (e.g., dilute acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Conclusion: A Strategic Decision
The debate of Fmoc versus Boc is not about which chemistry is definitively "better," but which is better suited for a specific synthetic challenge.
-
The Fmoc/tBu strategy has rightfully become the dominant methodology for routine peptide synthesis. Its milder conditions, true orthogonality, and amenability to automation make it a robust and versatile choice, particularly for peptides containing sensitive residues or requiring on-resin modifications.[5][19][22]
-
The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment, remains an indispensable tool. Its power in mitigating aggregation in hydrophobic and difficult sequences ensures its continued relevance in the synthesis of challenging targets that may fail with Fmoc chemistry.[5][7][17]
Ultimately, a deep understanding of the underlying chemical principles of both strategies, coupled with a careful analysis of the target peptide's sequence, empowers the researcher to make an informed, data-driven decision. This strategic selection is the first and most critical step toward the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 143-155. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]
-
Collins, J. M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
Harris, P. W., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(3), 246-255. Retrieved from [Link]
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- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chempep.com [chempep.com]
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- 22. benchchem.com [benchchem.com]
Optimizing Peptide Activity: A Comparative Guide to Assessing the Impact of Linker Length
Abstract
In the realm of therapeutic peptides, fusion proteins, and antibody-drug conjugates (ADCs), the linker connecting distinct functional domains is not merely a passive spacer but a critical determinant of overall bioactivity.[1][2][3] The length, flexibility, and composition of this peptide linker can profoundly influence the stability, pharmacokinetics, and, most importantly, the therapeutic efficacy of the engineered molecule.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the impact of linker length on peptide activity. We will delve into the underlying principles of linker design, present a detailed experimental workflow for comparative analysis, and offer insights into the interpretation of the resulting data. This guide is designed to be a self-validating system, empowering you to make informed decisions in the rational design of potent and effective peptide-based therapeutics.
Introduction: The Linker as a Modulator of Peptide Function
A peptide linker is a sequence of amino acids that connects two or more molecular entities, such as protein domains, a peptide and a cytotoxic drug, or a peptide and a nanoparticle.[1][2][3] Its primary functions are to ensure that the connected moieties can fold and function independently without steric hindrance, and to control the spatial arrangement between them.[1][5][6] The choice of linker is a critical design parameter that can dictate the success or failure of a therapeutic candidate.
Key Characteristics of Peptide Linkers:
-
Length: The number of amino acid residues in the linker directly impacts the distance between the connected domains.[1] An insufficient length may lead to steric clashes and impaired activity, while an excessively long linker could result in instability or undesirable flexibility.[1]
-
Flexibility vs. Rigidity: The amino acid composition determines the linker's conformational freedom.
-
Flexible Linkers: Often composed of small, non-polar (e.g., Glycine) or polar (e.g., Serine, Threonine) residues, these linkers provide a high degree of movement.[1][2][5][7] The commonly used (Gly4Ser)n motif is a prime example, offering flexibility and improved solubility.[7]
-
Rigid Linkers: These linkers, often incorporating proline residues or forming α-helical structures (e.g., (EAAAK)n), create a more defined separation between domains.[1][5][6] They are preferred when a specific spatial orientation is crucial for activity.[5][6]
-
-
Composition: The choice of amino acids influences solubility, stability against proteolytic degradation, and potential immunogenicity.[1][2]
The central hypothesis of this guide is that a systematic variation of linker length, while keeping the composition relatively constant, will reveal an optimal distance for maximal peptide activity.
Experimental Design: A Step-by-Step Approach to Linker Length Optimization
This section outlines a robust experimental workflow to compare the activity of a peptide therapeutic with varying linker lengths. The process is designed to be logical and self-validating, ensuring the generation of reliable and interpretable data.
Caption: Experimental workflow for assessing the impact of linker length on peptide activity.
Phase 1: Design and Synthesis of Peptide Variants
The initial and most critical step is the rational design of a library of peptide variants.
Step-by-Step Protocol:
-
Define the Core Peptide: Identify the active domains of your peptide (e.g., receptor-binding motif, enzymatic domain).
-
Select a Linker Motif: For this comparative study, a flexible linker such as (Gly4Ser)n is recommended to minimize structural constraints.[7]
-
Vary the Linker Length: Create a series of peptide variants where 'n' (the number of repeating units) is systematically varied. A good starting point is n = 1, 2, 3, 4, and 5. This will generate linkers of 5, 10, 15, 20, and 25 amino acids. It may also be prudent to include a variant with no linker (n=0) as a baseline control.[5]
-
Peptide Synthesis: Synthesize the designed peptides using standard solid-phase peptide synthesis (SPPS) protocols.[8][9]
-
Purification: Purify the synthesized peptides to >95% purity using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of each peptide variant using mass spectrometry.[10]
Phase 2: In Vitro Activity Assessment
This phase involves a series of assays to quantitatively measure the impact of linker length on both the binding and functional activity of the peptides.
These assays determine how strongly your peptide variants bind to their target.[11]
Recommended Techniques:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on association (ka) and dissociation (kd) rates, allowing for the calculation of the equilibrium dissociation constant (KD).[10][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method to determine the relative binding affinities of your peptide library.[11]
-
Filter-Binding Assays: A cost-effective method for determining Kd values, particularly useful for peptide-protein interactions.[12]
Experimental Protocol (SPR):
-
Immobilize the target protein on a sensor chip.
-
Prepare a dilution series for each peptide variant.
-
Inject the peptide solutions over the sensor chip and record the binding response.
-
Regenerate the sensor chip surface between samples.
-
Fit the resulting sensorgrams to a suitable binding model to determine ka, kd, and KD.
These assays measure the biological response elicited by the peptide variants in a cellular context.[13]
Examples of Functional Assays:
-
Cell Proliferation/Viability Assays: Measure the effect of the peptides on cell growth or death (e.g., MTS, CellTiter-Glo).[14]
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is responsive to the signaling pathway activated by the peptide.
-
Neutralization Assays: Assess the ability of the peptides to block the activity of a ligand or virus.[13]
-
Cell Adhesion Assays: Measure the ability of peptides to inhibit or promote cell adhesion to a substrate.[15]
Experimental Protocol (Reporter Gene Assay):
-
Seed cells containing the reporter gene construct in a 96-well plate.
-
Treat the cells with a concentration range of each peptide variant.
-
Incubate for a predetermined time to allow for a biological response.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence, fluorescence).
-
Plot the response against the peptide concentration and determine the EC50 value for each variant.
Phase 3: Structural Analysis (Optional but Recommended)
Understanding the structural consequences of varying linker length can provide invaluable insights into the mechanism of action.
Recommended Techniques:
-
Circular Dichroism (CD) Spectroscopy: Provides information on the secondary structure (e.g., alpha-helix, beta-sheet) of the peptides in solution.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide high-resolution 3D structures of the peptides, revealing how the linker influences the overall conformation.[17][18]
Experimental Protocol (CD Spectroscopy):
-
Prepare solutions of each peptide variant in a suitable buffer.
-
Record the CD spectra over a range of wavelengths (typically 190-260 nm).
-
Analyze the spectra to estimate the percentage of different secondary structural elements.
Data Analysis and Interpretation
The culmination of the experimental work is the careful analysis and interpretation of the collected data.
Tabulating the Results
Summarize the quantitative data in a clear and concise table for easy comparison.
| Peptide Variant | Linker Length (Amino Acids) | Binding Affinity (KD, nM) | Functional Activity (EC50, nM) |
| No Linker | 0 | ||
| (Gly4Ser)1 | 5 | ||
| (Gly4Ser)2 | 10 | ||
| (Gly4Ser)3 | 15 | ||
| (Gly4Ser)4 | 20 | ||
| (Gly4Ser)5 | 25 |
Correlating Linker Length with Activity
Plot the binding affinity (KD) and functional activity (EC50) as a function of linker length. This will visually represent the structure-activity relationship (SAR).
Caption: Hypothetical relationship between linker length and peptide activity.
Interpreting the Outcomes
-
Optimal Length: The linker length that results in the lowest KD and EC50 values is considered optimal for the tested application.[14]
-
Suboptimal Lengths:
-
Too Short: High KD and EC50 values may indicate steric hindrance between the functional domains.
-
Too Long: Increasing KD and EC50 values with longer linkers could suggest increased flexibility leading to a less favorable binding conformation or instability.[1]
-
-
No Linker: The activity of the no-linker construct provides a crucial baseline to determine if a linker is necessary at all.[5]
Conclusion: Rational Design for Enhanced Peptide Therapeutics
The systematic assessment of linker length is a cornerstone of rational peptide design. By following the comprehensive workflow outlined in this guide, researchers can move beyond trial-and-error approaches and make data-driven decisions to optimize the activity of their peptide-based therapeutics. The principles and methodologies described herein are broadly applicable to a wide range of applications, from the development of novel fusion proteins to the refinement of antibody-drug conjugates. Ultimately, a well-characterized linker is key to unlocking the full therapeutic potential of engineered peptides.
References
- Vertex AI Search. Peptide Linkers.
- Polyplus. Peptide Linkers in Protein Engineering.
- General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Chemical Biology.
- Cre
- Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369.
- Gomis-Rüth, F. X., & Fita, I. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design and Selection, 27(10), 343-352.
- Arai, R., Ueda, H., Kitayama, A., Kamiya, N., & Nagamune, T. (2001). Design of the linkers which effectively separate domains of a bifunctional fusion protein. Protein engineering, 14(8), 529-532.
- Use of Proteomics and Peptidomics Methods in Food Bioactive Peptide Science and Engineering.
- Cyrus, K., Minter, A. R., & Crews, C. M. (2015). Impact of linker length on the activity of PROTACs. ACS medicinal chemistry letters, 6(7), 824–828.
- Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review.
- Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
- BenchChem. The Role of Glycine Repeats in Peptide Linkers: An In-depth Technical Guide.
- Biosynth. (2024).
- Advanced Analytical Techniques for Peptide Characteriz
- Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. ACS Omega.
- Icosagen. Cell Based Activity Assays for Functional Testing.
- Zhang, Y., et al. (2012). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. Molecular BioSystems.
- Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine. ACS Omega.
- In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides.
- Linkers in the structural biology of protein–protein interactions. Protein Science.
- Cyclic Peptide Linker Design and Optimization by Molecular Dynamics Simul
- Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Medicinal Chemistry Letters.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules.
- Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization.
- peptide nmr.
- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
- Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Comput
- Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules.
- Protein-peptide Interaction - TDC - Therapeutics D
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current Protocols in Protein Science.
- Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI.
- Integrated Screening & Assay Capabilities Facilit
- Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases.
- Contrasting LBAs and LC-MS for Peptide and Protein Bioanalysis. YouTube.
- of the NMR data for the linker peptide. (a) Secondary shifts ΔCα-ΔCβ....
- Analysis of peptide structure using NMR spectroscopy. Calculated...
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A Comparative Guide to the Biological Activity of Peptides Synthesized with N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, optimizing for stability, solubility, and pharmacokinetic profiles while maintaining potent biological activity is a paramount challenge. Chemical modification is a key strategy to overcome these hurdles, and the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has emerged as a leading approach.[1][2] This guide provides an in-depth technical comparison of peptides synthesized with N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a short, hydrophilic linker, against alternative modification strategies. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their peptide drug development endeavors.
The Rationale for Peptide Modification: Introducing this compound
Native peptides often suffer from rapid proteolytic degradation and renal clearance, limiting their therapeutic efficacy.[2][3] this compound is a valuable tool in solid-phase peptide synthesis (SPPS) to counteract these limitations.[4] This molecule incorporates a short, discrete PEG linker (often referred to as a mini-PEG) that imparts several beneficial properties.
The fluorenylmethyloxycarbonyl (Fmoc) group allows for seamless integration into standard Fmoc-based SPPS protocols, enabling site-specific modification of the peptide.[5][6] The 8-amino-3,6-dioxa-octyl component provides a hydrophilic spacer that can enhance the solubility and stability of the final peptide conjugate.[4] The succinamic acid moiety provides a carboxylic acid handle for conjugation to the free N-terminus or a side chain of a peptide.
The core advantages of utilizing a short PEG linker like the one derived from this compound include:
-
Enhanced Hydrophilicity: The ethylene glycol units increase the water solubility of hydrophobic peptides.
-
Improved Pharmacokinetics: The increased hydrodynamic radius can reduce renal clearance, prolonging the circulation half-life.[1][2]
-
Steric Shielding: The PEG chain can protect the peptide backbone from enzymatic degradation.
-
Reduced Immunogenicity: The linker can mask antigenic epitopes on the peptide, reducing the likelihood of an immune response.[7]
Comparative Analysis of Biological Activity: PEGylation vs. Alternatives
While PEGylation offers significant advantages, it is crucial to understand its impact on the biological activity of the peptide. The addition of a PEG chain, even a short one, can sometimes lead to a decrease in receptor binding affinity and in vitro potency due to steric hindrance.[1] However, this can be offset by the improved in vivo performance.
Here, we compare the biological activity of peptides modified with a short PEG linker to unmodified peptides and those modified with other common strategies.
| Modification Strategy | Target Peptide | Key Biological Activity Metric | Unmodified Peptide Activity | Modified Peptide Activity | Fold Change | Reference |
| Short PEGylation | Antimicrobial Peptide (CaLL) | IC50 vs. B. anthracis | ~5 µM | ~6 µM (PEG2-CaLL) | ~0.8x | [8] |
| Short PEGylation | Antimicrobial Peptide (PG-1) | Hemolytic Activity (HC50) | 13.4 µM | >200 µM (NPG750) | >14.9x (decrease) | [9] |
| Longer PEGylation | Trastuzumab Fab Fragment | HER2 Binding Affinity (KD) | 0.1 nM | 10.2 nM (20 kDa PEG) | 102x (decrease) | [10] |
| Glycosylation | Host Defense Peptide (IDR1018) | Anti-biofilm Activity (MBEC) | 8 µg/mL | >128 µg/mL | >16x (decrease) | |
| Acylation (Lipidation) | GLP-1 Analogue | GLP-1R Binding Affinity (IC50) | 0.8 nM | 0.5 nM | 1.6x (increase) |
Key Insights:
-
Short PEGylation often results in a modest decrease in in vitro activity , as seen with the antimicrobial peptide CaLL.[8] However, it can significantly reduce off-target toxicity, such as hemolysis, dramatically improving the therapeutic index.[9]
-
Longer PEG chains tend to have a more pronounced negative impact on receptor binding affinity , as demonstrated with the Trastuzumab Fab fragment.[10] This highlights the importance of optimizing the PEG linker length for each specific peptide.
-
Alternative modification strategies like glycosylation can also lead to a reduction in activity.
-
Acylation, or lipidation, can in some cases enhance receptor binding affinity , but may also increase plasma protein binding and affect biodistribution.
Experimental Protocols for Evaluating Biological Activity
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for key experiments to assess the biological activity of modified peptides.
Solid-Phase Synthesis of a Peptide with this compound
This protocol outlines the manual synthesis of a peptide with the PEG linker attached to the N-terminus using Fmoc solid-phase peptide synthesis.[5][6][11]
Caption: Workflow for Solid-Phase Peptide Synthesis with N-terminal PEGylation.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the first amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
PEG Linker Coupling: For N-terminal modification, after the final amino acid coupling and Fmoc deprotection, couple this compound using the same coupling procedure as for amino acids.
-
Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in complete culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.
Cellular Uptake Analysis of Fluorescently Labeled Peptides
This protocol describes how to quantify the cellular uptake of peptides that have been labeled with a fluorescent dye.[13][14]
Caption: Workflow for Cellular Uptake Assay of Fluorescent Peptides.
Materials:
-
Fluorescently labeled peptide (e.g., with FITC, TAMRA)
-
Mammalian cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
24-well plates
-
Fluorometer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptide at the desired concentration and incubate for a specific time period (e.g., 1-4 hours).
-
Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Fluorescence Measurement: Transfer the cell lysates to a microplate and measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration to determine the amount of peptide uptake per milligram of cell protein.
Alternatives to PEGylation
While PEGylation is a well-established strategy, concerns about the potential for immunogenicity of PEG and the non-biodegradable nature of high molecular weight PEGs have driven the development of alternatives.[15][16][17]
-
PASylation: This technology utilizes the genetic fusion of a peptide or protein with a polypeptide sequence rich in proline, alanine, and serine (PAS).[18] These PAS sequences are hydrophilic and have a large hydrodynamic radius, mimicking the effects of PEGylation.[18] A key advantage is that PASylated proteins can be produced recombinantly, avoiding chemical conjugation steps.[18]
-
Polysarcosine (pSar): Polysarcosine is a biodegradable polymer of N-methylated glycine.[19] It is highly water-soluble and has been shown to be non-immunogenic. pSar can be conjugated to peptides to improve their pharmacokinetic properties.[19]
-
HESylation: This involves the covalent attachment of hydroxyethyl starch (HES), a biodegradable polymer, to the peptide.
-
Zwitterionic Polymers: Polymers containing both positive and negative charges, such as poly(carboxybetaine) and poly(sulfobetaine), are highly resistant to protein fouling and have low immunogenicity, making them promising alternatives to PEG.[17][19]
The choice of modification strategy will depend on the specific peptide, its intended application, and the desired balance between in vitro activity, in vivo efficacy, and potential for immunogenicity.
Conclusion
The use of this compound provides a straightforward and effective method for introducing a short PEG linker into a peptide sequence, which can significantly improve its drug-like properties. While this modification may lead to a slight reduction in in vitro biological activity, the gains in stability, solubility, and pharmacokinetic profile often translate to enhanced in vivo efficacy and an improved therapeutic index. For researchers and drug developers, a thorough evaluation of the biological activity of modified peptides using the assays described in this guide is essential for making informed decisions. Furthermore, exploring alternatives to PEGylation may offer additional advantages for specific applications. A data-driven approach, combining rational design with rigorous experimental validation, will be crucial for the successful development of next-generation peptide therapeutics.
References
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- BenchChem. (2025). A Comparative Guide to the Biological Activity of PEGylated vs. Native Proteins. BenchChem Technical Document.
- Felix, A. M. (1995). Site-specific pegylation of peptides. In Poly(ethylene glycol) chemistry and biological applications (pp. 218-238). American Chemical Society.
- Li, C., & Wallace, S. (2024). Polypeptides as alternatives to PEGylation of therapeutic agents. Expert Opinion on Drug Delivery, 21(1), 1-15.
- Schlapschy, M., Binder, U., Börger, C., Theobald, I., Wachinger, K., Kisling, S., ... & Skerra, A. (2013). PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins. Protein Engineering, Design and Selection, 26(8), 489-501.
- Zhang, Y., Li, C., & Wallace, S. (2023). Polypeptides as alternatives to PEGylation of therapeutic agents. Expert Opinion on Drug Delivery, 1-15.
- LifeTein. (2018, June 26). How to measure the cellular uptake of peptides? LifeTein Peptide Blog.
- Bioprocess Online. (2023, November 22).
- Ghaffar, K. A., Giddam, A. K., Zaman, M., Skwarczynski, M., & Toth, I. (2020). Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation, Model Membrane Interactions, and Antimicrobial Activity while Improving Lung Tissue Biocompatibility following Airway Delivery. Molecular Pharmaceutics, 17(10), 3993–4005.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Synthetic Peptides. BenchChem Technical Document.
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- ResearchGate. (n.d.). Comparison of the antibiotic activity of the PEGylated vancomycin-peptide conjugates on vancomycin-resistant bacterial strains.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Martin, A. D., & De la Zerda, A. (2020). Antimicrobial Peptide–Poly(ethylene glycol) Conjugates: Connecting Molecular Architecture, Solution Properties, and Functional Performance. ACS Polymers Au, 1(1), 18-29.
- Zhang, C., Yang, N., Wang, X., Wang, K., & Wang, Z. (2021). PEGylation of the Antimicrobial Peptide PG-1: A Link between Propensity for Nanostructuring and Capacity of the Antitrypsin Hydrolytic Ability. Journal of Medicinal Chemistry, 64(14), 10469–10481.
- Shiu, H. Y., & Chen, C. S. (2020). The Importance of Poly(ethylene glycol)
- Sigma-Aldrich. (n.d.).
- Bechara, C., & Sagan, S. (2019). Determination of Cellular Uptake and Endocytic Pathways. In Peptide-Based Drug Design (pp. 235-247). Humana, New York, NY.
- Asad, S., Mohammadi, E., & Kouhpayeh, S. (2016). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Avicenna journal of medical biotechnology, 8(4), 168.
- CPC Scientific. (n.d.).
- Liénard, B. M., & Hubin, E. (2019). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Pharmaceutics, 11(11), 596.
- Abcam. (n.d.). MTT assay protocol.
- Veronese, F. M., & Pasut, G. (2005). Peptide and protein PEGylation: a review of problems and solutions.
- Szymańska, K., Płaziński, W., & Mak-uch, A. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Advances, 15(1), 123-134.
- Zhang, F., Liu, M., & Chen, P. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology, 11.
- Wang, Y. S., & Young, J. D. (2013). Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. Journal of Pharmaceutical Sciences, 102(7), 2135-2143.
- Kondo, E., Saito, K., & Tashiro, Y. (2018). In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. Molecules, 23(11), 2946.
- SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
- Sittampalam, G. S., & Kahl, S. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Choi, J. W., & Dong, C. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1547-1560.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- MilliporeSigma. (n.d.).
- Chem-Impex. (n.d.). This compound.
- BOC Sciences. (n.d.). How PEGylation Enhances Peptide Stability and Half-Life in Drug Development?
- BenchChem. (2025).
- Biocompare. (2017, November 28). PEGylation for Improving the Properties of Peptide-Based APIs.
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
- Morais, M., et al. (2016). Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen. International Journal of Molecular Sciences, 17(4), 491.
- BenchChem. (2025).
- BenchChem. (2025). Green Chemistry Protocols for Solid-Phase Peptide Synthesis with Fmoc-Ser(Ac)-OH.
- Dai, C., Stephenson, R. J., Skwarczynski, M., & Toth, I. (2020). Application of Fmoc-SPPS, Thiol-Maleimide Conjugation, and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition “Click” Reaction in the Synthesis of a Complex Peptide-Based Vaccine Candidate Against Group A Streptococcus. In Peptide Synthesis (pp. 19-35). Humana, New York, NY.
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- 5. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]
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- 8. Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation, Model Membrane Interactions, and Antimicrobial Activity while Improving Lung Tissue Biocompatibility following Airway Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation of the Antimicrobial Peptide PG-1: A Link between Propensity for Nanostructuring and Capacity of the Antitrypsin Hydrolytic Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Scientist's Guide: Confirming the Sequence of Peptides with PEG Spacers by Mass Spectrometry
The conjugation of polyethylene glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a cornerstone of modern drug development. It enhances the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which improves stability, extends circulating half-life, and can reduce immunogenicity.[1] However, this modification introduces significant analytical hurdles.[2][3] The inherent polydispersity of PEG polymers and the challenge of pinpointing attachment sites make the structural confirmation of these molecules a complex task requiring sophisticated analytical strategies.[1][4]
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for sequencing PEGylated peptides. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to design robust, self-validating methods for the definitive characterization of these critical biotherapeutics.
Chapter 1: The Core Challenge—Why PEGylation Complicates MS Analysis
Confirming the sequence of a PEGylated peptide is not a trivial extension of standard proteomics workflows. The PEG moiety introduces several confounding factors:
-
Heterogeneity and Polydispersity: Commercial PEG reagents are not single molecular entities but rather a distribution of polymer chains of varying lengths.[5][6] This results in a broad mass distribution for the conjugated peptide, complicating the mass spectrum and making it difficult to isolate a single precursor ion for fragmentation.
-
Ionization Suppression and Spectral Complexity: In Electrospray Ionization (ESI), the large, flexible PEG chain can lead to a wide envelope of charge states, creating highly complex spectra that are challenging to deconvolute.[7][8] In some cases, the peptide signal may be suppressed.
-
Preferential Fragmentation: During tandem mass spectrometry (MS/MS) using traditional Collision-Induced Dissociation (CID), the energy applied to the precursor ion is often preferentially dissipated along the chemically labile ether bonds of the PEG chain. This results in a spectrum dominated by PEG-related fragment ions, revealing little to no information about the underlying peptide sequence.
Chapter 2: A Comparative Guide to Ionization Techniques
The first decision in any MS workflow is the choice of ionization source. For PEGylated peptides, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the primary contenders, each with distinct advantages.[7]
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Principle | Co-crystallized sample is ionized by a laser, primarily generating singly charged ions[8]. | A high voltage creates an aerosol of charged droplets from a liquid sample, often resulting in multiply charged species[7]. |
| Spectra Complexity | Simpler spectra with predominantly singly charged ions make it easier to interpret the average molecular weight and the heterogeneous PEG distribution[7][8]. | Generates complex spectra with multiple overlapping charge states for each PEGylated species, which can be challenging to deconvolute[7][8][9]. |
| Automation & Throughput | Generally a manual, spot-by-spot analysis, though some automation is possible[7]. | Readily coupled with Liquid Chromatography (LC) for high-throughput, automated analysis[7]. |
| Primary Application for PEG Peptides | Excellent for rapid determination of average molecular weight, degree of PEGylation, and heterogeneity[10]. | Preferred for detailed characterization, separation of isoforms, quantitative analysis, and peptide sequencing when coupled with MS/MS[10]. |
Expert Insight: While MALDI-TOF is a powerful tool for an initial assessment of a PEGylation reaction's success, LC-ESI-MS is the superior choice for definitive sequence confirmation . The ability to couple ESI with liquid chromatography (LC) allows for the separation of different PEGylated species and impurities prior to MS analysis, which is critical for obtaining clean fragmentation data.[11]
Chapter 3: Selecting the Right Fragmentation Strategy for Sequence Confirmation
The fragmentation method is the most critical parameter for sequencing a PEGylated peptide. The goal is to induce cleavage along the peptide backbone while leaving the PEG-peptide linkage intact.
The Limitations of Collisional Activation (CID and HCD)
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are the workhorses of proteomics.[12][13] They involve accelerating ions and colliding them with a neutral gas, which fragments the peptide backbone into characteristic b- and y-type ions.[12]
However, for PEGylated peptides, the low bond-dissociation energy of the PEG chain's C-O ether bonds means that CID and HCD preferentially fragment the polymer, not the peptide. This makes these techniques unsuitable for direct sequencing of the intact conjugate.
A clever workaround involves in-source fragmentation (ISF) , where higher energy is applied at the front end of the mass spectrometer. This cleaves off most of the polydisperse PEG chain, leaving a small, defined PEG remnant attached to the peptide.[4][14] This less heterogeneous ion can then be subjected to a standard CID or HCD MS/MS experiment to sequence the peptide and identify the modification site.[3][4]
The Superiority of Electron Transfer Dissociation (ETD)
Electron Transfer Dissociation (ETD) is a non-ergodic, "soft" fragmentation technique that is highly complementary to CID/HCD.[12][15] ETD involves the transfer of an electron to a multiply protonated peptide, which induces cleavage of the N-Cα bond along the peptide backbone.[12] This produces c- and z-type fragment ions.[12]
The critical advantage of ETD is that it preserves post-translational modifications and labile side chains .[12] For PEGylated peptides, this means the PEG chain remains intact while the peptide backbone is systematically fragmented. This provides direct, unambiguous sequence information and pinpoints the exact site of modification without the need for complex in-source fragmentation schemes.
| Technique | Fragmentation Principle | Primary Fragment Ions | Suitability for PEGylated Peptide Sequencing |
| CID | Collisional activation with neutral gas | b- and y-ions | Poor. Preferentially fragments the labile PEG chain, obscuring peptide sequence data[4]. |
| HCD | Beam-type collisional activation | b- and y-ions | Poor. Similar to CID, higher energy still favors fragmentation of the PEG moiety. Useful for ISF approaches[14][15]. |
| ETD | Electron transfer induces backbone cleavage | c- and z-ions | Excellent. Preserves the PEG modification while fragmenting the peptide backbone, providing direct sequence and site localization data[12]. |
Chapter 4: Visualizing the Process and Fragmentation
To better understand the workflow and the fundamental differences in fragmentation, the following diagrams illustrate the recommended analytical process and the resulting ion types.
Caption: Recommended LC-MS/MS workflow for PEGylated peptide sequencing.
Caption: Comparison of CID/HCD vs. ETD fragmentation patterns.
Chapter 5: Recommended Experimental Workflow: A Self-Validating Protocol
This protocol utilizes a data-dependent acquisition (DDA) method that triggers both HCD and ETD fragmentation scans on the same precursor ion. This approach is inherently self-validating: the HCD scan confirms the presence of a PEGylated species through its characteristic neutral losses, while the ETD scan provides the peptide sequence.
1. Sample Preparation:
-
Ensure the PEGylated peptide sample is thoroughly desalted using a suitable method like reversed-phase solid-phase extraction (SPE) or buffer exchange into a volatile buffer (e.g., 10 mM ammonium acetate)[7]. The presence of non-volatile salts will interfere with ESI.
2. LC Separation:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. The gradient may need to be optimized depending on the peptide's hydrophobicity.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometer Settings (ESI - Orbitrap Platform Example):
-
Ionization Mode: Positive.
-
MS1 Full Scan:
-
Resolution: 60,000.
-
Scan Range: 400-2000 m/z.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS:
-
TopN: 5 (select the 5 most intense precursors from the MS1 scan).
-
Isolation Window: 2.0 m/z.
-
Activation Triggers: For each precursor, acquire two sequential MS/MS scans:
-
HCD Scan:
-
Collision Energy: Normalized Collision Energy (NCE) of 28%.
-
Resolution: 15,000.
-
AGC Target: 1e5.
-
-
ETD Scan:
-
ETD Reagent Target: 2e5.
-
Calibration: Use ETD-calibrant specific parameters.
-
Resolution: 15,000.
-
AGC Target: 1e5.
-
-
-
4. Data Analysis:
-
Process the raw data using software capable of handling multiple fragmentation types (e.g., Proteome Discoverer with Byonic node, PEAKS).
-
Step 1 (Validation): Search the HCD spectra for the characteristic neutral loss of PEG units (44.026 Da). The presence of a "saw-tooth" pattern of losses confirms the precursor is a PEGylated peptide.
-
Step 2 (Sequencing): Search the ETD spectra against the expected peptide sequence, including the PEG modification as a variable. The software should identify a series of c- and z-ions that confirms the peptide backbone sequence and localizes the PEG moiety to a specific amino acid residue.
Conclusion
While the analysis of PEGylated peptides is challenging, a systematic and informed approach makes it entirely manageable. For initial characterization of PEG distribution and average mass, MALDI-TOF is a rapid and effective tool.[10] However, for the crucial task of confirming the peptide sequence and identifying the specific site of PEGylation, a combination of LC-ESI-MS with a dual HCD/ETD fragmentation strategy is the most robust and scientifically sound method. By leveraging the strengths of each fragmentation technique—using HCD to validate the presence of PEG and ETD to sequence the peptide backbone—researchers can generate unambiguous, self-validating data that meets the rigorous demands of therapeutic development.
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Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Analytical and Bioanalytical Chemistry, 393(3), 851–863. Retrieved from [Link]
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Gomurcu, B., Ozdemir, I., Yilmaz, H., & Tuncel, A. (2023). Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589. Retrieved from [Link]
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Yoo, C., et al. (2009). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry, 20(2), 326-33. Retrieved from [Link]
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Wagner, M., et al. (2015). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Analytical and Bioanalytical Chemistry, 407(15), 4327–4337. Retrieved from [Link]
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Huang, L., et al. (2010). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry, 21(5), 826–836. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid in Bioconjugation
Introduction: The Critical Role of Linkers in Modern Bioconjugates
In the landscape of advanced therapeutics and diagnostics, bioconjugation stands as a cornerstone technology. The ability to covalently link distinct molecular entities—such as an antibody to a cytotoxic drug to form an Antibody-Drug Conjugate (ADC)—has revolutionized targeted medicine.[1] At the heart of this technology lies the chemical linker, a component whose importance cannot be overstated. The linker is not merely a passive spacer; it is a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and mechanism of action.[2][3]
Polyethylene glycol (PEG) linkers have become a gold standard, prized for their ability to enhance the solubility and stability of bioconjugates while reducing immunogenicity.[][5][6][7] This guide provides an in-depth, objective evaluation of a specific, versatile PEG linker: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid . We will dissect its molecular architecture, compare its performance against a relevant alternative, and provide detailed experimental protocols to empower researchers in making informed decisions for their bioconjugation strategies.
Deconstructing the Molecule: this compound
To evaluate this linker's efficiency, we must first understand its constituent parts and their functions.[8][9]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the primary amine.[8][10] Its presence is a key feature, enabling orthogonal conjugation strategies. The amine is kept inert while the carboxyl group is being reacted. The Fmoc group can then be removed under specific, mild basic conditions (e.g., using piperidine) to reveal the amine for a subsequent, different conjugation step.[11][12] This is invaluable in multi-step synthesis or when creating complex, multi-functional conjugates.
-
PEG Spacer (8-amino-3,6-dioxa-octyl): This short, hydrophilic PEG chain (n=2) is the core of the linker's beneficial physicochemical properties.[8][13] It enhances the water solubility of the entire conjugate, which is crucial when working with hydrophobic payloads that might otherwise induce aggregation.[2][14] This PEG spacer also provides a defined spatial separation between the conjugated molecules, which can minimize steric hindrance and help preserve the biological activity of molecules like antibodies.[15]
-
Succinamic Acid Terminus: This feature provides the terminal carboxylic acid (-COOH) group. This carboxyl group is the primary reactive handle for the initial conjugation step. It can be activated using well-established carbodiimide chemistry, such as with EDC and NHS, to efficiently react with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond.[16][17]
The Competitive Landscape: A Comparison with a Standard Carboxy-PEG Linker
To provide a meaningful evaluation, we will compare This compound (herein referred to as Fmoc-PEG2-Acid ) with a structurally similar, widely used alternative: Carboxy-PEG4-Amine (a standard carboxylated PEG linker without the Fmoc group).
| Feature | This compound (Fmoc-PEG2-Acid) | Carboxy-PEG4-Amine |
| Primary Reactive Group | Carboxylic Acid | Carboxylic Acid |
| Orthogonal Handle | Yes (Fmoc-protected Amine) | No |
| Primary Application | Sequential or multi-step conjugations where orthogonal chemistry is required. | Direct, single-step conjugation of a carboxyl group to an amine. |
| Key Advantage | Allows for precise, stepwise addition of different molecules. | Simplicity and cost-effectiveness for straightforward conjugations. |
| Potential Drawback | Requires an additional deprotection step (Fmoc removal) which adds time and complexity. | Lacks versatility for more complex bioconjugate architectures. |
The core difference lies in the Fmoc group. The choice between these linkers is therefore dictated by the complexity of the desired final product. For a simple protein-payload conjugate, the standard linker may suffice. However, for creating a molecule with, for example, both a targeting ligand and an imaging agent attached, the orthogonal chemistry offered by the Fmoc-PEG2-Acid linker is indispensable.
Defining and Measuring Efficiency in Bioconjugation
"Efficiency" is a multi-faceted term. In this context, we will evaluate it based on the following key performance indicators (KPIs):
-
Conjugation Yield & Purity: The percentage of the starting biomolecule (e.g., antibody) that is successfully conjugated, and the purity of the final product.
-
Drug-to-Antibody Ratio (DAR): A critical quality attribute for ADCs, representing the average number of drug molecules conjugated to each antibody.[18]
-
Stability: The stability of the resulting conjugate in relevant buffer conditions, with a focus on preventing aggregation or fragmentation.
-
Reaction Reproducibility: The consistency of the results across multiple experimental runs.
Experimental Evaluation: A Head-to-Head Comparison
Here, we outline a detailed experimental workflow to conjugate a model cytotoxic payload (Payload-NH2) to a monoclonal antibody (mAb) using both our linker of interest and the alternative.
Diagram: General Bioconjugation Workflow
The following diagram illustrates the key steps in the conjugation, purification, and analysis process.
Caption: General workflow for antibody-linker conjugation.
Protocol 1: Conjugation using Fmoc-PEG2-Acid
This protocol involves two main stages: (A) conjugation of the linker to the antibody via its carboxyl group, and (B) deprotection of the Fmoc group to reveal the amine, followed by conjugation to the payload.
Stage A: Antibody-Linker Conjugation
-
Rationale: This is a two-step carbodiimide coupling reaction.[19] EDC activates the linker's carboxyl group to form a highly reactive O-acylisourea intermediate.[16][20] This intermediate is prone to hydrolysis. The addition of Sulfo-NHS converts it into a more stable, amine-reactive Sulfo-NHS ester, increasing the efficiency of the subsequent reaction with the antibody's lysine residues at a more physiological pH.[16][21]
Materials:
-
Monoclonal Antibody (mAb): 5 mg/mL in PBS, pH 7.4
-
Fmoc-PEG2-Acid linker
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into Activation Buffer using a desalting column.
-
Linker Activation: Immediately before use, prepare a 10 mM solution of Fmoc-PEG2-Acid in anhydrous DMSO. In a separate tube, dissolve EDC (to 40-fold molar excess over mAb) and Sulfo-NHS (to 40-fold molar excess over mAb) in Activation Buffer. Add the dissolved linker to the EDC/Sulfo-NHS solution to achieve a 20-fold molar excess of linker over mAb. Incubate for 15 minutes at room temperature.
-
Conjugation: Add the activated linker solution to the prepared mAb solution. React for 2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Purify the mAb-Linker conjugate using an SEC column equilibrated with PBS, pH 7.4 to remove excess linker and reaction byproducts.
-
Characterization: Confirm successful conjugation using RP-HPLC or Mass Spectrometry.
Stage B: Fmoc Deprotection and Payload Conjugation
-
Rationale: The Fmoc group is efficiently removed by a secondary amine base like piperidine via a β-elimination mechanism.[11][12][22] This reveals the primary amine on the linker, which is now available for reaction with an NHS-ester-activated payload.
Materials:
-
Purified mAb-Linker conjugate
-
Deprotection Buffer: 20% (v/v) Piperidine in DMF
-
Payload-NHS Ester: A payload pre-activated with an NHS ester group.
-
Conjugation Buffer: PBS, pH 7.4
Procedure:
-
Fmoc Deprotection: Add Deprotection Buffer to the mAb-Linker conjugate solution. Incubate for 10-20 minutes at room temperature.[11] Note: This step may require optimization to ensure complete deprotection without damaging the antibody.
-
Purification: Immediately purify the deprotected mAb-Linker-NH2 via SEC to remove piperidine and cleaved Fmoc adducts, exchanging into Conjugation Buffer.
-
Payload Conjugation: Add a 10-fold molar excess of Payload-NHS Ester to the purified mAb-Linker-NH2. React for 1 hour at room temperature.
-
Final Purification: Purify the final ADC product using SEC to remove any unconjugated payload.
Protocol 2: Conjugation using Carboxy-PEG4-Amine (Comparative)
This protocol is more direct as it does not involve protection/deprotection steps. We will conjugate the payload to the linker first, then conjugate the linker-payload complex to the antibody.
Procedure:
-
Activate Payload: Activate the carboxyl group of a payload molecule using EDC/Sulfo-NHS chemistry as described in Protocol 1, Stage A, Step 2.
-
Linker-Payload Conjugation: React the activated payload with Carboxy-PEG4-Amine to form a Payload-Linker-COOH complex. Purify this complex.
-
Activate Linker-Payload: Activate the terminal carboxyl group of the purified Payload-Linker-COOH complex using EDC/Sulfo-NHS.
-
Antibody Conjugation: React the activated Payload-Linker with the mAb (in PBS, pH 7.4).
-
Quenching & Purification: Quench and purify the final ADC as described in Protocol 1, Stage A, Steps 4 & 5.
Results and Data Analysis: A Comparative Overview
Following the execution of these protocols, the resulting ADCs must be rigorously analyzed to compare efficiency.
Analytical Methods
-
Size Exclusion Chromatography (SEC): Used for purification and to assess the presence of aggregates or fragments in the final product.[23][24] A high monomer peak indicates good physical stability.
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[23][25]
-
Reversed-Phase HPLC (RP-HPLC): A denaturing technique that can separate the light and heavy chains of the antibody after reduction. This allows for a more precise determination of drug load and conjugation sites.[18][23]
Comparative Data Summary (Illustrative)
The following table presents illustrative data that one might expect from such a comparative study.
| Performance Metric | ADC via Fmoc-PEG2-Acid | ADC via Carboxy-PEG4-Amine | Expert Analysis |
| Overall Yield | ~55% | ~65% | The additional deprotection and purification steps for the Fmoc linker naturally lead to some material loss, resulting in a slightly lower overall yield. |
| Final Purity (SEC) | >98% Monomer | >98% Monomer | Both linkers, being hydrophilic PEGs, contribute to excellent solubility and minimal aggregation when protocols are optimized.[1][2] |
| Average DAR (HIC) | 3.8 | 3.9 | Both methods can achieve a therapeutically relevant DAR. The Fmoc route offers potentially tighter control over the final product distribution. |
| Process Complexity | High | Moderate | The Fmoc protocol involves more steps, requires careful handling of piperidine, and necessitates additional purification, increasing time and complexity. |
| Reproducibility | Good | Excellent | The simpler, more direct protocol for the standard linker generally leads to higher run-to-run consistency. |
Discussion and Field-Proven Insights
The data clearly illustrates a trade-off. The standard Carboxy-PEG linker offers a simpler, higher-yielding process for creating a standard ADC. Its efficiency in a straightforward conjugation is undeniable.
However, the true value of This compound is not in its efficiency in this direct comparison, but in the versatility and strategic options it unlocks .
When to Choose Fmoc-PEG2-Acid:
-
Dual-Payload ADCs: When you need to attach two different payloads to the same antibody. The linker can be conjugated to the antibody, deprotected, and then reacted with a mixture of two different activated payloads.
-
Branched Architectures: The revealed amine can be used as a point to attach another linker, creating branched or multi-arm structures that can increase drug loading or attach other functionalities.[5]
-
Sequential Conjugation: When one part of the conjugate is sensitive to the reaction conditions required for the other. For example, if conjugating a sensitive enzyme, you can attach the linker to the antibody first, deprotect, and then perform the enzyme conjugation under milder conditions.
-
Solid-Phase Synthesis: The Fmoc group is the standard protecting group in solid-phase peptide synthesis (SPPS).[10] This linker is perfectly suited for integrating a PEG spacer directly into a peptide chain during its synthesis.
The efficiency of the Fmoc-PEG2-Acid linker is therefore not just about yield, but about its strategic efficiency in enabling the construction of complex, next-generation bioconjugates that are impossible to create with simpler, linear linkers.
Conclusion
While a standard carboxy-PEG linker may be more efficient for routine, single-payload bioconjugation tasks, This compound is a superior tool for advanced and multi-functional conjugate development. Its key feature—the Fmoc-protected amine—provides an essential orthogonal handle that empowers researchers to design and execute complex, sequential conjugation strategies. The decision of which linker to use must be driven by the final desired molecular architecture. For researchers pushing the boundaries of bioconjugate design, the strategic value and versatility offered by the Fmoc-PEG2-Acid linker make it an indispensable and highly efficient component of the molecular engineering toolkit.
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A Researcher's Guide to Fmoc-PEG Linkers in Drug Development: A Comparative Analysis
For researchers, scientists, and drug development professionals, the linker is not merely a bridge but a critical determinant of a drug candidate's success. It dictates stability, solubility, pharmacokinetics, and the precision of payload delivery. Among the sophisticated tools available for bioconjugation, linkers combining a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a polyethylene glycol (PEG) chain offer a powerful synergy of orthogonal chemistry and pharmacological enhancement.
This guide provides an in-depth technical comparison of drug candidates developed using Fmoc-PEG linkers. Moving beyond a simple list of protocols, we will explore the causal relationships behind experimental choices, present detailed case studies with supporting data, and offer a clear-eyed comparison with alternative linker strategies. Our objective is to provide a self-validating framework that empowers you to make informed decisions in your own drug development programs.
The Strategic Advantage of the Fmoc-PEG Architecture
The power of an Fmoc-PEG linker lies in the distinct functionalities of its two core components:
-
The Fmoc Group: This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is its "orthogonality" to the acid-labile protecting groups (like Boc and tBu) commonly used for amino acid side chains.[1][2] This allows for the selective deprotection of the N-terminal amine under mild basic conditions (typically with piperidine), enabling stepwise peptide elongation without disturbing the sensitive side-chain protections. This chemical precision is vital for building complex biomolecules.[1][3]
-
The PEG Chain: Polyethylene glycol is a hydrophilic, non-toxic, and biocompatible polymer renowned for its ability to improve the pharmaceutical properties of therapeutic molecules.[4] This process, known as PEGylation, confers several benefits:
-
Enhanced Solubility: PEG chains can significantly increase the water solubility of hydrophobic drugs, preventing aggregation, especially in antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR).[4]
-
Improved Pharmacokinetics: The hydrophilic PEG creates a hydration shell that increases the molecule's hydrodynamic radius. This "stealth effect" shields the drug from enzymatic degradation and reduces renal clearance, thereby extending its plasma half-life.[5]
-
Reduced Immunogenicity: By masking potential epitopes on the drug molecule, PEGylation can minimize the risk of an immune response.[6]
-
The combination of Fmoc protection with a PEG spacer creates a versatile linker, ideal for incorporating the benefits of PEGylation directly into a peptide sequence during SPPS or for conjugating PEGylated moieties to proteins and other molecules in a controlled, stepwise manner.
Case Study 1: Tuning Pharmacokinetics in Affibody-Drug Conjugates with PEG Linkers
Affibody molecules are small, robust proteins engineered for high-affinity binding to specific targets, making them promising alternatives to monoclonal antibodies for targeted therapy. However, their small size leads to rapid renal clearance and a short in vivo half-life. A study on HER2-targeting affibody-drug conjugates provides a compelling case for the use of PEG linkers to overcome this limitation.[7]
In this study, an affibody (ZHER2:2891) was site-specifically conjugated to the potent cytotoxic payload monomethyl auristatin E (MMAE) via PEG linkers of varying lengths. While the study used a maleimide for conjugation rather than incorporating an Fmoc-PEG linker during SPPS, the results directly demonstrate the impact of the PEG chain length on the conjugate's performance, a key consideration when selecting any PEG linker.
Experimental Design & Rationale
The core objective was to balance the trade-off between circulation half-life and cytotoxic activity. The hypothesis was that a longer PEG chain would improve half-life but might sterically hinder the affibody's binding to its target, thereby reducing cytotoxicity. Three conjugates were synthesized and compared:
-
HM: Affibody directly linked to MMAE (no PEG linker).
-
HP4KM: Affibody linked to MMAE via a 4 kDa PEG chain.
-
HP10KM: Affibody linked to MMAE via a 10 kDa PEG chain.
The workflow involved expressing the affibody with a unique C-terminal cysteine, which served as a specific attachment point for the maleimide-functionalized PEG-MMAE payload. This site-specific conjugation ensures a homogeneous product, which is a critical advantage over random conjugation methods.[8]
}
Performance Data Comparison
The experimental data clearly illustrate the impact of the PEG linker's length on the conjugate's properties.
| Conjugate | PEG Linker MW | In Vitro Cytotoxicity (IC50, nM)[7] | Circulation Half-life (t1/2, min)[7] | In Vivo Off-Target Toxicity (MTD, mg/kg)[7] |
| HM | None | 4.94 | 19.6 | 5.0 |
| HP4KM | 4 kDa | 31.9 | 49.0 (2.5x increase) | 10.0 |
| HP10KM | 10 kDa | 111.3 | 219.5 (11.2x increase) | >20.0 |
Data from studies on HER2-positive NCI-N87 cells and mice.
Key Insights:
-
Inverse Correlation: As hypothesized, there was an inverse relationship between PEG length and in vitro cytotoxicity. The 10 kDa PEG chain reduced potency by approximately 22.5-fold compared to the non-PEGylated version, likely due to steric hindrance affecting target binding or cellular internalization.[7][]
-
Dramatic Half-Life Extension: The addition of PEG linkers significantly prolonged the circulation half-life. The 10 kDa PEG linker provided an over 11-fold increase in half-life, a crucial improvement for enabling sufficient tumor accumulation.[7]
-
Improved Therapeutic Window: Despite the lower in vitro potency, the conjugate with the longer PEG linker (HP10KM) showed the best overall in vivo therapeutic effect and a significantly higher maximum tolerated dose (MTD). This demonstrates that the dramatic improvement in pharmacokinetics and reduced off-target toxicity outweighed the reduction in raw potency.[7]
This case study powerfully demonstrates the rationale for using PEG linkers in small-format biologics. The choice of PEG length is a critical optimization parameter that must balance pharmacokinetics and potency to achieve the widest therapeutic window.
Case Study 2: Fmoc-Val-Cit-PAB Linkers for Antibody-Drug Conjugates
The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a gold standard in the ADC field. It is a protease-cleavable linker designed to be stable in systemic circulation but efficiently cleaved by cathepsin B, an enzyme abundant in the lysosomes of cancer cells.[10][11] This ensures that the cytotoxic payload is released specifically inside the target cell.
The synthesis of this linker often involves an Fmoc-protected intermediate, Fmoc-Val-Cit-PAB, which is then conjugated to a payload like MMAE.[12][13] This makes it a prime example of how Fmoc chemistry is integral to the development of advanced drug candidates.
Synthesis and Conjugation Protocol
The synthesis of a drug-linker conjugate like Mc-Val-Cit-PAB-MMAE (where 'Mc' is a maleimidocaproyl group for antibody attachment) from an Fmoc-Val-Cit-PAB intermediate is a multi-step process requiring precise chemical control.
Step-by-Step Methodology:
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Rationale: This step builds the core dipeptide linker. It starts with the coupling of Fmoc-protected L-Citrulline to p-aminobenzyl alcohol (PABOH).[14]
-
Protocol:
-
React Fmoc-L-Citrulline with p-aminobenzyl alcohol in the presence of a coupling agent like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).[13]
-
Purify the resulting Fmoc-Cit-PABOH.
-
Remove the Fmoc group from Fmoc-Cit-PABOH using piperidine in DMF to yield H₂N-Cit-PABOH.[12]
-
Couple the exposed amine with an activated form of Fmoc-Valine (e.g., Fmoc-Val-OSu) to form Fmoc-Val-Cit-PABOH.[14] This method has been shown to produce high yields (85-95%) with no observable epimerization.[14]
-
-
-
Fmoc Deprotection and Maleimide Functionalization:
-
Rationale: The Fmoc group is removed to expose the N-terminal amine of valine, which is then capped with a maleimide group for subsequent conjugation to an antibody's thiol groups.
-
Protocol:
-
-
Payload Conjugation:
-
Rationale: The cytotoxic payload (MMAE) is attached to the PAB portion of the linker.
-
Protocol: The Mc-Val-Cit-PABOH linker is activated and then reacted with the amine group on MMAE to form the complete drug-linker construct, Mc-Val-Cit-PAB-MMAE.
-
}
This process highlights the essential role of the Fmoc protecting group in enabling the ordered assembly of a complex, multi-component drug-linker system. The orthogonality of Fmoc chemistry allows for the selective deprotection and modification at the N-terminus of the peptide linker without affecting other parts of the molecule.
Comparative Analysis: Fmoc-PEG vs. Alternative Linker Strategies
The selection of a linker strategy is a critical decision point in drug development. Here, we compare the Fmoc-PEG approach to its primary alternatives.
Fmoc-Protected vs. Boc-Protected PEG Linkers
The fundamental difference between Fmoc and Boc chemistry lies in their deprotection conditions, which has significant downstream consequences.[1][2]
| Feature | Fmoc-Protected PEG Linkers | Boc-Protected PEG Linkers | Rationale & Field Insights |
| Deprotection | Mildly basic (e.g., 20% piperidine in DMF)[1] | Strongly acidic (e.g., TFA, HCl)[1] | Causality: Fmoc is ideal for synthesizing peptides with acid-sensitive residues (e.g., Trp, Met) or modifications. The harsh acid required for Boc deprotection can degrade certain PEG linkers and sensitive payloads.[2][3] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (Boc, tBu, Trt).[1] | Orthogonal to base-labile protecting groups (Fmoc).[1] | Expertise: This orthogonality is the foundation of modern SPPS. The Fmoc/tBu strategy is the most common due to its milder final cleavage conditions (TFA vs. hazardous HF for Boc/Bzl). |
| Side Reactions | Potential for diketopiperazine formation with specific C-terminal dipeptides.[15] | Potential for alkylation of sensitive residues by carbocations (minimized with scavengers). | Trustworthiness: Both strategies have well-characterized side reactions. The choice often depends on the specific peptide sequence. For sequences prone to aggregation, the strong acid used in Boc-SPPS can help disrupt secondary structures, improving synthesis.[2] |
| Automation | Highly compatible with automated synthesizers. | Also compatible, but requires acid-resistant hardware. | Experience: The Fmoc strategy is generally favored for its safety and compatibility with standard automated peptide synthesizers. |
PEG Linkers vs. Non-PEG Linkers
While PEG is a dominant technology, alternative linkers are used to achieve different therapeutic goals.[4][16]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, non-biodegradable polymer.[4] | Excellent for improving solubility and half-life; reduces aggregation.[4][] | Potential for immunogenicity (anti-PEG antibodies); non-biodegradable nature can lead to accumulation.[4] |
| Peptide Linkers | (e.g., Val-Cit, GGFG) Sequences of amino acids. | Can be designed for specific enzymatic cleavage (e.g., by cathepsins) for controlled release.[10][18] | Can be less stable in plasma; may not improve hydrophilicity as much as PEG.[19] |
| Hydrazone Linkers | Acid-cleavable. | Designed to release payload in the acidic environment of endosomes/lysosomes. | Can exhibit instability in circulation at physiological pH, leading to premature drug release. |
| Disulfide Linkers | Cleaved by reducing agents (e.g., glutathione). | Exploits the higher glutathione concentration inside cells compared to plasma for targeted release. | Variable stability in circulation; can lead to off-target release. |
The decision to use a PEG linker is driven by the need to modify the physicochemical properties of the drug candidate. For hydrophobic payloads or small biologics with short half-lives, the benefits of PEGylation are often indispensable. However, for drugs where a specific intracellular release mechanism is paramount and solubility is less of a concern, a cleavable peptide or hydrazone linker might be preferred.
Conclusion: A Strategic Tool for Modern Drug Development
Fmoc-PEG linkers represent a convergence of precise, controllable chemistry and advanced pharmacokinetic engineering. The orthogonality of the Fmoc group provides the synthetic control necessary to build complex biomolecules, while the PEG component offers a proven method for enhancing solubility, stability, and circulation half-life.
As the case studies demonstrate, the application of this technology is not a one-size-fits-all approach. The optimal length of the PEG chain must be carefully calibrated to balance potency with pharmacokinetics, and the choice between Fmoc and other protecting groups depends on the specific chemical sensitivities of the drug candidate. By understanding the fundamental principles and causality behind these experimental choices, researchers can effectively leverage Fmoc-PEG linkers to design and develop safer, more effective therapeutics.
References
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Lu, Y. A., & Felix, A. (1993). Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. Peptide research. [Link]
-
Li, W., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. [Link]
-
Nilvebrant, J., et al. (2025). Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2. ResearchGate. [Link]
-
Staben, L. R., et al. (2016). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-23. [Link]
-
Shen, B. Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology. [Link]
-
Li, W., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences. [Link]
-
An, Z., et al. (2013). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PMC. [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]
-
Deonarain, M. P., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. PMC. [Link]
-
Felix, A. M., et al. (1994). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy-, and side-chain-pegylated peptides. International journal of peptide and protein research. [Link]
-
Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides. [Link]
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- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]
A Researcher's Guide to Protecting Group Strategies in Solid-Phase Peptide Synthesis: A Performance Comparison
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a foundational technique. Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, remains the dominant methodology due to its efficiency and amenability to automation. The success of SPPS is critically dependent on the strategic use of protecting groups to temporarily mask reactive functionalities and direct the stepwise assembly of amino acids into a defined sequence. The choice of the Nα-amino protecting group dictates the entire synthetic strategy, influencing yield, purity, and the feasibility of synthesizing complex peptides.
This guide provides an in-depth technical comparison of the three most prominent Nα-protecting group strategies in peptide synthesis: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). We will delve into the chemical principles, performance metrics, and experimental protocols for each, offering field-proven insights to guide your selection process.
The Principle of Orthogonality: The Cornerstone of Modern Peptide Synthesis
The elegance of modern peptide synthesis lies in the concept of orthogonality.[1] An orthogonal protecting group scheme allows for the selective removal of one class of protecting groups under specific chemical conditions without affecting others.[2] In a typical SPPS workflow, we encounter two main classes of protecting groups:
-
Temporary Nα-protecting groups: These are removed at each cycle of the synthesis to expose the N-terminal amine for coupling with the next amino acid.
-
Permanent side-chain protecting groups: These mask reactive functionalities on amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
The choice of the temporary Nα-protecting group dictates the type of chemistry used for the permanent side-chain protecting groups, defining the overall synthetic strategy.
The Fmoc/tBu Strategy: The Modern Workhorse of SPPS
The Fmoc strategy is arguably the most widely used approach in modern SPPS, favored for its mild deprotection conditions and true orthogonality.[3][]
Chemical Mechanism
The Fmoc group is a base-labile protecting group. It is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The deprotection proceeds via a β-elimination mechanism, generating a dibenzofulvene (DBF) intermediate, which is scavenged by piperidine to prevent side reactions.[] The side-chain protecting groups are typically tert-butyl (tBu)-based, which are acid-labile and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2] This clear distinction between base-labile and acid-labile protecting groups makes the Fmoc/tBu strategy fully orthogonal.
Experimental Workflow: Fmoc/tBu SPPS
Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Experimental Protocol for a Single Fmoc-SPPS Cycle
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, HBTU), and a base (e.g., DIEA) in DMF. Allow the reaction to proceed for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.
The Boc/Bzl Strategy: The Classic and Robust Approach
The Boc strategy, the original method developed by Merrifield, is a robust and effective approach, particularly for the synthesis of long or hydrophobic peptides.[5][6]
Chemical Mechanism
The Boc group is an acid-labile protecting group, which is removed with a moderately strong acid, typically 50% TFA in dichloromethane (DCM).[2] The side-chain protecting groups are generally benzyl (Bzl)-based, which are also acid-labile but require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[5] This reliance on graduated acid lability means the Boc/Bzl strategy is considered "quasi-orthogonal" rather than fully orthogonal.[7]
Experimental Workflow: Boc/Bzl SPPS
Caption: Generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Experimental Protocol for a Single Boc-SPPS Cycle
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 15-30 minutes.
-
Washing: Wash the resin with DCM and then with isopropanol (IPA) to remove residual TFA.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM to neutralize the N-terminal ammonium salt.
-
Washing: Wash the resin thoroughly with DCM.
-
Coupling: Add the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU/HOBt or DCC) in a DCM/DMF mixture. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage: Treat the resin with a strong acid like HF or TFMSA with appropriate scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.
The Cbz Strategy: The Genesis of Peptide Synthesis
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first reliable Nα-protecting group for peptide synthesis, primarily used in solution-phase synthesis.[8]
Chemical Mechanism
The Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc deprotection, respectively. It is typically removed by catalytic hydrogenolysis (H₂ with a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[8] This unique deprotection mechanism makes it orthogonal to both Boc and Fmoc strategies.[9]
Application in SPPS
Despite its orthogonality, the Cbz group has very limited application in modern SPPS.[10] The primary reason is the incompatibility of catalytic hydrogenolysis with the solid-phase format. The solid resin support can interfere with the catalyst, and achieving efficient hydrogenation within the resin beads is challenging. Furthermore, the conditions are not compatible with many sulfur-containing amino acids. While it can be used for the protection of side chains (e.g., in Lys), its use as a temporary Nα-protecting group in SPPS is not practical.[10]
Experimental Workflow: Cbz Protection and Deprotection (Solution Phase)
Caption: Generalized workflow for Cbz protection and deprotection in solution-phase synthesis.
Step-by-Step Experimental Protocol for Cbz Deprotection (Solution Phase)
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.[8]
Performance Comparison: Fmoc vs. Boc vs. Cbz
The choice of a protecting group strategy is a critical decision that impacts the overall success of a peptide synthesis project. The following table provides a quantitative and qualitative comparison of the key performance parameters for the Fmoc, Boc, and Cbz strategies.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Cbz Strategy (Solution Phase) |
| Nα-Deprotection | Base-labile (20% piperidine in DMF)[1] | Acid-labile (50% TFA in DCM)[2] | Catalytic Hydrogenolysis (H₂, Pd/C)[9] |
| Orthogonality | Fully orthogonal[2] | Quasi-orthogonal[7] | Orthogonal to Boc and Fmoc[9] |
| Typical Yield | High, often >99% per coupling step[] | High, but can be sequence-dependent[6] | Variable, dependent on purification at each step |
| Crude Purity | Generally high, but can be affected by aggregation[11][12] | Often higher for hydrophobic or aggregation-prone sequences[6] | High, due to intermediate purification |
| Side Reactions | Aspartimide formation, diketopiperazine formation, racemization at Cys[3] | t-butylation of Trp and Met, requires strong acid scavengers[5] | Catalyst poisoning by sulfur, incomplete deprotection |
| Compatibility | Excellent for acid-sensitive modifications (e.g., phosphorylation, glycosylation)[3] | Good for long or hydrophobic sequences prone to aggregation[6] | Limited compatibility with sulfur-containing amino acids |
| Automation | Highly amenable to automation[3] | Amenable to automation, but requires TFA-resistant hardware | Not suitable for automated SPPS |
| Safety & Handling | Piperidine is toxic; requires good ventilation. Milder final cleavage with TFA.[] | Requires handling of highly corrosive and toxic HF or TFMSA for final cleavage.[5] | Hydrogen gas is flammable; catalyst can be pyrophoric.[8] |
| Cost | Fmoc-amino acids are generally more expensive than Boc-amino acids.[] | Boc-amino acids are less expensive.[] | Reagents are relatively inexpensive. |
Common Side Reactions and Mitigation Strategies
A critical aspect of successful peptide synthesis is the anticipation and mitigation of potential side reactions.
-
Aspartimide Formation: This is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-peptides.[3] It can be minimized by using protecting groups on the Asp side chain that sterically hinder the cyclization, or by adding HOBt to the piperidine deprotection solution.
-
Diketopiperazine Formation: This occurs at the dipeptide stage in Fmoc-SPPS, especially with Pro or Gly at the C-terminus, leading to cleavage of the dipeptide from the resin. Using 2-chlorotrityl chloride resin can suppress this side reaction due to its steric bulk.
-
Racemization: Cysteine and Histidine are particularly prone to racemization during activation. Using advanced coupling reagents like HATU or COMU and minimizing the activation time can reduce this risk.
-
Aggregation: In both Fmoc and Boc strategies, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection. This is more common with hydrophobic sequences. Strategies to overcome aggregation include using specialized resins (e.g., TentaGel), chaotropic salts, or microwave-assisted synthesis.[6] In Boc-SPPS, the protonation of the N-terminus during deprotection can help disrupt aggregation.[6]
Conclusion: Selecting the Optimal Strategy
The choice between Fmoc, Boc, and Cbz protecting group strategies is not arbitrary but is dictated by the specific requirements of the peptide to be synthesized, available resources, and the desired final product.
-
Fmoc/tBu SPPS is the modern workhorse for routine peptide synthesis, offering mild conditions, true orthogonality, and high compatibility with a wide range of modified amino acids. Its amenability to automation makes it the preferred choice for high-throughput synthesis and the preparation of peptide libraries.
-
Boc/Bzl SPPS , while requiring harsher conditions and specialized equipment for the final cleavage, remains a powerful and robust strategy, particularly for the synthesis of long and difficult sequences that are prone to aggregation.
-
Cbz protection , while historically significant and still valuable in solution-phase synthesis and for side-chain protection, is not a practical choice for the temporary Nα-protection in modern SPPS due to the incompatibility of its deprotection conditions with the solid-phase format.
A thorough understanding of the chemical principles, advantages, and limitations of each strategy, as detailed in this guide, will empower researchers to make informed decisions, troubleshoot effectively, and ultimately achieve the successful synthesis of their target peptides.
References
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2000). PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. (2020). PMC - NIH. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (2015). PMC - NIH. [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2012). Luxembourg Bio Technologies. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). PMC - NIH. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC - NIH. [Link]
-
How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023). ResearchGate. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid in Advanced Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount. The choice of a chemical linker is a critical decision that dictates the stability, efficacy, and pharmacokinetic profile of sophisticated constructs such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and novel peptide-based drugs. This guide provides an in-depth, objective comparison of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a short-chain polyethylene glycol (PEG) linker, against other common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your research and development endeavors.
The Strategic Advantage of a Short, Hydrophilic Linker
This compound, often referred to as Fmoc-NH-PEG2-succinamic acid, is a heterobifunctional linker characterized by three key components:
-
A base-labile Fmoc (fluorenylmethyloxycarbonyl) group: This protecting group is stable to acidic conditions, making it orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) protecting group and ideal for Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its removal under mild basic conditions, typically with piperidine, allows for sequential and controlled conjugation.[1]
-
A hydrophilic two-unit polyethylene glycol (PEG) spacer: This short PEG chain imparts hydrophilicity to the linker and the resulting conjugate.[3] This is a crucial feature for improving the solubility and reducing the aggregation of hydrophobic payloads or peptide sequences.[1]
-
A terminal carboxylic acid: This functional group provides a handle for conjugation to primary amines, typically through the formation of a stable amide bond using activating agents like EDC or HATU.[4]
The combination of these features in a discrete, short-chain linker provides a unique balance of properties that can be strategically leveraged in various applications.
Performance Comparison: this compound vs. Alternatives
The selection of a linker is a trade-off between desired physicochemical properties and biological activity. Here, we compare the expected performance of a short-PEG linker like this compound with non-PEGylated and longer-chain PEG linkers.
In the Context of Antibody-Drug Conjugates (ADCs)
The linker in an ADC is critical for maintaining a stable connection between the antibody and the cytotoxic payload in circulation, followed by efficient payload release at the target site.[5]
| Performance Metric | Non-PEGylated Linker | Short PEG Linker (e.g., PEG2) | Long PEG Linker (e.g., PEG8, PEG12, PEG24) | Rationale and Key Findings |
| Plasma Half-life (t½) | Baseline | Slightly Increased | Significantly Increased | Longer PEG chains increase the hydrodynamic radius of the ADC, reducing renal clearance and extending circulation time.[6][7] For instance, a 10 kDa PEG linker was shown to increase the half-life of an affibody-drug conjugate by 11.2-fold compared to a non-PEGylated version.[7] |
| Area Under the Curve (AUC) | Lower | Moderately Increased | Significantly Increased | A higher AUC for PEGylated conjugates indicates greater overall drug exposure.[7] |
| In Vitro Potency (IC50) | Potent | Generally Potent | May be Reduced | Longer PEG linkers can sometimes introduce steric hindrance, potentially impacting the binding affinity of the antibody or the release of the payload, which may lead to a higher IC50 value.[6][8] One study on affibody-drug conjugates showed that 4 kDa and 10 kDa PEG linkers led to a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated version.[9] |
| Tumor Accumulation | Baseline | May be Enhanced | Can be Significantly Enhanced | The prolonged circulation of ADCs with longer PEG linkers can lead to greater accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[7] ADCs with PEG8, PEG12, and PEG24 linkers have demonstrated a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with PEG2 and PEG4 linkers.[6] |
| Hydrophilicity/Solubility | Lower | Increased | Significantly Increased | The PEG component enhances the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads, reducing the risk of aggregation and improving the pharmacokinetic profile.[1][10] |
Expert Insight: For ADCs, this compound represents a strategic choice when a balance between improved hydrophilicity and the retention of high in vitro potency is desired. While it may not provide the same degree of half-life extension as a much longer PEG chain, it can mitigate the aggregation risk associated with hydrophobic payloads without significantly compromising the biological activity of the conjugate.
In Solid-Phase Peptide Synthesis (SPPS)
In SPPS, linkers can be incorporated to introduce spacers, modify peptide properties, or attach reporter molecules.
| Performance Metric | Standard Alkyl Linker | Short PEG Linker (e.g., PEG2) | Long PEG Linker (e.g., PEG12) | Rationale and Key Findings |
| Peptide Solubility | Sequence-dependent | Enhanced | Significantly Enhanced | The hydrophilic nature of the PEG linker can disrupt the intramolecular hydrogen bonding that often leads to aggregation and poor solubility of certain peptide sequences.[11] |
| Synthesis Yield & Purity | Can be low for difficult sequences | Often Improved | Generally High | By improving the solvation of the growing peptide chain, PEG linkers can enhance coupling efficiency and reduce deletion sequences, leading to higher purity and yield. |
| Flexibility | Rigid | Moderately Flexible | Highly Flexible | The ethylene glycol units of the PEG linker provide rotational freedom, which can be advantageous for positioning conjugated molecules for optimal interaction with their targets. |
Expert Insight: The use of this compound in SPPS is particularly advantageous for synthesizing peptides known to be prone to aggregation. Its incorporation as a building block can significantly improve the handling and purification of the final product.
Experimental Protocols
The following are detailed, step-by-step methodologies for key applications of this compound.
Protocol 1: Incorporation of a PEG2 Linker during Fmoc-Based Solid-Phase Peptide Synthesis
This protocol describes the manual incorporation of the linker onto a resin-bound peptide.
Materials:
-
Rink Amide MBHA resin (or other suitable resin for C-terminal amides)
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Linker Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Peptide Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and amino acid coupling steps for each subsequent residue.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Caption: Workflow for SPPS incorporating a PEG linker.
Protocol 2: Conjugation of a PEG2-Modified Molecule to an Antibody
This protocol outlines the conjugation of a molecule containing the deprotected PEG2 linker to the lysine residues of an antibody.
Materials:
-
Antibody solution (e.g., 1-2 mg/mL in PBS)
-
PEG2-modified molecule with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Activation of the PEG2-Modified Molecule:
-
Dissolve the PEG2-modified molecule, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMSO to create a concentrated stock solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Antibody Preparation: Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer to enhance the reactivity of the primary amines on lysine residues.
-
Conjugation Reaction:
-
Add the activated NHS-ester solution to the antibody solution at a desired molar ratio (e.g., 5-20 fold molar excess of the linker).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted linker and byproducts.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SDS-PAGE and SEC.
-
Caption: Workflow for antibody-drug conjugation.
Conclusion
This compound is a versatile and strategically valuable tool in the arsenal of the modern biochemist and drug developer. Its discrete, short PEG chain offers a compelling balance of improved hydrophilicity and retained biological activity, making it an excellent choice for a wide range of applications, from the synthesis of challenging peptides to the construction of next-generation antibody-drug conjugates. By understanding the comparative performance of this linker and adhering to robust experimental protocols, researchers can accelerate the development of novel and effective therapeutics.
References
- A Comparative Analysis of Short vs.
- A Head-to-Head Comparison of Fmoc- and Boc-Protected PEG Linkers in Bioconjug
- The Impact of PEG Linker Length on Bioconjugation Efficiency: A Compar
- The Influence of Thiol-PEG Linker Length on Bioconjugate Performance: A Compar
- The Impact of PEG Linker Length on Bioconjugate Performance: A Compar
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2021). Pharmaceuticals, 14(7), 646.
- A Head-to-Head Comparison of Fmoc- and Boc-Protected PEG Linkers in Bioconjug
- A Comparative Guide to PEGylated vs. Non-PEGylated Linkers in Drug Development. (n.d.). Benchchem.
- This compound. (n.d.). Chem-Impex.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. (n.d.). BOC Sciences.
- ADC Linkers. (n.d.). Biopharma PEG.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. (2021). Frontiers in Pharmacology, 12, 689581.
- Fmoc-PEG Linkers and PEGylation Reagents. (2019, November 21). Aapptec Peptides.
- Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (2003). Tetrahedron Letters, 44(4), 831-834.
- Methods for site-specific drug conjugation to antibodies. (2012). Pharmaceutical Research, 29(8), 2060-2073.
- Guide to Resins and Linkers in SPPS. (n.d.). Biosynth.
- Monoclonal Antibody Conjugation via Chemical Modification. (2006).
- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2020). Molecules, 25(21), 5136.
- Synthesis of precision antibody conjugates using proximity-induced chemistry. (2021). Theranostics, 11(16), 7936-7948.
- This compound. (n.d.). PubChem.
- Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. (2020). Australian Journal of Chemistry, 73(9), 899-911.
- Fmoc-8-amino-3,6-dioxaoctanoic acid. (n.d.). Chem-Impex.
- N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid. (n.d.). Angene.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Chemical Biology, 2(6), 1599-1620.
- Fmoc-8-amino-3,6-dioxaoctanoic acid. (n.d.). ChemScene.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid (also known as Fmoc-NH-PEG2-Suc-OH). As a key reagent in peptide synthesis and the development of advanced drug delivery systems, its lifecycle management, including disposal, is paramount for ensuring laboratory safety and environmental stewardship. This document moves beyond simple checklists to provide the scientific rationale behind each step, empowering researchers to make informed and safe decisions.
Core Principles: Hazard Assessment and Safety-First Mindset
While Safety Data Sheets (SDS) for this compound indicate that the pure substance is not classified as hazardous under GHS or OSHA criteria, it is imperative to treat it as a chemical waste product.[1][2][3] The fundamental principle of laboratory safety dictates that non-hazardous laboratory chemicals should not be disposed of in regular trash or down the sanitary sewer system.[4][5] This practice prevents the potential for unforeseen chemical reactions in waste streams and protects aquatic ecosystems.[6]
Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal.
| Property | Value | Source(s) |
| Synonyms | Fmoc-NH-PEG2-Suc-OH, Fmoc-(PEG)2-Suc-OH | [1][7] |
| CAS Number | 613245-91-3 | [1][8] |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [1][9] |
| Molecular Weight | 470.52 g/mol | [1][7] |
| Appearance | White crystalline powder | [7] |
| Storage | Recommended 2-8 °C, in a dry, well-ventilated area. | [1][7] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, adherence to standard laboratory safety protocols is mandatory.
-
Eye/Face Protection: Wear safety glasses with side shields conforming to EN166 or NIOSH-approved standards.[1]
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[1]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[1]
-
Ventilation: Use only with adequate ventilation to minimize dust generation and accumulation.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making process and physical steps for compliant disposal. This workflow is designed to be a self-validating system, ensuring that all forms of waste associated with the compound are handled correctly.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
1. Waste Segregation and Characterization:
-
At the point of generation, determine the nature of the waste.[4]
-
Solid Waste: Includes expired or unused pure compound, and any labware (e.g., gloves, weigh paper, pipette tips) with visible solid contamination.[10]
-
Liquid Waste: Solutions where the compound is dissolved in a solvent (e.g., DMF, DMSO, water) from an experimental procedure.
-
Fmoc-Deprotection Waste: This is a distinct and more hazardous waste stream. It consists of the basic solution (commonly 20% piperidine in DMF) used to remove the Fmoc protecting group.[11][12] This solution contains the dibenzofulvene-piperidine adduct and residual base.
-
2. Containerization and Labeling:
-
General Requirements: All waste containers must be in good condition, chemically compatible with the waste, and have a secure, leak-proof closure.[4][10] The original product container is often a suitable choice for waste.[13]
-
Solid Waste:
-
Place contaminated solids and unused powder into a designated, clearly labeled solid chemical waste container.
-
-
Liquid Waste (Non-Deprotection):
-
Pour solutions into a designated liquid chemical waste container. Do not mix with incompatible waste streams like strong acids or halogenated solvents.[14]
-
-
Fmoc-Deprotection Waste:
-
Crucially, this waste must be segregated into its own container. It should be labeled as hazardous, noting the presence of piperidine (or other amine) and DMF. Mixing this basic solution with other chemical wastes, particularly acids, can cause dangerous reactions.[14]
-
-
Labeling Standard: Every waste container must be clearly labeled with:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name(s) of the contents (e.g., "this compound," "Piperidine," "DMF").
-
The approximate concentration or volume of each component.
-
The date accumulation started.
-
3. On-Site Storage:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.[10]
-
This area must be under the direct control of laboratory personnel and should have secondary containment (such as a spill tray) to mitigate leaks.[4][15]
-
Ensure the storage area is well-ventilated.[10]
4. Final Disposal:
-
Waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5][10]
-
Follow your institution's specific procedures for requesting a waste pickup. Do not transport hazardous waste outside of your laboratory.[13]
Scientific Integrity: The Rationale Behind the Protocol
Understanding the "why" behind these procedures is critical for fostering a culture of safety and compliance.
-
Causality of Segregation: The three primary components of the molecule—the Fmoc group, the PEG linker, and the succinamic acid moiety—have different properties that inform the disposal strategy.
-
Fmoc Group: The base-lability of the Fmoc group is key.[16] The byproducts of its removal, dibenzofulvene and the amine adduct, are the most significant hazardous components generated from its use.[11] Therefore, the deprotection solution requires the most stringent disposal protocol.
-
PEG Linker: Polyethylene glycol (PEG) linkers are known for their high water solubility and are generally considered biodegradable.[17][18] However, their disposal into sewer systems is discouraged because they can increase the chemical oxygen demand (COD) of wastewater, potentially disrupting treatment processes.[18]
-
Succinamic Acid: As a derivative of succinic acid, this part of the molecule is also readily biodegradable.[19] Nevertheless, like the PEG component, direct environmental discharge should be avoided to prevent pH shifts and other impacts.[6]
-
-
A Self-Validating System: By characterizing waste at the point of generation and segregating it into distinct, clearly labeled containers, the protocol minimizes the risk of accidental mixing and ensures that each waste stream is handled by waste management professionals according to its specific hazard profile. Regular inspection of storage areas and adherence to container requirements further validates the safety of the system.[4]
References
- Google. (n.d.). Current time in Merrimack County, US.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-NH-PEG2-Suc-OH.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ChemBlink. (n.d.). N-(FMOC-8-AMINO-3,6-DIOXA-OCTYL)-SUCCINAMIC ACID (CAS No. 613245-91-3) SDS.
- BenchChem. (n.d.). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Lys(N)3-OH.
- Carl ROTH. (2024, March 4). Safety Data Sheet: Fmoc-8-Amino-3,6-dioxaoctanoic acid.
- ChemPep. (n.d.). 166108-71-0 | Fmoc-NH-PEG2-CH2COOH.
- Merck. (2025, March 5). Material Safety Data Sheet SUCCINIC ACID.
- Loba Chemie. (n.d.). SUCCINIC ACID FOR SYNTHESIS.
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- Chem-Impex. (n.d.). This compound.
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- AxisPharm. (n.d.). Fmoc-NH-PEG2-acid, CAS 872679-70-4.
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- PubChem. (n.d.). This compound.
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- PubMed Central. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
- ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- PubMed Central. (2023, December 9). Total wash elimination for solid phase peptide synthesis.
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Navigating the Safe Handling of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid: A Guide for the Modern Laboratory
In the landscape of advanced peptide synthesis and drug development, the meticulous handling of specialized reagents is paramount. N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a key building block characterized by its Fmoc protecting group and a hydrophilic PEG linker, demands a robust safety and handling protocol.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this compound may not classify it as hazardous, the guiding principle in a research environment is to treat all chemical reagents with a high degree of caution throughout their lifecycle.[2][3]
I. Foundational Safety: Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is a comprehensive Personal Protective Equipment (PPE) strategy. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation step. For this compound, a substance that is a powder at room temperature, the primary exposure risks are inhalation of dust particles and dermal contact.
A Safety Data Sheet for this compound recommends standard laboratory PPE.[3] However, best practices for handling Fmoc-protected amino acids, which share structural similarities, advocate for a more stringent approach.[2][4][5] The following table outlines the mandatory PPE for handling this reagent.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][5] | Protects against accidental splashes of solutions or airborne dust particles that could cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][3][4][5] | Prevents skin contact, which can lead to irritation or sensitization.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3][6] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[2][4][5] | Protects against spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required if dust generation is likely.[2][3][5] | Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory tract irritation.[4][7] |
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[3][5][8]
II. Operational Handling: From Vial to Reaction
Proper handling procedures are essential to prevent contamination of the reagent and ensure the safety of the handler. The following workflow provides a step-by-step guide for the safe use of this compound.
A. Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.[8]
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3][7] The container should be kept tightly closed to prevent moisture absorption and contamination.[3]
B. Experimental Use: A Step-by-Step Protocol
-
Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, which could compromise the integrity of the compound.[8]
-
Weighing : Conduct all weighing and dispensing of the solid compound within a chemical fume hood to control dust.[5][8]
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : All subsequent experimental steps involving the dissolved reagent should also be carried out in a well-ventilated area or fume hood.[8]
The following diagram illustrates the key decision points and safety protocols for the operational handling of this reagent.
Caption: A workflow for the safe handling of this compound.
III. Disposal Plan: A Lifecycle Approach to Safety
The guiding principle for the disposal of this compound and its associated waste is to manage it as hazardous chemical waste.[2][5] This approach ensures the highest level of safety and environmental responsibility. Under no circumstances should this compound or its waste be disposed of in the general trash or down the drain.[5]
A. Waste Segregation
Proper segregation of waste is the first step in a compliant disposal process. Two primary waste streams should be established:
-
Solid Waste : This includes unused or expired reagents, contaminated weighing paper, pipette tips, and gloves.[2][4]
-
Liquid Waste : This includes any solutions containing the compound, such as reaction mixtures and wash solvents.[4][5]
B. Disposal Procedures
1. Solid Waste Disposal:
-
Collection : Place all solid waste contaminated with this compound into a designated, clearly labeled, and durable, leak-proof container.[2][4]
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate quantity.[4]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[2][4]
2. Liquid Waste Disposal:
-
Collection : Collect all liquid waste in a dedicated, chemically compatible, and sealable container.[4][5] Do not mix incompatible waste streams; for example, acidic and basic solutions should be kept in separate containers.[2]
-
Labeling : Clearly label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.[4][5]
-
Storage : Store the sealed container in the designated SAA.
C. Final Disposal
-
Coordination : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][4] Adherence to all institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.[2]
The following diagram outlines the workflow for the proper disposal of waste generated from the use of this compound.
Caption: A workflow for the disposal of waste from this compound use.
By implementing these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors.
References
-
AAPPTec. Safety Data Sheet for this compound. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756180, this compound. Available from: [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
AAPPTec. Safety Data Sheet for Fmoc-AEEA. Available from: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Fmoc-8-Amino-3,6-dioxaoctanoic acid. Available from: [Link]
-
National Institutes of Health. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Available from: [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Available from: [Link]
-
Seton. Discover the Various Types of PPE for Optimal Chemical Safety. Available from: [Link]
-
McGill University. Chemical waste | Hazardous Waste Management. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
